molecular formula C7H5BrN2O4 B093170 1-Bromo-2-methyl-3,5-dinitrobenzene CAS No. 18242-38-1

1-Bromo-2-methyl-3,5-dinitrobenzene

Cat. No.: B093170
CAS No.: 18242-38-1
M. Wt: 261.03 g/mol
InChI Key: VPCDPLZDNORAKR-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3,5-dinitrobenzene is a versatile aromatic intermediate designed for advanced organic synthesis and research applications. The presence of both a bromine substituent and two strongly electron-withdrawing nitro groups on the benzene ring makes this compound a valuable substrate in nucleophilic aromatic substitution reactions, allowing for the selective introduction of a wide range of nucleophiles. This reactivity is particularly exploited in the development of more complex molecular architectures found in pharmaceutical and agrochemical research . Furthermore, the methyl group offers a site for further functionalization, expanding its utility in structure-activity relationship (SAR) studies and the synthesis of specialized fine chemicals. This compound is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-bromo-2-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCDPLZDNORAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364852
Record name 1-bromo-2-methyl-3,5-dinitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID60364852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18242-38-1
Record name 1-bromo-2-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-methyl-3,5-dinitrobenzene (CAS No. 18242-38-1), a substituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Given the specialized nature of this molecule, this document synthesizes available data, draws logical inferences from structurally related compounds, and presents a scientific framework for its utilization in research and development.

Core Molecular Identity and Physicochemical Profile

This compound is a poly-substituted benzene ring, featuring a bromine atom, a methyl group, and two nitro groups. This unique arrangement of electron-withdrawing (nitro, bromo) and electron-donating (methyl) groups dictates its chemical reactivity and physical characteristics.

Structural Representation

The structural formula and connectivity of this compound are depicted below.

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the known and estimated physical properties of this compound. It is important to note that while some data is reported for this specific molecule, other values are inferred from closely related analogs due to a lack of comprehensive experimental data in the public domain.

PropertyValueSource / Notes
CAS Number 18242-38-1[1][2]
Molecular Formula C₇H₅BrN₂O₄[1][2]
Molecular Weight 261.03 g/mol [1][2][3]
Appearance Solid[3]
Melting Point Not explicitly reported. Expected to be a solid with a defined melting point, similar to related compounds like 1-Bromo-2,4-dinitrobenzene (71-73 °C).[4]Inferred
Boiling Point 331.2 ± 37.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
Solubility Expected to have low solubility in water and good solubility in common organic solvents like acetone, DMSO, and chlorinated solvents. The related 1-bromo-3,5-dinitrobenzene is slightly soluble in water.[5]Inferred
Flash Point 154.1 ± 26.5 °C[1]
Vapor Pressure 0.0 ± 0.7 mmHg at 25°C[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

  • Aromatic Protons: Two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). Due to the asymmetrical substitution pattern, these protons are not chemically equivalent and would likely appear as doublets, with potential long-range coupling. The strong electron-withdrawing effect of the two nitro groups will shift these protons significantly downfield.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.3-2.7 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide insights into the carbon framework.

  • Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons due to the lack of symmetry. The carbons bearing the nitro groups will be significantly deshielded (shifted downfield). The carbon attached to the bromine will also show a characteristic shift.

  • Methyl Carbon: A single signal for the methyl carbon is expected in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the nitro groups.

  • N-O Stretching: Strong, sharp absorption bands are expected for the asymmetric and symmetric stretching of the nitro groups, typically around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

  • C-Br Stretching: A weaker absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Br bond.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for bromine.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z 260 and 262, with a relative intensity ratio of approximately 1:1, which is characteristic of a compound containing one bromine atom.

  • Fragmentation: Common fragmentation patterns would involve the loss of NO₂, NO, and the bromine atom.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The two nitro groups are powerful electron-withdrawing groups, which strongly activate the benzene ring towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for this compound is expected to be SₙAr. The positions ortho and para to the nitro groups are highly activated. In this molecule, the bromine atom is a good leaving group and is situated in a position activated by both nitro groups.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

G A This compound B Nucleophile (Nu⁻) Attack A->B + Nu⁻ C Meisenheimer Complex (Resonance Stabilized) B->C Addition D Loss of Leaving Group (Br⁻) C->D Intermediate E Substituted Product D->E Elimination

References

An In-depth Technical Guide to 1-Bromo-2-methyl-3,5-dinitrobenzene: Synthesis, Structure, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-bromo-2-methyl-3,5-dinitrobenzene, a valuable intermediate in organic synthesis. Due to the limited availability of specific experimental data in public literature, this document combines established chemical principles with data from analogous compounds to offer a robust resource for its synthesis, purification, and characterization.

Molecular Structure and Properties

This compound possesses a unique substitution pattern on the benzene ring that dictates its reactivity and physical properties. The presence of two electron-withdrawing nitro groups and a halogen atom makes the aromatic ring electron-deficient, which is a key feature influencing its chemical behavior, particularly in nucleophilic aromatic substitution reactions.

Molecular Formula: C₇H₅BrN₂O₄

Molecular Weight: 261.03 g/mol [1]

The structure consists of a benzene ring substituted with a bromine atom at position 1, a methyl group at position 2, and two nitro groups at positions 3 and 5.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18242-38-1[2]
Molecular Formula C₇H₅BrN₂O₄[1]
Molecular Weight 261.03 g/mol [1]
Appearance Solid (predicted)[2]
Purity >95% (commercially available)[2]

Synthesis and Purification

Proposed Synthetic Pathway: Dinitration of 2-Bromotoluene

The synthesis involves the electrophilic aromatic substitution of 2-bromotoluene using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The methyl group is an ortho-, para-director and activating, while the bromine atom is also an ortho-, para-director but deactivating. The positions 3 and 5 are meta to both the bromo and methyl groups and are sterically accessible, making them the most likely sites for nitration.

Synthesis_Pathway Start 2-Bromotoluene Reagents HNO₃ / H₂SO₄ Start->Reagents Product This compound Reagents->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 2-Bromotoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Keep the temperature below 10 °C.

  • Nitration Reaction: To a separate flask containing 2-bromotoluene, slowly add the pre-cooled nitrating mixture dropwise while maintaining the reaction temperature between 0 and 5 °C with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. A solid precipitate should form.

  • Extraction: Extract the product with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization, a technique that relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Procedure:

  • Solvent Selection: Ethanol is a likely suitable solvent for the recrystallization of this type of compound.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly and then filtered hot to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified product should form. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two aromatic protons and a singlet for the methyl group.

  • Aromatic Protons (2H): Due to the symmetrical substitution pattern of the nitro groups, the two aromatic protons at positions 4 and 6 are in different chemical environments. They are expected to appear as two distinct signals, likely doublets due to meta-coupling, in the downfield region (δ 8.0-9.0 ppm). The strong electron-withdrawing effect of the two nitro groups will cause a significant downfield shift.

  • Methyl Protons (3H): The methyl protons at position 2 are expected to appear as a singlet in the upfield region (δ 2.3-2.7 ppm).

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons (6C): The six aromatic carbons will have chemical shifts in the range of δ 120-150 ppm. The carbons attached to the nitro groups (C3 and C5) will be the most downfield, followed by the carbon attached to the bromine (C1). The carbon attached to the methyl group (C2) will be more upfield. The two carbons bearing protons (C4 and C6) will have chemical shifts in the typical aromatic region.

  • Methyl Carbon (1C): The methyl carbon is expected to have a chemical shift in the range of δ 15-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic vibrations of the nitro groups.

  • N-O Asymmetric Stretching: A strong absorption band is expected in the region of 1520-1560 cm⁻¹.

  • N-O Symmetric Stretching: Another strong absorption band is expected in the region of 1340-1370 cm⁻¹.

  • C-N Stretching: A weaker absorption may be observed around 830-870 cm⁻¹.

  • C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

  • C-H Bending (Aromatic): Bands in the fingerprint region (below 1000 cm⁻¹) will indicate the substitution pattern.

  • C-Br Stretching: A weak to medium absorption is expected in the region of 500-600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 260 and 262 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways would involve the loss of NO₂ (m/z -46), O (m/z -16) from the nitro group, and potentially the loss of the bromine atom (m/z -79/81) or the methyl group (m/z -15).

Safety and Handling

This compound is expected to be a hazardous substance. Dinitroaromatic compounds are often toxic and can be explosive.

  • Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites—the bromine atom and the activated aromatic ring—allows for a variety of chemical transformations. It can be a key building block in the development of:

  • Pharmaceuticals: The dinitrophenyl moiety can be a precursor to various pharmacologically active compounds.

  • Agrochemicals: Many pesticides and herbicides are derived from nitrated aromatic compounds.

  • Dyestuffs: The chromophoric nature of the dinitroaromatic system makes it a useful starting material for the synthesis of dyes.

This guide provides a foundational understanding of this compound. Researchers are encouraged to use this information as a starting point and to perform small-scale trials to optimize the synthesis and purification procedures for their specific needs.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-2-methyl-3,5-dinitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: Understanding the Molecular Profile of 1-Bromo-2-methyl-3,5-dinitrobenzene

This compound is a substituted aromatic compound with a molecular formula of C₇H₅BrN₂O₄ and a molecular weight of approximately 261.03 g/mol .[1] Its structure, featuring a benzene ring substituted with a bromine atom, a methyl group, and two nitro groups, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of two electron-withdrawing nitro groups and a halogen atom significantly influences the molecule's polarity and its capacity for intermolecular interactions.

The predicted LogP value (a measure of lipophilicity) for this compound is 2.46, suggesting it is a hydrophobic or lipophilic ("fat-loving") compound with limited solubility in water but potentially greater solubility in organic solvents.[1] Understanding its solubility is critical for a range of applications, including synthesis, purification, formulation, and in various analytical techniques.

Theoretical Framework: The Energetics of Dissolution

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[2][3] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Intermolecular Forces at Play:

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces arising from temporary fluctuations in electron density. As a relatively large aromatic molecule, this compound will exhibit significant dispersion forces.[4] Non-polar solvents primarily interact through these forces.

  • Dipole-Dipole Interactions: The nitro groups and the carbon-bromine bond introduce permanent dipoles into the molecule. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact with the solute through these forces.

  • Hydrogen Bonding: this compound does not possess hydrogen bond donor capabilities. It can, however, act as a weak hydrogen bond acceptor through the oxygen atoms of the nitro groups. Protic solvents (e.g., alcohols) can engage in this type of interaction.

Based on these principles, it is predictable that this compound will exhibit higher solubility in polar aprotic and some polar protic organic solvents compared to non-polar solvents or water.

Predictive Assessment of Solubility

In the absence of empirical data, a qualitative prediction of solubility can be made by comparing the polarity of this compound with that of various organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to ModerateDissolution would be primarily driven by weaker London dispersion forces. The polarity of the solute may limit miscibility.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighStrong dipole-dipole interactions between the solvent and the nitro and bromo groups of the solute are expected to facilitate dissolution.
Polar Protic Methanol, EthanolModerateThe ability of alcohols to act as hydrogen bond donors to the nitro groups can enhance solubility, but the hydrophobic benzene ring may limit this effect.

Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes only to demonstrate data presentation. No experimental solubility data for this compound was found in the available literature.

Table 2: Illustrative Quantitative Solubility Data (Hypothetical)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Acetone2515.20.582
Ethanol255.80.222
Toluene253.10.119
Hexane250.50.019

Experimental Determination of Solubility: Protocols and Methodologies

A definitive understanding of the solubility of this compound requires empirical measurement. The following sections provide detailed protocols for two robust methods: the gravimetric method and UV-Vis spectrophotometry.

The Gravimetric Method

The gravimetric method is a classic and highly accurate technique for determining the solubility of a non-volatile solute.[1][5][6] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

G cluster_prep Solution Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess solute to solvent in a sealed vial prep2 Equilibrate at constant temperature (e.g., 24-48h with agitation) prep1->prep2 Creates a saturated solution sep1 Allow solid to settle prep2->sep1 sep2 Filter the supernatant using a syringe filter (e.g., 0.22 µm) sep1->sep2 Isolates the saturated solution ana1 Pipette a precise volume of the filtrate into a pre-weighed dish sep2->ana1 ana2 Evaporate the solvent in a fume hood or oven ana1->ana2 ana3 Dry the residue to a constant weight ana2->ana3 ana4 Calculate solubility from the mass of the residue and the volume of the filtrate ana3->ana4 G cluster_cal Calibration Curve cluster_sample Sample Preparation & Measurement cluster_calc Calculation cal1 Prepare a series of standard solutions of known concentrations cal2 Measure the absorbance of each standard at λ_max cal1->cal2 cal3 Plot Absorbance vs. Concentration cal2->cal3 calc1 Determine the concentration of the diluted sample from the calibration curve cal3->calc1 Interpolate sample1 Prepare and filter a saturated solution (as in gravimetric method) sample2 Dilute the filtrate to within the calibration range sample1->sample2 sample3 Measure the absorbance of the diluted sample sample2->sample3 sample3->calc1 calc2 Calculate the original concentration of the saturated solution using the dilution factor calc1->calc2

References

A Technical Guide to the Regioselective Synthesis of 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-2-methyl-3,5-dinitrobenzene (CAS No. 18242-38-1) is a highly functionalized aromatic compound.[1] Its utility in the fields of medicinal chemistry and materials science stems from the unique electronic and steric properties conferred by its substituents: a bromine atom, a methyl group, and two nitro groups. These features make it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides an in-depth, scientifically grounded methodology for the synthesis of this target molecule, focusing on a pathway that ensures high regiochemical control and purity. We will delve into the mechanistic rationale behind the chosen synthetic route, providing field-proven insights to guide researchers through a robust and reproducible process.

Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted benzene ring like this compound requires careful strategic planning to control the position of each substituent. Three primary retrosynthetic disconnections can be considered:

  • Direct Nitration of 2-Bromotoluene: This approach, while seemingly direct, is synthetically challenging. The competing directing effects of the ortho, para-directing methyl group (activating) and the ortho, para-directing bromo group (deactivating) would lead to a complex mixture of mono- and di-nitrated isomers, making the isolation of the desired product in acceptable yield and purity exceedingly difficult.[2]

  • Bromination of a Dinitrotoluene Isomer: This strategy involves the electrophilic bromination of a pre-formed dinitrotoluene. However, achieving the required 1,2,3,5-substitution pattern is problematic. For instance, brominating the common 2,4-dinitrotoluene would not yield the correct isomer due to the strong directing effects of the existing substituents.

  • Sandmeyer Reaction of a Dinitroaniline Precursor: This classical transformation offers superior regiochemical control.[3][4] It involves the synthesis of a specific aniline precursor, 2-methyl-3,5-dinitroaniline, followed by diazotization and subsequent displacement of the diazonium group with a bromine atom using a copper(I) bromide catalyst. This route allows for the precise installation of the functional groups in the desired locations.

Based on this analysis, the Sandmeyer reaction is the most logical and efficient strategy. This guide will focus exclusively on this pathway.

G cluster_start Starting Materials cluster_path Synthetic Pathways cluster_end Target Molecule 2-Bromotoluene 2-Bromotoluene p1 Direct Nitration 2-Bromotoluene->p1 HNO₃/H₂SO₄ Dinitrotoluene Dinitrotoluene p2 Electrophilic Bromination Dinitrotoluene->p2 Br₂/FeBr₃ o-Toluidine o-Toluidine p3 Multi-Step Synthesis via Aniline o-Toluidine->p3 1. Nitration 2. Sandmeyer Reaction Target 1-Bromo-2-methyl- 3,5-dinitrobenzene p1->Target Low Regioselectivity p2->Target Incorrect Isomer p3->Target High Regioselectivity

Figure 1: Comparison of potential synthetic routes.

Part 1: Synthesis of the Key Precursor, 2-Methyl-3,5-dinitroaniline

The cornerstone of this synthesis is the preparation of the aniline precursor with the correct substitution pattern. This is achieved in a two-step nitration sequence starting from o-toluidine (2-methylaniline).

Step 1a: Mononitration of o-Toluidine to 2-Methyl-5-nitroaniline

Mechanistic Rationale: Direct nitration of an aromatic amine with a potent nitrating mixture (concentrated nitric and sulfuric acids) presents a challenge, as the strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺). This protonated group is a meta-director and is strongly deactivating.[5] This effect is leveraged to our advantage. The anilinium group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. Concurrently, the weakly activating methyl group directs ortho and para. The position that is meta to the anilinium ion and para to the methyl group is C5, making 2-methyl-5-nitroaniline the major product.[5]

G cluster_0 Step 1a: Mononitration A o-Toluidine B o-Toluidinium Ion A->B  H₂SO₄ C 2-Methyl-5-nitroaniline B->C  HNO₃/H₂SO₄  (-10 °C to 10 °C)

Figure 2: Workflow for the synthesis of 2-Methyl-5-nitroaniline.

Experimental Protocol: Synthesis of 2-Methyl-5-nitroaniline [5]

  • Preparation of Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C.

  • Amine Addition: Slowly add 500 mg (4.19 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, ensuring the temperature is maintained below 10 °C. This forms the o-toluidinium sulfate salt in situ.

  • Preparation of Nitrating Mixture: In a separate, pre-chilled beaker, carefully prepare the nitrating mixture by adding 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid. Keep this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred amine salt solution using a dropping funnel over approximately 2 hours. It is critical to maintain the reaction temperature at -10 °C to minimize side-product formation.

  • Quenching and Isolation: After the addition is complete, pour the reaction mixture onto a beaker containing crushed ice.

  • Neutralization: Carefully basify the mixture with a cold sodium hydroxide solution until the pH is alkaline. The product, 2-methyl-5-nitroaniline, will precipitate as an orange solid.

  • Purification: Collect the solid by suction filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove residual acid and inorganic salts. The product can be further purified by recrystallization from aqueous ethanol.

Step 1b: Dinitration to 2-Methyl-3,5-dinitroaniline

Mechanistic Rationale: The second nitration is performed on 2-methyl-5-nitroaniline. The regiochemical outcome is now governed by three substituents:

  • Amino Group (-NH₂): Strongly activating, ortho, para-director (directs to C4, C6).

  • Methyl Group (-CH₃): Weakly activating, ortho, para-director (directs to C3, C1-already substituted).

  • Nitro Group (-NO₂): Strongly deactivating, meta-director (directs to C3, C1-already substituted).

The C3 position is favorably targeted. It is ortho to the activating methyl group and meta to the deactivating nitro group. While the amino group directs elsewhere, its activating effect makes the ring susceptible to a second nitration under carefully controlled, more forceful conditions than the first step.

Experimental Protocol: Synthesis of 2-Methyl-3,5-dinitroaniline

  • Dissolution: Dissolve the 2-methyl-5-nitroaniline (1.0 eq) obtained from the previous step in a sufficient volume of concentrated sulfuric acid at 0 °C.

  • Nitrating Agent: Use a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

  • Reaction: Slowly add the nitrating mixture to the solution of the aniline, maintaining the temperature between 0-5 °C. After the addition, allow the reaction to stir at room temperature for 1-2 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The dinitrated product will precipitate.

  • Isolation and Purification: Collect the solid by suction filtration, wash extensively with cold water, and then with a cold, dilute sodium bicarbonate solution to remove all traces of acid. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2-methyl-3,5-dinitroaniline.

Part 2: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[6]

Mechanistic Principles: The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid (e.g., HBr), at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).[7]

  • Copper-Catalyzed Displacement: The diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The reaction is initiated by a single-electron transfer from the copper(I) species to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This aryl radical reacts with a bromide from the copper(II) species to form the final aryl bromide product and regenerate the copper(I) catalyst.[3][7]

G cluster_0 Part 2: Sandmeyer Reaction A 2-Methyl-3,5-dinitroaniline B Aryl Diazonium Salt Intermediate A->B  NaNO₂ / HBr  (0-5 °C) C This compound B->C  CuBr

Figure 3: Workflow for the Sandmeyer Bromination.

Experimental Protocol: Synthesis of this compound

  • Diazotization: Suspend 2-methyl-3,5-dinitroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq) in a flask cooled to 0 °C in an ice-salt bath.

  • Nitrite Addition: While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. The rate of addition should be controlled to keep the temperature of the reaction mixture between 0 and 5 °C. The formation of the diazonium salt is typically complete after stirring for an additional 20-30 minutes at this temperature.

  • Copper(I) Bromide Solution: In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (~48%).

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirring CuBr solution. Vigorous evolution of nitrogen gas will be observed. The addition should be slow enough to control the effervescence.

  • Completion and Isolation: After the addition is complete, warm the mixture gently (e.g., to 50-60 °C) for about 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature. The crude product often precipitates as a solid. Collect the solid by filtration. Alternatively, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic extract with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

Quantitative Data and Safety Considerations

Reagent Summary
StepReagentM.W. ( g/mol )Molar Eq.Purpose
1a o-Toluidine107.151.0Starting Material
H₂SO₄ (conc.)98.08~17Solvent/Catalyst
HNO₃ (conc.)63.01~3Nitrating Agent
1b 2-Methyl-5-nitroaniline152.151.0Starting Material
H₂SO₄ (conc.)98.08-Solvent
Fuming HNO₃63.011.1Nitrating Agent
2 2-Methyl-3,5-dinitroaniline197.151.0Precursor
HBr (48%)80.913-4Acid for Diazotization
NaNO₂69.001.1Diazotizing Agent
CuBr143.451.2Catalyst
Safety and Handling
  • Corrosive Acids: Concentrated sulfuric acid, nitric acid, fuming nitric acid, and hydrobromic acid are extremely corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Nitrating Mixtures: Mixtures of concentrated nitric and sulfuric acids are powerful and potentially explosive. Prepare them by adding the nitric acid slowly to the sulfuric acid while cooling. Never add sulfuric acid to nitric acid.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. The protocols described herein maintain the diazonium salt in a cold, aqueous solution where it is much more stable. Never attempt to isolate the diazonium salt intermediate. Always keep the reaction temperature between 0-5 °C during its formation and use.

  • Nitro Compounds: The final product and its intermediates are nitroaromatic compounds, which should be handled as potentially toxic and mutagenic. Avoid inhalation of dust and skin contact.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a multi-step pathway culminating in a Sandmeyer reaction. By first synthesizing the 2-methyl-3,5-dinitroaniline precursor through a controlled, sequential nitration of o-toluidine, the precise placement of the nitro groups is secured. The subsequent diazotization and copper-catalyzed bromination provide a reliable method for introducing the bromine atom at the desired position. This strategic approach, which prioritizes regiochemical control over a more direct but less selective route, serves as a robust blueprint for researchers requiring this valuable chemical intermediate.

References

electrophilic substitution reactions of 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Reactivity of 1-Bromo-2-methyl-3,5-dinitrobenzene

Abstract

This compound is a multifaceted organic intermediate utilized in the synthesis of various agrochemicals, pharmaceuticals, and dyestuffs.[1] Its chemical behavior is dominated by the complex interplay of its substituents: a weakly deactivating halogen, a weakly activating alkyl group, and two strongly deactivating nitro groups. This guide provides a comprehensive analysis of the molecule's reactivity towards electrophilic aromatic substitution (EAS). We will dissect the electronic effects of each substituent to explain the profound deactivation of the aromatic ring, predict the regioselectivity of potential reactions, and critically evaluate the feasibility of common EAS pathways. This analysis reveals that the substrate is exceptionally unreactive towards electrophiles, rendering many standard EAS reactions, particularly Friedel-Crafts processes, non-viable. The guide will explore the theoretical basis for this low reactivity and delineate the extreme conditions necessary for forcing reactions such as nitration and halogenation. Finally, we will briefly contrast this with the molecule's heightened susceptibility to nucleophilic aromatic substitution (SNAr), a more plausible reaction pathway.

Part 1: Molecular Structure and Electronic Profile

The reactivity of an aromatic ring in electrophilic substitution is fundamentally governed by the electron density of the π-system. Substituents can either donate electron density, activating the ring, or withdraw electron density, deactivating it. In this compound, the cumulative effect of four distinct substituents results in a significantly electron-deficient aromatic system.

Analysis of Substituent Effects
  • Nitro Groups (-NO₂): The two nitro groups at the C3 and C5 positions are powerful deactivating substituents. They withdraw electron density from the ring through both the inductive effect (-I) and the resonance effect (-R).[2] This substantial electron withdrawal destabilizes the positive charge of the carbocation intermediate (the Wheland intermediate) formed during electrophilic attack, thereby increasing the activation energy and dramatically slowing the reaction rate.[2][3]

  • Bromo Group (-Br): Halogens exhibit a dual electronic nature. They are electronegative and withdraw electron density via the inductive effect (-I), which deactivates the ring.[4] However, they possess lone pairs of electrons that can be donated to the ring through the resonance effect (+R), which can help stabilize a carbocation intermediate.[4] Overall, the inductive effect dominates, making the bromo group a net deactivator, albeit a weak one compared to the nitro groups.[3]

  • Methyl Group (-CH₃): The methyl group at the C2 position is a classic activating group. It donates electron density to the ring primarily through the inductive effect (+I), which helps to stabilize the Wheland intermediate and lower the activation energy for electrophilic attack.[3][5]

Cumulative Effect and Ring Deactivation

The combined influence of two potent electron-withdrawing nitro groups and a deactivating bromo group far outweighs the modest activating effect of the single methyl group. This renders the this compound ring exceptionally electron-poor and, consequently, highly unreactive towards electrophilic attack.

Substituent_Effects ring C-Br C-CH₃ C-NO₂ C-H C-NO₂ C-H substituents Substituent Electronic Effect Nature Br Bromo (-Br) Me Methyl (-CH₃) NO2 Nitro (-NO₂) effect_Br -I (Inductive Withdrawal) +R (Resonance Donation) Net: Weak Deactivator Br->effect_Br effect_Me +I (Inductive Donation) Net: Weak Activator Me->effect_Me effect_NO2 -I (Inductive Withdrawal) -R (Resonance Withdrawal) Net: Strong Deactivator NO2->effect_NO2 effect_Br->ring:C1 @ C1 effect_Me->ring:C2 @ C2 effect_NO2->ring:C3 @ C3, C5 effect_NO2->ring:C5

Caption: Electronic effects of substituents on the benzene ring.

Part 2: Regioselectivity in Electrophilic Aromatic Substitution

Should a reaction be forced to occur, the position of the incoming electrophile is determined by the directing effects of the existing substituents. The two available positions for substitution are C4 and C6.

  • Directing Influence of -Br (at C1): As an ortho, para-director, the bromo group directs incoming electrophiles to positions C2, C6 (ortho), and C4 (para).[3]

  • Directing Influence of -CH₃ (at C2): As an ortho, para-director, the methyl group directs to positions C1, C3 (ortho), and C5 (para).[5]

  • Directing Influence of -NO₂ groups (at C3 and C5): As meta-directors, the nitro groups direct to positions C1, C5 (relative to C3) and C1, C3 (relative to C5).[5]

Predicting the Site of Attack

We must analyze the directing effects on the two open positions, C4 and C6:

  • Position C4:

    • Para to the ortho, para-directing -Br group (favorable).

    • Meta to the ortho, para-directing -CH₃ group (unfavorable).

    • Ortho to the meta-directing -NO₂ group at C5 (unfavorable).

    • Meta to the meta-directing -NO₂ group at C3 (favorable).

  • Position C6:

    • Ortho to the ortho, para-directing -Br group (favorable, but sterically hindered).

    • Meta to the ortho, para-directing -CH₃ group (unfavorable).

    • Ortho to the meta-directing -NO₂ group at C5 (unfavorable).

    • Para to the meta-directing -NO₂ group at C3 (unfavorable).

Regioselectivity_Analysis start This compound sub_analysis Analysis of Substituent Directing Effects start->sub_analysis Br -Br (at C1) o,p-Director sub_analysis->Br Me -CH3 (at C2) o,p-Director sub_analysis->Me NO2 -NO2 (at C3, C5) m-Director sub_analysis->NO2 pos4 Position C4 Analysis Br->pos4 para (Favored) pos6 Position C6 Analysis Br->pos6 ortho (Steric Hindrance) Me->pos4 meta (Disfavored) Me->pos6 meta (Disfavored) NO2->pos4 meta to C3 (Favored) ortho to C5 (Disfavored) NO2->pos6 ortho to C5 (Disfavored) para to C3 (Disfavored) conclusion Predicted Outcome: Substitution at C4 is the least unfavorable path pos4->conclusion pos6->conclusion

Caption: Logical workflow for predicting regioselectivity.

Part 3: Feasibility and Limitations of Common EAS Reactions

The severe deactivation of the ring imposes significant limitations on the types of electrophilic substitution reactions that can be performed.

The Friedel-Crafts Limitation

Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming reactions in aromatic chemistry.[6] However, they are known to fail completely on aromatic rings substituted with strongly deactivating groups like -NO₂.[7][8] The electrophiles generated in these reactions (carbocations or acylium ions) are not potent enough to react with a heavily electron-deficient ring.[8] Therefore, this compound is considered inert to Friedel-Crafts conditions.

Forced Nitration and Halogenation

Reactions like nitration and halogenation may be possible, but only under extremely vigorous conditions that can generate a highly reactive electrophile.[9] Even so, yields are expected to be very low, with significant potential for substrate decomposition.

ReactionReagents & ConditionsFeasibilityExpected Major Product (if any)
Nitration Fuming HNO₃, Fuming H₂SO₄, High Temp.Very Low1-Bromo-2-methyl-3,4,5-trinitrobenzene
Halogenation Br₂ or Cl₂, FeBr₃ or AlCl₃, High Temp.Very Low4,1-Dibromo-2-methyl-3,5-dinitrobenzene
Sulfonation Fuming H₂SO₄ (SO₃), High Temp.Very Low2-Bromo-6-methyl-4,8-dinitrobenzene-1-sulfonic acid
Friedel-Crafts Alkylation R-Cl, AlCl₃Not FeasibleN/A
Friedel-Crafts Acylation R-COCl, AlCl₃Not FeasibleN/A
Experimental Protocol: Attempted Nitration (A Theoretical Approach)

This protocol describes the forcing conditions that would theoretically be required to attempt the nitration of the title compound. Extreme caution is advised due to the use of highly corrosive reagents and the potential for exothermic, uncontrolled reactions.

Materials:

  • This compound (1.0 eq)

  • Fuming Nitric Acid (99%+) (3.0 eq)

  • Fuming Sulfuric Acid (30% SO₃) (10 mL per gram of substrate)

  • Ice, deionized water

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool the fuming sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add this compound to the cooled acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Once the substrate is fully dissolved, cool the mixture back to 0°C.

  • Add the fuming nitric acid dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature between 0-5°C.

  • After the addition is complete, slowly allow the reaction to warm to room temperature, then heat to 80-100°C and maintain for 4-6 hours, monitoring by TLC if possible.

  • Cool the reaction mixture to room temperature and then very carefully pour it onto a large excess of crushed ice with vigorous stirring.

  • If a precipitate forms, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid product under vacuum. Characterization by NMR and MS is required to confirm the structure.

Part 4: Alternative Reactivity: Nucleophilic Aromatic Substitution (SNAr)

A critical insight for researchers working with this substrate is that the very electronic factors that deactivate the ring towards electrophilic attack activate it for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro groups stabilize the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism.[10] This makes positions bearing a good leaving group (like the C1-Br) susceptible to attack by nucleophiles (e.g., alkoxides, amines, thiolates).[11]

SNAr_Mechanism cluster_mechanism S(N)Ar Pathway reactant Substrate + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Step 1: Nucleophilic Attack product Product + Br⁻ intermediate->product Step 2: Loss of Leaving Group

Caption: General workflow for the S(N)Ar reaction pathway.

Conclusion

This compound is a highly deactivated aromatic compound that is largely inert to standard electrophilic aromatic substitution conditions. The synergistic electron-withdrawing effects of two nitro groups and a bromo group create an electron-deficient π-system that resists attack by all but the most potent electrophiles under harsh, forcing conditions. Friedel-Crafts reactions are not feasible. For drug development and materials science professionals, a more productive synthetic strategy involves leveraging the molecule's enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions, where the deactivating groups play an activating role.

References

reactivity of the bromine atom in 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 1-Bromo-2-methyl-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly activated aromatic compound whose reactivity is of significant interest in the synthesis of complex organic intermediates for the pharmaceutical, agrochemical, and dyestuff industries.[1] The strategic placement of two powerful electron-withdrawing nitro groups and a sterically influential methyl group creates a unique electronic and steric environment. This guide provides a detailed examination of the factors governing the reactivity of the bromine atom, focusing on the predominant reaction pathway: Nucleophilic Aromatic Substitution (SNAr). We will dissect the underlying electronic effects, the mechanism of substitution, steric considerations, and provide validated experimental protocols for its synthesis and subsequent reactions.

The Electronic Landscape: A Highly Electrophilic Aromatic Core

The reactivity of any substituent on an aromatic ring is fundamentally dictated by the electronic nature of the ring itself. In this compound, the benzene core is rendered exceptionally electron-poor, a critical prerequisite for nucleophilic attack.[2] This is a direct consequence of the cumulative effects of its substituents.

  • Dominant Electron Withdrawal by Nitro Groups: The two nitro groups (–NO₂) are powerful electron-withdrawing groups, operating through both inductive effects (-I) and resonance effects (-R).[3] The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density from the ring through the sigma bond (inductive effect). More importantly, the nitro groups withdraw electron density via resonance, delocalizing the ring's pi-electrons onto their oxygen atoms. This effect is most pronounced at the ortho and para positions relative to each nitro group.[4][5] As shown in the resonance structures, this creates significant partial positive charges (δ+) on the carbons at positions 1, 2, 4, and 6, dramatically increasing the electrophilicity of the carbon atom bonded to the bromine (the ipso-carbon).

  • Minor Electron Donation by the Methyl Group: The methyl group (–CH₃) is a weak electron-donating group, primarily through an inductive effect (+I) and hyperconjugation.[3] While it slightly counteracts the overwhelming electron withdrawal of the nitro groups, its effect is minor. Its primary influence is steric, which will be discussed later.

The net result is a highly polarized C-Br bond on an electron-deficient ring, priming the molecule for nucleophilic attack at the ipso-carbon.

The Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

Given the electronic activation described above, the bromine atom in this compound serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[6] This reaction does not proceed through SN1 or SN2 mechanisms, which are unfavorable on sp²-hybridized carbons due to the instability of the resulting aryl cation and steric hindrance preventing backside attack, respectively.[7]

The SNAr pathway is a two-step addition-elimination mechanism.[8]

  • Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient ipso-carbon, forming a covalent bond and breaking the aromaticity of the ring. This creates a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻), a good leaving group.

The formation of the Meisenheimer complex is typically the rate-determining step.[2] The profound stability of this intermediate in this compound is the key to its high reactivity. The negative charge of the complex is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the two nitro groups positioned ortho and para to the site of attack.[6]

A simplified diagram of the SNAr addition-elimination mechanism.

Steric Hindrance: The Influence of the Ortho-Methyl Group

While the electronic effects overwhelmingly activate the substrate, the methyl group at the C-2 position introduces significant steric hindrance around the primary reaction site (C-1).[10] Bulky nucleophiles will experience greater difficulty in approaching the ipso-carbon, leading to a decrease in reaction rates compared to its non-methylated analog, 1-bromo-3,5-dinitrobenzene.[11]

This steric effect can be exploited to achieve selectivity in competitive reactions or may necessitate more forcing reaction conditions (e.g., higher temperatures) to achieve desired conversions.

Synthesis Protocol: Preparation of this compound

The synthesis of this compound can be achieved via the nitration of 2-bromo-toluene. The conditions must be carefully controlled to favor dinitration at the positions meta to the bromine and ortho/para to the weakly activating methyl group.

Synthesis_Workflow Start 2-Bromo-toluene Nitration1 Mononitration HNO₃ / H₂SO₄ (Controlled Temp) Start->Nitration1 Intermediate Mixture of Nitrobromotoluenes Nitration1->Intermediate Nitration2 Dinitration Fuming HNO₃ / H₂SO₄ (Forcing Conditions) Intermediate->Nitration2 Product This compound Nitration2->Product Purification Purification (Recrystallization) Product->Purification

A general workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Charge Reactor: In a flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5 °C.

  • Add Substrate: Slowly add 2-bromo-toluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid. Cool this mixture before use.

  • Nitration: Add the cold nitrating mixture dropwise to the 2-bromo-toluene solution. The temperature must be rigorously controlled and kept below 10 °C to manage the exothermic reaction and minimize side-product formation.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 40-50 °C) for several hours to drive the dinitration to completion. Monitor the reaction progress using TLC or GC.

  • Workup: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate as a solid.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1]

Reactivity in SNAr: Experimental Protocol with an Amine Nucleophile

The high reactivity of this compound makes it an excellent substrate for forming C-N bonds, a crucial transformation in pharmaceutical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18242-38-1[12]
Molecular Formula C₇H₅BrN₂O₄[1]
Molecular Weight 261.03 g/mol [12]
Appearance Solid[12]
Boiling Point 309.3±22.0 °C at 760 mmHg[1]
Density 1.9±0.1 g/cm³[1]

Step-by-Step Methodology: Synthesis of N-Aryl-2-methyl-3,5-dinitroaniline

  • Dissolve Substrate: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).[11] The choice of solvent is critical as it must effectively solvate the Meisenheimer complex.[11]

  • Add Reagents: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq). The base is required to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 60-100 °C). The steric hindrance from the ortho-methyl group may require higher temperatures than for unhindered analogs. Monitor the reaction via TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product will typically precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash with water and then purify by either recrystallization from a solvent like ethanol/water or by column chromatography on silica gel to afford the pure N-substituted product.

Table 2: Predicted Reactivity with Common Nucleophiles

Nucleophile ClassExampleExpected ReactivityKey Considerations
Amines (N-Nucleophiles) Piperidine, AnilineHighExcellent reaction, often used in synthesis of bioactive molecules. Base is required.
Alkoxides (O-Nucleophiles) Sodium Methoxide (NaOMe)HighForms aryl ethers. Anhydrous conditions are crucial to prevent hydrolysis.
Thiolates (S-Nucleophiles) Sodium Thiophenoxide (NaSPh)Very HighThiolates are soft and highly potent nucleophiles for SNAr reactions.[11]
Azides Sodium Azide (NaN₃)Moderate to HighUseful for introducing the azido group, a precursor to amines or for click chemistry.

Conclusion

The is dominated by the SNAr mechanism. The powerful electron-withdrawing capacity of the two meta-disposed nitro groups renders the aromatic ring highly electrophilic, stabilizing the key Meisenheimer complex intermediate and facilitating the displacement of the bromide leaving group. While this electronic activation is paramount, the steric bulk of the ortho-methyl group provides a moderating effect, reducing reaction rates compared to unhindered analogs and presenting an important consideration for synthetic planning. By understanding and controlling these competing electronic and steric factors, researchers can effectively leverage this versatile intermediate for the synthesis of a wide array of complex molecular architectures.

References

A Technical Guide to the Potential Applications of 1-Bromo-2-methyl-3,5-dinitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-2-methyl-3,5-dinitrobenzene (CAS No. 18242-38-1) is a poly-functionalized aromatic compound that, despite its commercial availability, remains significantly underexplored within the medicinal chemistry landscape.[1][2][3] This technical guide serves as a forward-looking whitepaper, moving beyond established applications to explore the molecule's latent potential as a versatile scaffold and intermediate for drug discovery and development. As Senior Application Scientists, we will dissect the molecule's inherent reactivity, proposing several high-potential research avenues. This document is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and the detailed, actionable protocols needed to unlock the value of this unique chemical entity. We will explore its utility in combinatorial library synthesis through nucleophilic aromatic substitution, its role as an advanced intermediate for lead optimization via cross-coupling reactions, and the transformative possibilities offered by the reduction of its nitro functionalities.

Core Structural Analysis and Predicted Reactivity

The medicinal chemistry utility of a starting material is dictated by its structure, physicochemical properties, and the reactive "handles" it presents. This compound is a unique convergence of functional groups, each contributing to its overall chemical personality.

Physicochemical Characteristics

A foundational understanding of a molecule's properties is critical for its application in synthesis and its potential role in a drug-like molecule.

PropertyValueData Source
CAS Number 18242-38-1Guidechem[1]
Molecular Formula C₇H₅BrN₂O₄ChemicalBook[4]
Molecular Weight 261.03 g/mol Chemsrc[3]
Appearance Solid (Predicted)SyTracks[2]
Electronic Profile and Reactive Centers

The molecule's reactivity is dominated by the powerful electron-withdrawing nature of the two nitro groups positioned meta to the bromine atom. This arrangement profoundly influences the electron density of the aromatic ring, creating distinct sites for chemical modification.

  • C1 (Bromo Position): This carbon is highly electron-deficient and activated for nucleophilic aromatic substitution (SₙAr). The bromine atom serves as an excellent leaving group in this context.[5] Additionally, the carbon-bromine bond is a classic handle for palladium-catalyzed cross-coupling reactions.

  • C3 & C5 (Nitro Positions): The nitro groups are the primary activating moieties for SₙAr. They are also readily reduced to amino groups, a cornerstone transformation in medicinal chemistry that unlocks a vast array of subsequent functionalization chemistries.[6]

  • C2 (Methyl Position): The methyl group is a sterically influential, weakly electron-donating group. While less reactive than the other positions, it can influence the conformation of adjacent groups and could potentially be functionalized under radical conditions.

This multi-faceted reactivity profile allows for a strategic, stepwise approach to molecular elaboration, making it an ideal starting point for creating diverse chemical libraries.

Caption: Key reactive sites on the this compound scaffold.

Application I: A Scaffold for Rapid Library Generation via SₙAr

The most direct application of this scaffold is in the generation of diverse chemical libraries through Nucleophilic Aromatic Substitution (SₙAr).

Mechanistic Rationale

The SₙAr mechanism proceeds via a two-step addition-elimination pathway.[7][8] The presence of two strong electron-withdrawing nitro groups is essential, as they stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[5] This high degree of activation makes the displacement of the bromide with a wide range of nucleophiles (amines, thiols, alkoxides) facile and high-yielding, which is ideal for combinatorial chemistry.

Detailed Experimental Protocol: Synthesis of a Secondary Amine Derivative

This protocol describes a representative SₙAr reaction. The self-validating system includes in-process controls (TLC/LC-MS) to ensure reaction completion and high-purity product isolation.

Objective: To synthesize N-benzyl-2-methyl-3,5-dinitroaniline.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • TLC plates (silica gel 60 F₂₅₄)

  • LC-MS and NMR instrumentation

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (e.g., 261 mg, 1.0 mmol) and anhydrous DMSO (5 mL).

  • Addition of Reagents: Add potassium carbonate (276 mg, 2.0 mmol) to the solution. This base is crucial for scavenging the HBr byproduct. Add benzylamine (128 mg, 1.2 mmol, 131 µL).

    • Causality Insight: Using a non-nucleophilic inorganic base like K₂CO₃ prevents competition with the primary nucleophile. DMSO is the solvent of choice as its polar aprotic nature solvates the potassium cation while leaving the nucleophile relatively "bare" and more reactive.[7]

  • Reaction Execution: Stir the mixture at 80°C under a nitrogen atmosphere. The reaction progress is monitored to ensure completion.

  • In-Process Validation (TLC/LC-MS): After 2 hours, withdraw a small aliquot. Dilute with EtOAc and spot on a TLC plate (eluent: 20% EtOAc in hexanes). Visualize under UV light. A new, lower Rf spot corresponding to the product should be dominant, with the starting material spot diminished. Confirm the mass of the product using LC-MS. Continue heating until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with EtOAc (3 x 25 mL). The organic layers are combined.

    • Trustworthiness: The aqueous workup is essential to remove the high-boiling DMSO solvent and inorganic salts.

  • Purification: Wash the combined organic layers with water (2 x 25 mL) and then brine (1 x 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product Characterization: Purify the resulting crude solid by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Caption: Workflow for generating a chemical library via SₙAr.

Application II: An Advanced Intermediate for Lead Optimization

While SₙAr is excellent for initial library synthesis, the C-Br bond also enables more complex constructions typical of lead optimization campaigns using palladium-catalyzed cross-coupling reactions.

Strategic Value in Drug Design

Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N/C-O bond formation) are fundamental tools for building molecular complexity. Using this compound as an intermediate allows for the strategic introduction of diverse aryl, heteroaryl, or amine moieties, which can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. The electron-deficient nature of the aryl bromide can often facilitate the oxidative addition step in the catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a standard Suzuki coupling, a reliable method for creating a bi-aryl linkage.

Objective: To synthesize 2-methyl-3,5-dinitro-1,1'-biphenyl.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane

  • Toluene

Procedure:

  • Catalyst and Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (261 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Expertise: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane (6 mL) and the 2M aqueous Na₂CO₃ solution (1.5 mL, 3.0 mmol).

  • Reaction Execution: Heat the mixture to 90°C with vigorous stirring. The reaction should become homogeneous as it progresses.

  • In-Process Validation: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with water and extract with toluene. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification and Characterization: Purify the crude product via flash chromatography to yield the desired bi-aryl compound. Confirm the structure and purity with NMR and HRMS.

Application III: Bio-reduction as a Gateway to Novel Chemical Space

The nitro groups are not merely activators; they are masked functional groups of immense potential. Their reduction to anilines opens up entirely new avenues for derivatization.

The Power of the Aniline Functional Group

Anilines are nucleophilic and can readily undergo acylation, sulfonylation, alkylation, and diazotization, among other reactions. Reducing the dinitro compound to a diamine transforms the scaffold into a building block for complex heterocyclic systems (e.g., benzodiazepines, quinoxalines) or as a linker for bivalent ligands or PROTACs.

Detailed Experimental Protocol: Complete Nitro Group Reduction

This protocol uses tin(II) chloride, a classic and effective reagent for reducing aromatic nitro groups.

Objective: To synthesize 2-methylbenzene-1,3,5-triamine (after displacement of the bromine). Note: This protocol assumes the bromine was first displaced via SₙAr with an amine, then reduced. For simplicity, we will describe the reduction of a generic dinitroaniline derivative.

Materials:

  • A 2-methyl-3,5-dinitroaniline derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (8-10 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution (5M)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the dinitroaniline derivative (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Addition of Reducing Agent: Add SnCl₂·2H₂O (approx. 1.8 g, 8.0 mmol) to the solution, followed by the slow addition of concentrated HCl (2 mL).

    • Causality Insight: The reaction proceeds in a strongly acidic medium where Sn(II) acts as the reductant. A large excess is used to ensure complete conversion.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to 0°C in an ice bath. Carefully basify the mixture by the slow addition of 5M NaOH until the pH is >10. The tin salts will precipitate as tin hydroxide.

  • Extraction and Purification: Filter the mixture through a pad of Celite to remove the inorganic solids. Extract the aqueous filtrate with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude diamine, which can be purified further if necessary.

Reduction_and_Functionalization Dinitro Substituted Dinitro Scaffold Reduction Nitro Reduction (e.g., SnCl₂, HCl) Dinitro->Reduction Diamine Versatile Diamine Intermediate Reduction->Diamine Acylation Bis-Acylation (RCOCl) Diamine->Acylation Sulfonylation Bis-Sulfonylation (RSO₂Cl) Diamine->Sulfonylation Heterocycle Heterocycle Formation Diamine->Heterocycle

Caption: Pathway from dinitro scaffold to diverse functionalized products.

Speculative and Advanced Applications

Beyond its role as a scaffold, the inherent electronic properties of the dinitrophenyl moiety suggest more direct pharmacological applications.

  • Covalent Modulators: The highly electrophilic aromatic ring could function as a covalent warhead. It is plausible that it could undergo SₙAr with a nucleophilic residue, such as a cysteine thiol, in a protein's binding site, leading to irreversible inhibition. This mechanism is exploited by some anticancer agents.[9]

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~261 Da, this molecule is at the upper end for a typical fragment. However, derivatives made via SₙAr with small nucleophiles could easily fall within the "Rule of Three" criteria, serving as excellent starting points for FBDD campaigns.

  • Bioisosteric Replacement: The dinitrophenyl group can be considered a bioisostere for other functionalities.[10][11] For instance, its size and electronic profile might mimic parts of purine or pteridine ring systems, suggesting its potential use in designing kinase or folate pathway inhibitors. The thoughtful application of bioisosteres is a key strategy for modulating ADME/Tox properties and securing intellectual property.[12]

Conclusion

This compound represents a confluence of reactive opportunities for the medicinal chemist. Its true value lies not in any single feature, but in the strategic interplay between its three distinct reactive domains: the SₙAr/cross-coupling-ready C-Br bond, the reducible nitro groups, and the sterically-influential methyl group. This guide has laid out a series of scientifically grounded, high-potential applications, complete with actionable protocols designed to serve as a launchpad for new research endeavors. While currently an underexplored niche of chemical space, we posit that this compound is a powerful and versatile building block poised for significant contributions to future drug discovery programs.

References

1-Bromo-2-methyl-3,5-dinitrobenzene as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-2-methyl-3,5-dinitrobenzene as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the strategic selection of foundational scaffolds is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, offering a synthetically rich platform for derivatization. Its structure is distinguished by a strategically substituted benzene ring featuring a bromine atom, a methyl group, and two strongly electron-withdrawing nitro groups. This unique arrangement of functional groups imparts a predictable and tiered reactivity, allowing for selective transformations at multiple sites. This guide provides a comprehensive exploration of the core reactivity, mechanistic underpinnings, and strategic applications of this compound, positioning it as a key intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and materials.

Foundational Characteristics: Properties and Synthesis

This compound is a solid organic compound whose utility is grounded in its distinct physicochemical properties.[1]

PropertyValue
Molecular Formula C₇H₅BrN₂O₄
Molecular Weight 261.03 g/mol
Appearance Solid
Density (Predicted) 1.9±0.1 g/cm³
Boiling Point (Predicted) 309.3±22.0 °C at 760 mmHg

The synthesis of this building block is typically achieved through the electrophilic nitration of a substituted benzene precursor. A common route involves the careful nitration of 1-bromo-2-methylbenzene. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups, combined with controlled reaction conditions using a nitrating agent such as fuming nitric acid, lead to the desired 3,5-dinitro substitution pattern.[2]

A Multi-Functional Scaffold: Mapping the Reactivity

The synthetic power of this compound lies in the distinct reactivity of its three key functional regions: the carbon-bromine bond, the two nitro groups, and the methyl group. The presence of the strongly deactivating nitro groups creates a hierarchical system for synthetic transformations.

Figure 1: Core reactivity pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Manifold

The most prominent feature of this molecule is its high susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the two nitro groups positioned ortho and para to the bromine atom.

Causality Behind Reactivity: The powerful electron-withdrawing nature of the nitro groups polarizes the aromatic ring, making the carbon atom attached to the bromine (the ipso-carbon) highly electrophilic and prone to attack by nucleophiles.[3] The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition Step: A nucleophile attacks the ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The negative charge of this intermediate is delocalized effectively onto the oxygen atoms of the ortho and para nitro groups, significantly lowering the activation energy for its formation.[5]

  • Elimination Step: The aromaticity is restored in a rapid subsequent step through the expulsion of the bromide leaving group.

Figure 2: The addition-elimination mechanism of SNAr reactions.

This pathway allows for the straightforward introduction of a wide array of functional groups, including:

  • N-Aryl Compounds: Reactions with primary and secondary amines yield substituted dinitroanilines.[3]

  • Aryl Ethers: Reactions with alkoxides or phenoxides produce aryl ethers.[3]

  • Aryl Thioethers: Reactions with thiolates give rise to thioethers.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond serves as a reliable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7] It is a robust method for synthesizing biaryl compounds, which are prevalent structures in pharmaceuticals and advanced materials. The reactivity order for halides in Suzuki coupling is generally I > Br > Cl, making the bromo-substituent well-suited for this transformation.[6][7]

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[8][9] This provides direct access to aryl alkynes, which are versatile intermediates for further synthesis, including the construction of heterocycles and conjugated systems.

Selective Reduction of Nitro Groups

The two nitro groups can be selectively or fully reduced to primary amines, unlocking a new dimension of synthetic possibilities.

  • Selective Monoreduction (Zinin Reduction): The reduction of one nitro group while leaving the other intact is a significant synthetic challenge that can be overcome using specific reagents. The Zinin reduction, which employs reagents like sodium sulfide (Na₂S) or ammonium hydrosulfide (NH₄HS), is a classic and effective method for the selective reduction of one nitro group in a polynitro aromatic compound.[10][11][12] The choice of which nitro group is reduced can often be influenced by steric hindrance, with the least hindered group being preferentially reduced.[11]

  • Complete Reduction: The simultaneous reduction of both nitro groups to form 1-amino-2-methyl-3,5-diaminobenzene derivatives can be achieved with stronger reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).[13]

The resulting amino groups are nucleophilic and can be readily derivatized via acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), or used as building blocks for the synthesis of nitrogen-containing heterocycles.[14]

Strategic Application: A Multi-Step Synthetic Workflow

The true value of this compound is realized in multi-step syntheses where its different reactive sites are addressed in a controlled, sequential manner. This allows for the construction of highly substituted and complex aromatic scaffolds from a single, readily available starting material.

The following workflow illustrates a potential synthetic strategy:

Synthetic_Workflow A This compound B Step 1: SNAr (e.g., + R₂NH) A->B C N-Aryl Amine Derivative B->C D Step 2: Selective Reduction (e.g., Na₂S) C->D E Monoamino Derivative D->E F Step 3: Functionalization 1 (e.g., Acylation) E->F G Acylated Monoamino Derivative F->G H Step 4: Full Reduction (e.g., H₂/Pd) G->H I Diamino Derivative H->I J Step 5: Functionalization 2 (e.g., Heterocycle Formation) I->J K Complex Target Molecule J->K

Figure 3: A logical workflow for the sequential functionalization of the scaffold.

This strategic approach enables the synthesis of molecules with precisely controlled substitution patterns, a critical requirement in drug discovery and materials science where structure dictates function.

Field-Proven Methodologies: Experimental Protocols

The protocols described below are self-validating systems designed for reproducibility. They represent standard, authoritative procedures adapted for this specific substrate.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

Objective: To replace the bromine atom with a secondary amine.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide).

  • Addition of Nucleophile: Add the secondary amine (1.1 - 1.5 eq.) to the solution.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.), to act as a scavenger for the HBr generated.

  • Reaction: Heat the mixture to a temperature between 60-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and a cold, non-polar solvent (e.g., hexane) to remove impurities. If necessary, purify the product further by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To form a C-C bond by coupling with an arylboronic acid.

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 - 0.05 eq.), and a base such as aqueous 2M Na₂CO₃.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol or dioxane and water.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6][7]

Protocol 3: Selective Monoreduction of a Nitro Group (Zinin-type Reduction)

Objective: To selectively reduce one of the two nitro groups to a primary amine.

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

  • Sulfide Addition: Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (1.0 - 1.5 eq.) in water and add it dropwise to the stirred solution of the dinitro compound at room temperature.

  • Reaction: Gently heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by the color change and TLC analysis.[10][11]

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with water, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography to isolate the desired monoamino-nitro derivative.

Conclusion

This compound stands out as a pre-activated and highly versatile scaffold for organic synthesis. The interplay between its activated C-Br bond, ripe for substitution and cross-coupling, and its reducible nitro groups provides a robust platform for generating molecular diversity. By understanding the underlying mechanisms and applying the strategic workflows detailed in this guide, researchers in pharmaceutical and materials development can leverage this building block to accelerate the discovery and synthesis of novel, high-value compounds.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 1-Bromo-2-methyl-3,5-dinitrobenzene, a sterically hindered and electronically deactivated aryl halide. We delve into the mechanistic nuances posed by this challenging substrate and present a detailed, optimized protocol designed for high efficiency and reproducibility. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into catalyst selection, reaction setup, and troubleshooting to enable the successful synthesis of complex biaryl structures.

Introduction: Overcoming the Challenge of a Hindered, Deactivated Substrate

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of an organohalide with an organoboron species is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

However, the reaction's efficiency is highly dependent on the nature of the coupling partners. This compound presents a significant synthetic challenge due to two key structural features:

  • Steric Hindrance: The methyl group in the ortho position to the bromine atom physically obstructs the approach of the palladium catalyst, impeding the crucial initial step of oxidative addition.[3][4]

  • Electronic Deactivation: The two strongly electron-withdrawing nitro groups create a highly electron-poor aromatic ring. While such groups can sometimes facilitate oxidative addition, the combined steric and electronic profile of this substrate requires a carefully selected, highly active catalytic system.[5]

This application note provides a robust protocol specifically tailored to address these challenges, ensuring successful and high-yielding coupling reactions.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for a difficult substrate like this compound.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and is particularly sensitive to steric hindrance.[1] For hindered substrates, this step requires highly active, bulky ligands on the palladium center to promote the reaction.[8][9]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[10]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][6]

Suzuki_Coupling_Mechanism Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L₂-R¹ (Transmetalation Complex) pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 product_out Ar-R¹ (Coupled Product) pd2_trans->product_out Reductive Elimination reagents_in Ar-X (Aryl Halide) reagents_in->pd2_aryl boronic_in R¹-B(OR)₂ (Boronic Acid/Ester) boronic_in->pd2_trans base_in Base base_in->pd2_trans

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Optimized Protocol for Coupling of this compound

This protocol has been optimized for the coupling of this compound with a generic arylboronic acid. The choice of a bulky, electron-rich phosphine ligand is critical for success.

Materials and Reagents
ReagentGradeTypical SupplierNotes
This compound>98%Sigma-Aldrich, etc.The limiting reagent.
Arylboronic Acid>97%Combi-Blocks, etc.Use 1.2-1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem, Sigma-AldrichA common, reliable Pd(II) precatalyst.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)>98%Strem, Sigma-AldrichA bulky Buchwald ligand, essential for this transformation.
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, >98%Acros, Sigma-AldrichA strong, effective base for this system. Use 3.0 equivalents.
1,4-DioxaneAnhydrous, DriSolvEMD MilliporeMust be thoroughly degassed before use.
Deionized WaterHigh PurityLab supplyMust be thoroughly degassed before use.
Equipment
  • Two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles

  • Standard glassware for workup and purification

Experimental Workflow

Caption: Figure 2: Experimental Workflow Diagram

Step-by-Step Procedure

Note: The entire procedure must be carried out under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.[11]

  • Preparation: In an oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Equip the flask with a reflux condenser, and evacuate and backfill with argon three times. Maintain a positive pressure of argon for the duration of the reaction.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.

  • Reaction: Lower the flask into a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[6]

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[6]

Catalyst System Optimization

The choice of ligand and base is paramount for the successful coupling of hindered substrates. While the recommended protocol is robust, further optimization may be required for different coupling partners.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (For Aryl Chlorides)Rationale & Reference
Pd Source Pd(OAc)₂Pd₂(dba)₃PEPPSI-iPrPd(OAc)₂ is cost-effective. PEPPSI catalysts are excellent for challenging substrates.[7]
Ligand SPhosXPhosRuPhosBulky, electron-rich Buchwald ligands are essential for promoting oxidative addition with hindered substrates.[8][12]
Base K₃PO₄Cs₂CO₃t-BuOKK₃PO₄ is effective and economical. Cs₂CO₃ can be superior but is more expensive. t-BuOK is a strong base often used with NHC catalysts.[3]
Solvent Dioxane/H₂OToluene/H₂ODioxaneDioxane is a versatile solvent for Suzuki couplings. Toluene can be used for higher temperatures.[12][13]
Temp (°C) 100110110Higher temperatures may be needed to overcome the activation barrier for oxidative addition.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently active ligand/base combination.3. Protodeboronation of the boronic acid.1. Ensure all reagents and solvents are pure and rigorously degassed. Use fresh catalyst and ligand.[11]2. Screen alternative ligands (e.g., XPhos, RuPhos) and bases (e.g., Cs₂CO₃).[12]3. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[7][11]
Formation of Homocoupled Boronic Acid Product Presence of oxygen in the reaction mixture.Improve degassing procedure for solvents. Maintain a strict inert atmosphere throughout the reaction.[11]
Formation of Palladium Black Catalyst agglomeration and deactivation.This is common but excessive, early formation indicates instability. Ensure an appropriate ligand-to-palladium ratio (2:1 to 4:1). Check for impurities in starting materials.[14]
Stalled Reaction The catalytic system is not active enough to overcome the steric hindrance.Increase reaction temperature. Switch to a more active catalyst system, such as an N-heterocyclic carbene (NHC) based catalyst (e.g., PEPPSI-iPr).[3]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on neutralizing the substrate's steric and electronic disadvantages through a highly active catalytic system. The use of bulky, electron-rich phosphine ligands, such as SPhos, in combination with a suitable palladium source and base under strictly inert conditions, is critical. The protocol detailed herein provides a reliable and reproducible method for accessing valuable biaryl compounds from this difficult substrate, enabling further research and development in chemistry and related sciences.

References

Synthetic Routes to Derivatives of 1-Bromo-2-methyl-3,5-dinitrobenzene: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Bromo-2-methyl-3,5-dinitrobenzene

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound is a highly valuable, yet under-documented, electrophilic aromatic building block. The convergence of a sterically directing methyl group and two powerful electron-withdrawing nitro groups renders the bromine atom exceptionally labile towards nucleophilic aromatic substitution (SNAr). This heightened reactivity opens a gateway to a diverse array of derivatives, enabling the systematic exploration of chemical space in drug discovery and the development of novel functional materials.

The two nitro groups, positioned ortho and para to the bromine, are critical for activating the benzene ring towards nucleophilic attack. They achieve this by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, which dramatically lowers the activation energy of the substitution reaction.[1][2][3] This guide provides a comprehensive overview of a robust synthetic route to the title compound and detailed protocols for its subsequent derivatization, empowering researchers to leverage its synthetic potential.

Part 1: Synthesis of the Core Scaffold: this compound

A direct and efficient synthesis of this compound can be achieved through the controlled nitration of 2-bromotoluene. The directing effects of the methyl and bromo substituents, in conjunction with carefully selected nitrating conditions, are key to achieving the desired 3,5-dinitro substitution pattern.

Underlying Principles of the Synthesis

The synthetic strategy hinges on a two-step nitration of 2-bromotoluene. The initial mononitration is directed by the activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing bromo group. This typically leads to a mixture of isomers, with nitration at positions 3, 4, 5, and 6. Subsequent forceful dinitration under harsher conditions drives the formation of the thermodynamically stable 3,5-dinitro product. The use of a mixed acid system (fuming nitric acid and concentrated sulfuric acid) provides the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.

Detailed Synthetic Protocol: Nitration of 2-Bromotoluene

Materials:

  • 2-Bromotoluene (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Ice bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In the three-neck flask, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While maintaining this temperature, slowly add fuming nitric acid dropwise from the dropping funnel with vigorous stirring.

  • Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 2-bromotoluene (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it carefully over a large volume of crushed ice with stirring. A yellow precipitate will form. Filter the solid and wash it with copious amounts of cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield this compound as a pale yellow solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Reactant/Product Molecular Weight ( g/mol ) Key Characterization Data (Expected)
2-Bromotoluene171.04Liquid
This compound261.03Pale yellow solid. ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 1H), 8.30 (s, 1H), 2.50 (s, 3H). MS (EI): m/z 260/262 (M⁺).[4]

Part 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The presence of the two nitro groups makes this compound an excellent substrate for SNAr reactions. The bromine atom can be readily displaced by a variety of nucleophiles, including amines, anilines, phenols, and thiophenols, to generate a diverse library of derivatives.

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]

  • Addition Step: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups.

  • Elimination Step: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

References

palladium-catalyzed cross-coupling of 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-methyl-3,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Deactivated Substrate

Palladium-catalyzed cross-coupling reactions have transformed the landscape of modern organic synthesis, enabling the construction of complex molecular architectures with remarkable efficiency.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide focuses on a particularly challenging yet valuable substrate: This compound .

This molecule presents a confluence of steric and electronic hurdles. The ortho-methyl group introduces significant steric hindrance around the reaction center, while the two strongly electron-withdrawing nitro groups severely deactivate the aryl bromide towards oxidative addition, the crucial first step in the catalytic cycle.[4] Overcoming these challenges is paramount, as the resulting dinitrotoluene derivatives are valuable precursors for a range of applications, including the synthesis of biologically active heterocyclic compounds and energetic materials. This document provides a detailed exploration of the mechanistic principles, key experimental considerations, and robust protocols for successfully employing this substrate in Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Mechanistic Overview: The Palladium Catalytic Cycle

At its core, the palladium-catalyzed cross-coupling reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2][5] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate and is often the rate-determining step, particularly for electron-deficient and sterically hindered substrates.[7]

  • Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the bromide.[3] This step often requires a base to facilitate the transfer.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new carbon-carbon bond. This final step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][9]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle pd0 Pd(0)L_n pdiia Ar-Pd(II)L_n-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L_n-R' pdiia->pdiib Transmetalation (R'-M) pdiib->pd0 Reductive Elimination product Ar-R' pdiib->product

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Key Considerations for Coupling this compound

The success of coupling this deactivated substrate hinges on the strategic selection of reaction components to overcome its inherent challenges.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this substrate. The combination of steric hindrance and electronic deactivation necessitates the use of highly active catalyst systems.[10] Modern catalyst design favors the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4][11]

    • Bulky Ligands: Ligands such as tri-tert-butylphosphine (P(tBu)₃), SPhos, or XPhos create a sterically crowded palladium center. This promotes the reductive elimination step and can help accelerate the overall catalytic turnover.[4][12]

    • Electron-Rich Ligands: These ligands increase the electron density on the palladium atom, which facilitates the oxidative addition of the electron-poor aryl bromide—a critical factor for this specific substrate.[4][13]

  • Base and Solvent Choice: The selection of base and solvent is interdependent and crucial for reaction success.

    • Suzuki-Miyaura Coupling: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[8][14] For electron-deficient aryl halides, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often effective. The choice of solvent (e.g., THF, Dioxane, DMF, Toluene), often with added water, can significantly influence solubility and reaction rates.[15][16]

    • Sonogashira Coupling: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used, often serving as both the base and part of the solvent system.[10] For challenging substrates, a stronger, non-nucleophilic base may be beneficial. The reaction is typically performed in polar aprotic solvents like DMF or THF.[10]

  • Temperature: Due to the high activation energy barrier for oxidative addition with this substrate, elevated temperatures are typically required.[10] Reactions may need to be heated to 80-120 °C to achieve a reasonable reaction rate and yield.

Application Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Reagent and Parameter Table
ComponentRoleExampleMolar Eq.Typical Amount (for 1 mmol scale)
This compoundAryl Halide-1.0260 mg
Arylboronic AcidCoupling PartnerPhenylboronic Acid1.1 - 1.51.2 eq. (146 mg)
Palladium CatalystPrecatalystPd₂(dba)₃0.01 - 0.052 mol % (18.3 mg)
LigandCatalyst ActivationSPhos0.02 - 0.104 mol % (16.4 mg)
BaseBoronic Acid ActivationK₃PO₄2.0 - 3.02.5 eq. (531 mg)
Solvent SystemReaction MediumToluene/H₂O (10:1)-5 mL / 0.5 mL
Temperature---100 °C
Time---12 - 24 h
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., Toluene/H₂O) via syringe.[16]

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Application Protocol 2: Sonogashira Coupling

This protocol outlines the copper-free Sonogashira coupling of this compound with a terminal alkyne. Copper-free conditions are often preferred to avoid homo-coupling of the alkyne.[17]

Reagent and Parameter Table
ComponentRoleExampleMolar Eq.Typical Amount (for 1 mmol scale)
This compoundAryl Halide-1.0260 mg
Terminal AlkyneCoupling PartnerPhenylacetylene1.2 - 2.01.5 eq. (153 mg, 166 µL)
Palladium CatalystPrecatalystPd(PPh₃)₄0.02 - 0.055 mol % (58 mg)
BaseH-X ScavengerTriethylamine (TEA)2.0 - 4.03.0 eq. (304 mg, 418 µL)
SolventReaction MediumTHF or DMF-5 mL
Temperature---80 °C
Time---8 - 16 h
Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask with a stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., Triethylamine, 3.0 eq.) and the terminal alkyne (1.5 eq.) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: Follow the disappearance of the starting material using TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

General Experimental Workflow

Experimental Workflow General Cross-Coupling Workflow setup 1. Reagent Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) setup->inert addition 3. Solvent/Catalyst Addition (Degassed Solvents) inert->addition reaction 4. Reaction (Heating & Stirring) addition->reaction monitoring 5. Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Workup (Quench & Extract) monitoring->workup Complete purify 7. Purification (Column Chromatography) workup->purify analysis 8. Characterization (NMR, MS) purify->analysis

Caption: A typical laboratory workflow for cross-coupling reactions.

Safety and Handling Precautions

Dinitrobenzene derivatives are toxic and potentially explosive.[18] Extreme caution must be exercised at all times.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[19][20]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[19]

  • Toxicity: Dinitrobenzenes are very toxic by inhalation, in contact with skin, and if swallowed.[21] They can cause methemoglobinemia, leading to cyanosis.[18] Avoid creating dust.[20]

  • Explosion Hazard: Dinitroaromatic compounds are energetic materials and can be sensitive to shock, friction, and heat.[18] Avoid excessive heating and ensure reactions are conducted behind a blast shield.

  • Waste Disposal: Dispose of all chemical waste, including contaminated materials, according to institutional and hazardous waste guidelines.[18]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents.Use a more active ligand (e.g., bulky phosphine); Increase temperature in 10 °C increments; Ensure solvents are anhydrous and degassed; Use fresh reagents.
Formation of Side Products Suzuki: Protodeboronation (loss of boronic acid group).Use a stronger base (e.g., Cs₂CO₃); Use anhydrous conditions; Shorten reaction time.
Suzuki: Homo-coupling of boronic acid.Ensure complete removal of oxygen from the reaction mixture.
Sonogashira: Homo-coupling of alkyne (Glaser coupling).Use copper-free conditions; Ensure rigorous exclusion of oxygen.
Difficulty in Purification Co-elution of product with ligand or byproducts.Optimize chromatography solvent system; Consider recrystallization; Wash crude product to remove ligand oxides.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a challenging but achievable transformation. Success relies on a rational approach to reaction design, specifically the use of highly active palladium catalysts featuring bulky, electron-rich ligands. By carefully selecting the base, solvent, and temperature, and by adhering to strict safety protocols, researchers can effectively utilize this deactivated substrate to synthesize a variety of valuable, functionalized molecules for applications across the chemical sciences.

References

Application Notes and Protocols for the Amination of 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Aryl-2-methyl-3,5-dinitroanilines

The synthesis of N-substituted 2-methyl-3,5-dinitroanilines is a critical transformation in medicinal chemistry and materials science. These scaffolds are integral to the development of various therapeutic agents, agrochemicals, and specialized dyes. The presence of the dinitroaniline moiety is of particular interest in drug discovery, as several nitroaromatic compounds have shown potential as antiprotozoal and antimalarial agents.[1][2][3] The amination of 1-Bromo-2-methyl-3,5-dinitrobenzene serves as a direct and efficient route to these valuable molecules. This document provides a comprehensive guide to the reaction conditions for this amination, focusing on two powerful and widely applicable methodologies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The choice between these methods is dictated by the nature of the amine, desired reaction conditions, and functional group tolerance.

Safety First: Handling Dinitroaromatic Compounds

This compound and related dinitroaromatic compounds are potent irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood. Dinitro compounds can be thermally sensitive and may decompose energetically; therefore, avoid excessive heating and ensure reactions are conducted with appropriate temperature control.[4]

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing nitro groups on the benzene ring significantly activates the aryl bromide towards nucleophilic attack, making SNAr a highly effective method for amination.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6][7] The ortho-methyl group may introduce some steric hindrance, potentially slowing the reaction compared to an un-substituted analogue, but the electronic activation from the nitro groups is generally sufficient to drive the reaction to completion under appropriate conditions.

SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products This compound This compound Intermediate Resonance-stabilized Meisenheimer Complex This compound->Intermediate + R-NH2 (Nucleophilic Attack) Amine R-NH2 Byproduct HBr Product N-Aryl-2-methyl-3,5-dinitroaniline Intermediate->Product - Br- (Elimination)

Figure 1: The SNAr mechanism for the amination of this compound.

Protocol 1A: Conventional Heating SNAr

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous ethanol or Dimethylformamide (DMF)

  • Triethylamine (optional, as a scavenger for HBr)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Add anhydrous ethanol or DMF (10 mL).

  • Add the desired amine (1.2 - 2.0 mmol). For amine hydrohalide salts, add an equivalent of a non-nucleophilic base like triethylamine.

  • Heat the reaction mixture to reflux with stirring for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.

  • If the product is soluble, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 1B: Microwave-Assisted SNAr

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous ethanol

  • Microwave reaction vessel (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10-mL glass microwave reaction vessel containing a stir bar, add this compound (1.0 mmol).

  • Add anhydrous ethanol (3-5 mL).

  • Add the amine (1.5 - 3.0 mmol).

  • Seal the vessel with a cap and place it in the microwave cavity.

  • Heat the reaction mixture to 100-150 °C and hold for 5-30 minutes.[4]

  • After the reaction is complete and the vessel has cooled to below 50 °C, carefully open the vessel in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Buchwald-Hartwig Amination

For less nucleophilic amines or when milder reaction conditions are required, the Buchwald-Hartwig amination is an excellent alternative.[8][9] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance.[8][10]

Buchwald-Hartwig Amination Mechanism

Buchwald_Hartwig Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-Br (this compound) ArylHalide->OxAdd PdII_complex Ar-Pd(II)(Br)Ln OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Amido_complex Ar-Pd(II)(NR2)Ln Ligand_Exchange->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 (Product) RedElim->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos, SPhos)[9]

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2.0 equivalents relative to palladium).

  • Add the base (1.5-2.0 equivalents).

  • Add this compound (1.0 mmol).

  • Add the amine (1.1-1.5 equivalents).

  • Add anhydrous toluene or dioxane (5-10 mL).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparison of Amination Methods

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst Not requiredPalladium catalyst required
Reagents Simple, often just the amine and solventRequires a specific ligand and base
Reaction Conditions Often requires higher temperatures or microwave irradiationGenerally milder temperatures
Substrate Scope Good for nucleophilic aminesBroader scope, including less nucleophilic amines
Functional Group Tolerance Less tolerant to base-sensitive groupsHigh functional group tolerance
Cost Generally lower costHigher cost due to catalyst and ligand

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient activation of the aryl halide (unlikely for this substrate). Low reactivity of the amine. Inactive catalyst (Buchwald-Hartwig).Increase reaction temperature and/or time. For SNAr, consider using a more polar aprotic solvent like DMF or DMSO. For Buchwald-Hartwig, screen different ligands and bases. Ensure the catalyst is active and the reaction is performed under strictly inert conditions.
Formation of side products Decomposition of starting material or product at high temperatures. Side reactions with the solvent or base.Lower the reaction temperature and extend the reaction time. Choose a more inert solvent. For Buchwald-Hartwig, carefully select the base.
Difficulty in product isolation Product is highly soluble in the reaction solvent.For SNAr, if the product is a salt, perform an aqueous workup with a mild base to neutralize and extract the free amine.

References

Application Note & Protocols: A Proposed Synthetic Route and Evaluation of a Novel Benzimidazole-Based VISTA Inhibitor Utilizing 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note details a proposed, hypothetical synthesis and evaluation of a potential VISTA inhibitor. The use of 1-Bromo-2-methyl-3,5-dinitrobenzene in the direct synthesis of a known VISTA inhibitor has not been established in the public domain. This document is intended to provide a scientifically plausible research framework and should be treated as a guide for exploratory studies.

Introduction: VISTA, a Novel Target in Cancer Immunotherapy

V-domain Ig Suppressor of T cell Activation (VISTA), also known as PD-1H, is an immune checkpoint molecule that plays a critical role in regulating the immune response.[1] As a negative regulator, VISTA suppresses T cell activation and proliferation, contributing to an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction.[2] VISTA is primarily expressed on hematopoietic cells and is a promising target for cancer immunotherapy.[1][3] The development of small molecule inhibitors targeting VISTA represents a promising therapeutic strategy to enhance anti-tumor immunity.[4][5] This application note outlines a hypothetical synthetic pathway and subsequent biological evaluation of a novel benzimidazole-based VISTA inhibitor, starting from the readily available chemical, this compound.

Proposed Synthesis of a Benzimidazole-Based VISTA Inhibitor

The benzimidazole scaffold has been identified as a promising core structure for the development of small molecule VISTA inhibitors. This section details a proposed synthetic route to a novel benzimidazole derivative, starting from this compound.

Synthetic Workflow Diagram

G A This compound B Reduction of Nitro Groups A->B e.g., SnCl2, HCl C 1-Bromo-2-methyl-benzene-3,5-diamine (Intermediate) B->C D Condensation with Aldehyde/Carboxylic Acid C->D e.g., Aldehyde, Oxidant E Benzimidazole-based VISTA Inhibitor (Final Product) D->E F Purification and Characterization E->F HPLC

Caption: Proposed synthetic workflow for a benzimidazole-based VISTA inhibitor.

Part 1: Synthesis of 1-Bromo-2-methyl-benzene-3,5-diamine (Intermediate)

The initial step in this proposed synthesis is the reduction of the two nitro groups of this compound to form the corresponding diamine. This transformation is a common and well-established reaction in organic synthesis.[6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this suspension, add an excess of a suitable reducing agent, such as tin(II) chloride (SnCl₂) (6-10 equivalents) dissolved in concentrated hydrochloric acid (HCl). The use of a metallic reducing agent in acidic media is a standard method for the reduction of aromatic nitro groups.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 1-Bromo-2-methyl-benzene-3,5-diamine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Scientific Rationale: The choice of SnCl₂ in HCl is based on its effectiveness in reducing aromatic nitro groups to amines with high yields and its compatibility with a range of functional groups. The acidic conditions protonate the nitro groups, facilitating their reduction.

Part 2: Synthesis of the Benzimidazole-based VISTA Inhibitor (Final Product)

The synthesized 1-Bromo-2-methyl-benzene-3,5-diamine can then be used to construct the benzimidazole ring through condensation with an appropriate aldehyde or carboxylic acid. The Phillips condensation is a classic method for benzimidazole synthesis.[8]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the purified 1-Bromo-2-methyl-benzene-3,5-diamine (1 equivalent) and a selected aldehyde or carboxylic acid (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst/Oxidant: For condensation with an aldehyde, an oxidizing agent is typically required to facilitate the cyclization and aromatization. A common choice is an airy atmosphere or the addition of a mild oxidant. For condensation with a carboxylic acid, heating in a high-boiling solvent or the presence of a dehydrating agent is often sufficient.[9][10]

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and neutralize if an acidic solvent was used. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the final benzimidazole-based VISTA inhibitor.

Scientific Rationale: The condensation reaction proceeds via the formation of a Schiff base between one of the amino groups of the diamine and the carbonyl group of the aldehyde or carboxylic acid, followed by intramolecular cyclization and dehydration (or oxidation) to form the stable aromatic benzimidazole ring.[11]

Characterization of the Synthesized Inhibitor

The identity, purity, and structure of the synthesized benzimidazole derivative must be confirmed using standard analytical techniques.

Technique Purpose Expected Outcome
¹H and ¹³C NMR To determine the chemical structure and confirm the presence of key functional groups.The spectra should show the expected chemical shifts and coupling constants for the protons and carbons in the final benzimidazole structure.
Mass Spectrometry (MS) To determine the molecular weight of the compound.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the synthesized inhibitor.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.A single major peak in the chromatogram indicates a high degree of purity.
Elemental Analysis To confirm the elemental composition of the compound.The experimentally determined percentages of C, H, N, and Br should be within ±0.4% of the calculated values.

Biological Evaluation of the VISTA Inhibitor

A series of in vitro and in vivo assays are necessary to determine the biological activity of the synthesized compound as a VISTA inhibitor.

Biological Evaluation Workflow

G A Synthesized Compound B In Vitro Assays A->B F In Vivo Assays A->F C Binding Affinity (e.g., MST, SPR) B->C D T-cell Activation Assay B->D E Cytokine Release Assay B->E G Tumor Xenograft Model F->G H Pharmacokinetic Studies F->H

Caption: Workflow for the biological evaluation of a potential VISTA inhibitor.

In Vitro Assays
  • VISTA Binding Assay:

    • Objective: To confirm direct binding of the synthesized compound to the VISTA protein.

    • Method: Techniques such as MicroScale Thermophoresis (MST) or Surface Plasmon Resonance (SPR) can be used to measure the binding affinity (Kᵈ) of the compound to purified recombinant VISTA protein.[12]

    • Expected Outcome: A low Kᵈ value indicates strong binding to VISTA.

  • T-cell Activation and Proliferation Assay:

    • Objective: To assess the functional activity of the compound in reversing VISTA-mediated T-cell suppression.

    • Method: Co-culture human peripheral blood mononuclear cells (PBMCs) with a VISTA-expressing cell line in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies). Measure T-cell proliferation (e.g., using CFSE dilution assay by flow cytometry) in the presence and absence of the synthesized inhibitor.[13]

    • Expected Outcome: The inhibitor should increase T-cell proliferation in a dose-dependent manner.

  • Cytokine Release Assay:

    • Objective: To measure the effect of the inhibitor on the production of pro-inflammatory cytokines by T-cells.

    • Method: Collect supernatants from the T-cell activation assay and measure the concentration of cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead array.[3]

    • Expected Outcome: The inhibitor should lead to an increased production of IFN-γ and IL-2.

In Vivo Assays
  • Tumor Xenograft Model:

    • Objective: To evaluate the anti-tumor efficacy of the synthesized VISTA inhibitor in a living organism.

    • Method: Implant a suitable cancer cell line into immunocompetent mice. Once tumors are established, treat the mice with the synthesized inhibitor and monitor tumor growth over time.

    • Expected Outcome: The inhibitor should significantly slow down tumor growth compared to a vehicle control group.

  • Pharmacokinetic (PK) Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Method: Administer the compound to animals and collect blood samples at various time points to measure the drug concentration.

    • Expected Outcome: The compound should exhibit favorable PK properties, such as good oral bioavailability and a reasonable half-life, to be considered for further development.

Conclusion

This application note presents a hypothetical but scientifically grounded framework for the synthesis and evaluation of a novel benzimidazole-based VISTA inhibitor, utilizing this compound as a starting material. The proposed protocols are based on established chemical reactions and standard biological assays. This exploratory approach could pave the way for the discovery of new small molecule VISTA inhibitors with the potential to enhance cancer immunotherapy.

References

Application Notes and Protocols for the Development of 1-Bromo-2-methyl-3,5-dinitrobenzene Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential Through Structure-Activity Relationship (SAR) Studies

In the landscape of modern drug discovery and development, the systematic exploration of structure-activity relationships (SAR) is a cornerstone for optimizing lead compounds into potent and selective therapeutic agents.[1][2] 1-Bromo-2-methyl-3,5-dinitrobenzene stands as a scaffold of interest due to the known biological activities associated with nitroaromatic compounds, which range from antimicrobial and antiparasitic to antitumor effects.[3] The nitro group, while a potent pharmacophore, can also be a toxicophore, necessitating a nuanced understanding of its influence on a molecule's overall biological profile.[3][4] This guide provides a comprehensive framework for the design, synthesis, and evaluation of analogs of this compound to elucidate the intricate connections between their chemical structures and biological activities.

The strategic modification of this scaffold allows researchers to probe the effects of various substituents on parameters such as potency, selectivity, and metabolic stability. By systematically altering the steric and electronic properties of the molecule, a detailed SAR landscape can be constructed, paving the way for the rational design of novel drug candidates with improved therapeutic indices. This document will detail the strategic design of an analog library, provide robust synthetic protocols for their creation, outline key in vitro screening assays, and discuss the integration of in silico methods for a holistic SAR analysis.

Strategic Design of the Analog Library

A successful SAR study hinges on the thoughtful design of an analog library that systematically explores the chemical space around the parent molecule. For this compound, modifications can be envisioned at three key positions: the bromine atom at C1, the methyl group at C2, and the aromatic protons at C4 and C6.

Rationale for Substituent Choices:

  • Position 1 (C-Br): The bromine atom serves as a versatile synthetic handle for introducing a wide array of functionalities via cross-coupling reactions. Replacing the bromine with various aryl, heteroaryl, alkyl, and amino groups will probe the impact of steric bulk, electronic effects, and hydrogen bonding potential at this position.

  • Position 2 (C-CH₃): The methyl group influences the local steric environment and the electronic nature of the ring. Analogs with modified alkyl chains (e.g., ethyl, isopropyl) or its replacement with other small functional groups (e.g., -H, -CF₃) will help determine the importance of this group for activity.

  • Positions 4 and 6 (C-H): While the nitro groups at positions 3 and 5 are key activating features for nucleophilic aromatic substitution, the protons at C4 and C6 are also amenable to certain modifications, although these are generally more challenging. Introducing small electron-donating or electron-withdrawing groups at these positions can fine-tune the overall electronic properties of the aromatic ring.

The following diagram illustrates the strategic points of diversification on the this compound scaffold.

Caption: Strategic Diversification Points for SAR Studies.

Synthetic Protocols for Analog Generation

The synthesis of the designed analogs will primarily rely on modern cross-coupling reactions and nucleophilic aromatic substitution. The electron-deficient nature of the dinitrobenzene ring makes it an excellent substrate for these transformations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at Position 1

This protocol describes the coupling of this compound with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the C1 position.

Materials:

  • This compound

  • Aryl/heteroaryl/vinyl boronic acid or boronate ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (3 mol%), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired analog.

Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is crucial for efficient coupling.[5][6] For electron-deficient aryl halides, bulky and electron-rich phosphine ligands often enhance the rate of oxidative addition, a key step in the catalytic cycle.[7] The base is required to activate the boronic acid for transmetalation.[8] A biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation at Position 1

This protocol details the coupling of this compound with a variety of primary and secondary amines to generate N-substituted analogs.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos, 2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[9][10][11][12][13] Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which forms the C-N bond.[9] The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.[10] Anhydrous conditions are essential to prevent catalyst deactivation.

Protocol 3: Nucleophilic Aromatic Substitution (SₙAr) at Position 1

The two nitro groups strongly activate the aromatic ring for nucleophilic aromatic substitution, allowing for the displacement of the bromide with various nucleophiles.[14][15][16][17]

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, alkoxide, 1.1 - 2.0 equivalents)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF).

  • Add the nucleophile (1.5 eq) and, if necessary, a base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Causality Behind Experimental Choices: The rate of SₙAr reactions is highly dependent on the electron-withdrawing ability of the substituents on the aromatic ring and the nucleophilicity of the attacking species.[14][15] The nitro groups in the ortho and para positions to the leaving group stabilize the negatively charged Meisenheimer intermediate, thus facilitating the reaction.[17] Polar aprotic solvents are used to solvate the cation of the nucleophile, thereby increasing its reactivity.

In Vitro Biological Screening of Analogs

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized analogs.

Protocol 4: General Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common first-pass screen for cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Protocol 5: Assessment of Mitochondrial Toxicity

Mitochondrial dysfunction is a known mechanism of toxicity for some nitroaromatic compounds.[18] Assays to measure mitochondrial membrane potential and oxygen consumption can provide valuable insights.

A. Mitochondrial Membrane Potential Assay (JC-1 Assay)

Materials:

  • Cell line of interest

  • JC-1 dye

  • Complete cell culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and treat with test compounds for a desired period (e.g., 24 hours).

  • Incubate the cells with JC-1 dye according to the manufacturer's protocol.

  • Wash the cells with PBS.

  • Measure the fluorescence of both the JC-1 monomers (green, ~530 nm emission) and aggregates (red, ~590 nm emission).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

B. Oxygen Consumption Rate (OCR) Assay

Materials:

  • Seahorse XF Analyzer or similar instrument

  • Cell culture microplates compatible with the instrument

  • Assay medium

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in the specialized microplate and allow them to adhere.

  • Treat cells with the test compounds for the desired time.

  • Replace the culture medium with the assay medium and incubate in a CO₂-free incubator.

  • Perform the mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A and measuring the OCR at each stage.

  • Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, and maximal respiration.

Protocol 6: Enzyme Inhibition Assays

If a specific enzyme target is hypothesized or identified, direct enzyme inhibition assays should be performed. For example, nitroaromatic compounds have been studied as inhibitors of enzymes like xanthine oxidase and various nitroreductases.[19][20]

General Protocol for Enzyme Inhibition Screening:

  • Prepare a buffer solution optimal for the enzyme's activity.

  • In a microplate, add the enzyme, the test compound at various concentrations, and the buffer.

  • Pre-incubate the enzyme and inhibitor for a specific time.

  • Initiate the reaction by adding the enzyme's substrate.

  • Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

The following workflow diagram summarizes the proposed screening cascade.

Screening_Cascade start Synthesized Analog Library cytotoxicity Primary Screen: General Cytotoxicity (MTT Assay) start->cytotoxicity mito_tox Secondary Screen: Mitochondrial Toxicity Assays (JC-1, OCR) cytotoxicity->mito_tox Active Compounds sar_analysis SAR Analysis and Lead Optimization cytotoxicity->sar_analysis Inactive Compounds (for SAR comparison) enzyme_inhibition Target-Specific Screen: Enzyme Inhibition Assays mito_tox->enzyme_inhibition Compounds with Mitochondrial Effects enzyme_inhibition->sar_analysis

Caption: In Vitro Screening Workflow for SAR Studies.

In Silico Modeling and SAR Analysis

Computational methods are invaluable for rationalizing experimental data and guiding further analog design. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity.[19][21][22][23]

Key Descriptors for Nitroaromatic Compounds:

  • Electronic Descriptors:

    • E LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Often correlates with the ease of reduction of the nitro group, a key step in the activation of many nitroaromatic compounds.[22]

    • Mulliken Charges: Can indicate the reactivity of specific atoms.[19]

    • Dipole Moment: Relates to the overall polarity of the molecule.

  • Steric Descriptors:

    • Molecular Volume and Surface Area: Describe the size and shape of the molecule.

  • Hydrophobicity Descriptors:

    • LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes.

QSAR Modeling Workflow:

  • Data Collection: Compile the biological activity data (e.g., IC₅₀ values) for the synthesized analogs.

  • Descriptor Calculation: Use computational chemistry software to calculate a wide range of molecular descriptors for each analog.

  • Model Building: Employ statistical methods such as multiple linear regression (MLR) or machine learning algorithms to build a QSAR model that relates the descriptors to the biological activity.

  • Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.

  • Interpretation: Analyze the validated QSAR model to identify the key structural features that drive the observed biological activity.

The following diagram illustrates the iterative cycle of SAR.

SAR_Cycle design Design Analogs synthesis Synthesize Analogs design->synthesis testing In Vitro Testing synthesis->testing analysis SAR/QSAR Analysis testing->analysis analysis->design Iterative Optimization

Caption: The Iterative Cycle of Structure-Activity Relationship Studies.

Data Presentation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison across the analog series.

Table 1: Hypothetical SAR Data for Analogs of this compound

Compound IDR¹ SubstituentCytotoxicity (HeLa) IC₅₀ (µM)Mitochondrial Depolarization (JC-1) EC₅₀ (µM)Enzyme X Inhibition IC₅₀ (µM)
Parent -Br15.2 ± 1.8> 5025.6 ± 3.1
Analog 1 -Phenyl8.5 ± 0.912.3 ± 1.510.1 ± 1.2
Analog 2 -4-Methoxyphenyl5.2 ± 0.68.9 ± 1.16.8 ± 0.8
Analog 3 -4-Chlorophenyl12.1 ± 1.420.5 ± 2.318.4 ± 2.2
Analog 4 -Morpholino25.8 ± 3.1> 5045.3 ± 5.4
Analog 5 -Thiophenyl9.8 ± 1.115.6 ± 1.912.7 ± 1.5

Conclusion

This application note provides a detailed and integrated guide for the development of analogs of this compound for the purpose of conducting thorough SAR studies. By combining rational analog design, robust synthetic methodologies, a tiered in vitro screening cascade, and insightful in silico analysis, researchers can effectively navigate the chemical space around this scaffold. The knowledge gained from such studies will be instrumental in identifying the key structural determinants of biological activity and will guide the optimization of lead compounds towards the development of novel therapeutics with enhanced efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-methyl-3,5-dinitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and optimize your reaction for higher yield and purity.

Overview of the Synthesis: Electrophilic Aromatic Substitution

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (EAS) of 2-bromotoluene. This reaction involves the introduction of two nitro groups (-NO₂) onto the aromatic ring using a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").

The directing effects of the substituents on the starting material, 2-bromotoluene, are crucial. The methyl group (-CH₃) is an activating, ortho-, para- director, while the bromo group (-Br) is a deactivating, ortho-, para- director. The interplay of these effects, combined with the strong deactivating nature of the first nitro group added, directs the second nitro group to the C5 position, resulting in the desired 3,5-dinitro product. Understanding this mechanism is key to troubleshooting isomer formation.

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Synthesis_Workflow Figure 1: General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Prepare Mixed Acid (H₂SO₄ + HNO₃) Cool to 0-5 °C B Slowly Add 2-Bromotoluene to Mixed Acid A->B Controlled addition C Stir at Controlled Temperature (Monitor with TLC) B->C Maintain temp. D Quench Reaction by Pouring onto Ice C->D Once complete E Filter Crude Precipitate D->E F Wash with Water & Sodium Bicarbonate E->F Neutralize acid G Recrystallize Crude Product (e.g., from Ethanol) F->G H Dry Product Under Vacuum G->H I Characterize (NMR, MP, etc.) H->I

Caption: A high-level overview of the synthesis, workup, and purification process.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis.

Q1: My overall yield is very low. What are the most likely causes?

Low yield is a frequent issue stemming from several potential factors, from reaction conditions to workup procedures.

Answer:

  • Inadequate Temperature Control: Nitration is a highly exothermic process. If the temperature rises uncontrollably, it can lead to oxidative side reactions and the formation of unwanted byproducts, consuming your starting material and reducing the yield of the desired product. Conversely, if the temperature is too low, the reaction rate may be too slow for the reaction to proceed to completion within a reasonable timeframe.

  • Incorrect Reagent Stoichiometry or Quality: The concentration of the nitric and sulfuric acids is critical. Using old or diluted acids will result in a less potent nitrating agent (the nitronium ion, NO₂⁺), leading to an incomplete reaction. Ensure you use fresh, concentrated acids.

  • Insufficient Reaction Time: The introduction of the first nitro group deactivates the ring, making the second nitration slower. If the reaction is stopped prematurely, the primary product might be the mono-nitrated intermediate (e.g., 1-bromo-2-methyl-3-nitrobenzene). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Losses During Workup: The product can be lost during the quenching, filtration, or washing steps. Ensure the product fully precipitates when pouring the reaction mixture onto ice. During washing, avoid using excessive amounts of solvent in which the product may have some solubility.

ParameterProblematic ConditionOptimized ConditionRationale
Temperature > 15°C or < 0°C0-10°CBalances reaction rate with minimizing oxidative side reactions.[1]
Acid Ratio (H₂SO₄:HNO₃) < 2:12:1 to 3:1 (v/v)Sulfuric acid acts as a catalyst and a dehydrating agent to promote the formation of the nitronium ion.
Reaction Time < 2 hours3-5 hours (TLC monitored)Ensures the reaction proceeds to the dinitrated product, overcoming the deactivation from the first nitro group.
Quenching Adding water to acidPouring acid mixture onto iceSafely dissipates the heat of dilution and effectively precipitates the organic product.
Q2: My final product is impure. What are the likely contaminants and how can I remove them?

Product impurity, often indicated by a low or broad melting point, is usually due to the presence of starting material, intermediates, or isomeric byproducts.

Answer:

The most common impurities are:

  • Unreacted 2-Bromotoluene (Starting Material): Indicates an incomplete reaction.

  • Mono-nitrated Intermediates: Such as 1-bromo-2-methyl-3-nitrobenzene or 1-bromo-2-methyl-5-nitrobenzene.

  • Positional Isomers: While the 3,5-dinitro product is electronically favored, small amounts of other isomers can form if reaction conditions are not optimal.

Purification Strategy:

  • Recrystallization: This is the most effective method for removing small amounts of these impurities. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The desired this compound is typically less soluble in cold ethanol than the common impurities.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be used. A non-polar eluent system, such as hexane/ethyl acetate, will allow for the separation of the components based on polarity. The less polar starting material will elute first, followed by the mono-nitrated species, and finally the more polar dinitrated product.

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Troubleshooting_Logic Figure 2: Troubleshooting Decision Tree Start Problem Observed Impure Impure Product (Low/Broad MP, TLC spots) Start->Impure LowYield Low Yield Start->LowYield CheckTLC Analyze crude by TLC vs. starting material Impure->CheckTLC IncompleteRxn Was reaction incomplete (see TLC)? LowYield->IncompleteRxn SM_Present Starting Material (SM) spot visible? CheckTLC->SM_Present ExtraSpots Other spots visible? SM_Present->ExtraSpots Yes Recrystallize Action: Recrystallize from Ethanol SM_Present->Recrystallize No (only product + SM) ExtraSpots->Recrystallize No ColumnChrom Action: Column Chromatography ExtraSpots->ColumnChrom Yes (isomers) CheckWorkup Review workup procedure CheckConditions Review reaction conditions CheckWorkup->CheckConditions CheckReagents Action: Use fresh, concentrated acids CheckConditions->CheckReagents IncompleteRxn->CheckWorkup No IncreaseTime Action: Increase reaction time or temperature slightly IncompleteRxn->IncreaseTime Yes

Caption: A logical flow for diagnosing and solving common synthesis problems.

Q3: The reaction is proceeding very slowly or not at all according to TLC analysis.

Answer:

A stalled reaction is almost always due to an issue with the nitrating agent.

  • Ensure Proper Mixing: The reaction is biphasic (organic 2-bromotoluene in an aqueous acid phase). Vigorous stirring is essential to create sufficient surface area for the reaction to occur at a practical rate.

  • Purity of Starting Material: While less common, impurities in the 2-bromotoluene could inhibit the reaction. Ensure its purity before starting.

Q4: I am observing significant darkening or charring of the reaction mixture.

Answer:

Darkening or the formation of black, tarry material is a clear sign of oxidative decomposition. This is caused by the reaction temperature becoming too high or the nitrating mixture being too aggressive.

  • Immediate Action: If you observe this, ensure your ice bath is effective and immediately slow down or stop the addition of the substrate.

  • Prevention: The key is slow, controlled addition of the 2-bromotoluene to the chilled mixed acid. This ensures that the heat generated by the exothermic reaction can be effectively dissipated by the cooling bath, keeping the internal temperature within the optimal range (0-10 °C). Adding the substrate too quickly will overwhelm the cooling capacity and lead to a runaway reaction.

Detailed Experimental Protocols

Benchmark Synthesis Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Prepare the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 60 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 20 mL of concentrated nitric acid (70%) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Substrate Addition: Once the mixed acid has cooled back to 0-5°C, begin the dropwise addition of 2-bromotoluene (e.g., 0.1 mol) from the dropping funnel over a period of 60-90 minutes. Maintain the internal reaction temperature between 5-10°C throughout the addition.

  • Reaction: After the addition is complete, let the mixture stir in the ice bath for an additional 3-4 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with dichloromethane, and analyzing by TLC.

  • Workup: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. A subsequent wash with a cold, dilute sodium bicarbonate solution can help remove residual acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at low heat (~40-50°C).

Purification by Recrystallization
  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove it.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

References

Technical Support Center: Purification of Crude 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Bromo-2-methyl-3,5-dinitrobenzene. Here, we address common challenges and provide validated protocols to achieve high purity of this important chemical intermediate. Our approach is grounded in established chemical principles and extensive laboratory experience to ensure reliable and reproducible results.

I. Understanding the Compound and Potential Impurities

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions. The crude product, typically synthesized via the nitration of a brominated toluene derivative, may contain several impurities that can interfere with downstream applications.

Common Impurities:

  • Isomeric Byproducts: The nitration of substituted benzenes can often lead to the formation of constitutional isomers. Depending on the starting material and reaction conditions, you may encounter other brominated dinitrotoluene isomers.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Over-nitrated or Under-nitrated Species: The reaction may yield mono-nitrated or tri-nitrated byproducts.

  • Acidic Residues: Residual nitric and sulfuric acids from the nitration mixture are common impurities.

The first step in any purification strategy is to assess the purity of the crude material. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.

II. Initial Purity Assessment: Thin-Layer Chromatography (TLC)

TLC provides a rapid and effective means to visualize the number of components in your crude mixture and to determine an appropriate solvent system for column chromatography.

Recommended TLC Protocol:
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. A ratio of 4:1 (Hexane:Ethyl Acetate) is often effective for separating moderately polar compounds like this compound from less polar impurities.

  • Visualization: The compound is UV active due to the aromatic ring and nitro groups. Visualize the spots under a UV lamp at 254 nm.

An ideal TLC solvent system should provide a retention factor (R_f) of approximately 0.3-0.5 for the desired compound.[1] This R_f value generally translates to good separation during column chromatography. If the R_f is too high (compound runs too fast), increase the proportion of the non-polar solvent (hexane). If the R_f is too low (compound stays near the baseline), increase the proportion of the polar solvent (ethyl acetate).

III. Purification Methodologies: A Head-to-Head Comparison

Two primary techniques are recommended for the purification of crude this compound: Recrystallization and Column Chromatography . The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Technique Principle Best For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a given solvent at different temperatures.Removing small amounts of impurities from a relatively pure crude product.Simple, cost-effective for large quantities, can yield very pure crystalline material.Not effective for separating compounds with similar solubility profiles; potential for product loss in the mother liquor.
Column Chromatography Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through it.Separating complex mixtures with multiple components, including isomers.Highly versatile, can separate compounds with very similar properties.More time-consuming, requires larger volumes of solvent, can be less economical for large-scale purification.

IV. Detailed Experimental Protocol: Recrystallization

Recrystallization is an effective technique when your crude this compound is relatively pure and the impurities have different solubility characteristics. Ethanol is a commonly used and effective solvent for the recrystallization of many nitroaromatic compounds.[2][3][4]

Step-by-Step Recrystallization Protocol (from Ethanol):
  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol at room temperature. The compound should be sparingly soluble. Heat the test tube in a warm water bath; the compound should dissolve completely. This indicates that ethanol is a suitable solvent.

  • Dissolution: Transfer the bulk of your crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. It is crucial to use the minimum volume of hot solvent to maximize the recovery of your purified product.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any remaining solvent.

Troubleshooting Recrystallization:
Problem Possible Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of a "better" solvent (one in which the compound is more soluble) to prevent supersaturation. Allow for slower cooling.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the crystals with a minimal amount of ice-cold solvent.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before hot filtration. The charcoal will adsorb the colored impurities.[5]

V. Detailed Experimental Protocol: Column Chromatography

Column chromatography is the method of choice for separating complex mixtures or isomers that are difficult to purify by recrystallization.

Step-by-Step Column Chromatography Protocol:
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel to protect the surface.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow rate.

    • If the desired compound and impurities are well-separated, isocratic elution (using a single solvent mixture) may be sufficient.

    • If separation is difficult, a gradient elution can be employed, gradually increasing the polarity of the mobile phase (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate).[1]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Column Chromatography:
Problem Possible Cause Solution
Poor Separation The eluent is too polar or not polar enough. The column was packed improperly.Optimize the solvent system using TLC to achieve a good separation of spots. Repack the column carefully to avoid channels and cracks.
Compound Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent (increase the proportion of hexane).
Compound Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the eluent (increase the proportion of ethyl acetate).
Streaking on TLC/Column The compound may be degrading on the acidic silica gel. The sample is overloaded.Deactivate the silica gel by adding a small amount of triethylamine (~1%) to the eluent. Use less crude material for the amount of silica gel.

VI. Visualizing the Workflow

To aid in understanding the decision-making process for purification, the following workflow diagram is provided.

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis (e.g., 4:1 Hexane:EtOAc) start->tlc_analysis decision Assess Purity and Complexity tlc_analysis->decision recrystallization Recrystallization (e.g., from Ethanol) decision->recrystallization Relatively Pure (Few, well-separated spots) column_chromatography Column Chromatography (e.g., Hexane/EtOAc gradient) decision->column_chromatography Complex Mixture (Multiple, close spots) pure_product Pure Product recrystallization->pure_product Successful troubleshoot_recryst Troubleshoot Recrystallization recrystallization->troubleshoot_recryst Unsuccessful column_chromatography->pure_product Successful troubleshoot_column Troubleshoot Column Chromatography column_chromatography->troubleshoot_column Unsuccessful troubleshoot_recryst->column_chromatography Proceed to Chromatography troubleshoot_column->pure_product Re-optimize and Repeat

Caption: Purification workflow for this compound.

VII. Safety Precautions

  • This compound and related nitroaromatic compounds should be handled with care. They are potentially toxic and can be absorbed through the skin.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

VIII. Final Purity Confirmation

After purification, it is essential to confirm the purity of your this compound. This can be achieved through:

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining impurities.

  • TLC: A single spot on a TLC plate developed in an appropriate solvent system indicates high purity.

By following these guidelines and troubleshooting steps, researchers can confidently and efficiently purify crude this compound to the high standard required for their synthetic endeavors.

IX. References

  • Benchchem. (2025). Column chromatography conditions for purifying 1-(3,5-Diacetoxyphenyl)-1-bromoethane. --INVALID-LINK--

  • Dutov, M. D., Shevelev, S. A., Koshelev, V. N., Aleksanyan, D. R., Serushkina, O. V., Neverova, O. D., Kolvinab, E. V., & Bobrovc, E. S. (2017). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. Mendeleev Communications, 27(2), 169-171.

  • EAS Nitration Experiment & Recrystallization. (2020, March 26). YouTube. --INVALID-LINK--

  • How to Carry Out a Recrystallization. (2013, February 4). YouTube. --INVALID-LINK--

  • Benchchem. (2025). Effective recrystallization techniques for purifying 2,4-Dinitro-m-xylene. --INVALID-LINK--

References

Technical Support Center: Bromination of 2-Methyl-3,5-dinitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-methyl-3,5-dinitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, we will delve into the potential side reactions, troubleshooting strategies, and frequently asked questions to ensure the success and efficiency of your experiments.

I. Understanding the Core Reaction: Directing Effects

The bromination of 2-methyl-3,5-dinitroaniline is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aniline ring.

  • Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing.[1][2][3] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions.[2][4][5]

  • Methyl Group (-CH₃): The methyl group is a weakly activating group and is also ortho, para-directing due to its electron-donating inductive effect.[6]

  • Nitro Groups (-NO₂): In contrast, the nitro groups are strong deactivating groups and are meta-directors.[7][8][9] They withdraw electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.[6][7]

In 2-methyl-3,5-dinitroaniline, the directing effects of these groups are in opposition. The powerful activating effect of the amino group and the weaker activating effect of the methyl group will direct the incoming electrophile (Br⁺) to the positions ortho and para to them. The two nitro groups will direct to the positions meta to them. The position C4 is para to the amino group and ortho to the methyl group, making it the most activated position. The position C6 is ortho to the amino group. Therefore, the primary expected product is 4-bromo-2-methyl-3,5-dinitroaniline, with the potential for 6-bromo-2-methyl-3,5-dinitroaniline as a minor product.

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the bromination of 2-methyl-3,5-dinitroaniline and provides actionable solutions.

Problem 1: Formation of Polybrominated Products

Symptoms:

  • You observe multiple spots on your TLC plate, indicating a mixture of products.

  • Mass spectrometry data shows peaks corresponding to the addition of more than one bromine atom.

Root Cause: Aniline and its derivatives are highly activated aromatic systems.[10] The strong activating nature of the amino group can lead to over-bromination, resulting in the formation of di- or even tri-brominated products, even with the presence of deactivating nitro groups.[4][5] This is a common issue in the bromination of anilines.[11][12]

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the substrate relative to the brominating agent can help minimize polybromination.

  • Choice of Brominating Agent: Instead of using elemental bromine (Br₂), which can be highly reactive, consider milder and more selective brominating agents.[13]

    • N-Bromosuccinimide (NBS): NBS is a solid reagent that is easier to handle than liquid bromine and often provides cleaner reactions with higher regioselectivity.[14]

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another stable, crystalline solid that can offer high yields and selectivity in the bromination of anilines.[10]

  • Reaction Temperature: Perform the reaction at a lower temperature. This can help to control the reaction rate and improve selectivity by favoring the formation of the thermodynamically more stable monobrominated product.

Problem 2: Oxidation of the Amino Group

Symptoms:

  • The reaction mixture turns dark or forms a tar-like substance.

  • You observe unexpected byproducts that are not brominated anilines.

Root Cause: Strong brominating agents, especially in the presence of an oxidizing environment, can oxidize the amino group. This can lead to a complex mixture of products and a decrease in the yield of the desired brominated aniline.

Solutions:

  • Use a Milder Brominating Agent: As mentioned previously, using reagents like NBS or DBDMH can reduce the risk of oxidation compared to elemental bromine.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidative side reactions.

Problem 3: Formation of Isomeric Byproducts

Symptoms:

  • NMR analysis reveals the presence of more than one brominated isomer (e.g., a mixture of 4-bromo and 6-bromo products).

Root Cause: While the C4 position is electronically favored, the C6 position is also activated by the amino group. Depending on the reaction conditions, a significant amount of the 6-bromo isomer can be formed.

Solutions:

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the bromination.[14] Experimenting with different solvents, from non-polar (e.g., dichloromethane, chloroform) to more polar (e.g., acetic acid), can help to optimize the ratio of the desired isomer.

  • Steric Hindrance: The methyl group at the C2 position provides some steric hindrance to the C6 position. This steric effect can be exploited to favor substitution at the less hindered C4 position. Using a bulkier brominating agent might further enhance this effect.

III. Frequently Asked Questions (FAQs)

Q1: Why is my yield of 4-bromo-2-methyl-3,5-dinitroaniline consistently low?

A1: Low yields can be attributed to several factors:

  • Side Reactions: As detailed in the troubleshooting guide, polybromination and oxidation are common culprits that consume your starting material and reduce the yield of the desired product.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC. If the starting material is still present, you may need to adjust the reaction time or temperature.

  • Work-up and Purification Losses: The product may be lost during the work-up and purification steps. Optimize your extraction and chromatography procedures to minimize these losses.

Q2: Can I protect the amino group to improve selectivity?

A2: Yes, protecting the amino group is a common and effective strategy to control the reactivity of anilines and improve the selectivity of bromination.[10][15]

  • Acetylation: The most common protecting group for anilines is the acetyl group. You can react the 2-methyl-3,5-dinitroaniline with acetic anhydride to form the corresponding acetanilide.[12][15] The acetylamino group is less activating than the amino group, which helps to prevent over-bromination and can improve the regioselectivity for the para position due to increased steric hindrance at the ortho positions.[4][5][10] After the bromination step, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired brominated aniline.[12][15]

Q3: What is the mechanism of bromination with NBS?

A3: N-Bromosuccinimide serves as a source of electrophilic bromine (Br⁺). In the presence of an acid catalyst (often trace amounts of HBr), NBS is protonated, making the bromine atom more electrophilic. The aromatic ring then attacks the electrophilic bromine, proceeding through a standard electrophilic aromatic substitution mechanism.

Q4: Are there any "greener" alternatives for bromination?

A4: Yes, there is a growing interest in developing more environmentally friendly bromination methods. Some approaches include:

  • Using bromide salts with an oxidant: Systems like sodium bromide with hydrogen peroxide can be effective brominating agents, with water being the only byproduct.

  • Catalytic methods: The use of catalysts can allow for milder reaction conditions and higher selectivity, reducing waste. For example, copper(II) bromide has been used for the regioselective bromination of unprotected anilines.[16][17]

IV. Experimental Protocols & Visualizations

Protocol 1: Controlled Bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of the monobrominated product.

  • Dissolve Substrate: In a round-bottom flask, dissolve 2-methyl-3,5-dinitroaniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cool Reaction Mixture: Cool the solution to 0 °C in an ice bath.

  • Add NBS: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.

  • Work-up: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the 4-bromo-2-methyl-3,5-dinitroaniline.

Diagram: Reaction Pathway and Potential Side Products

Bromination_Reaction sub 2-Methyl-3,5-dinitroaniline main_product 4-Bromo-2-methyl-3,5-dinitroaniline sub->main_product Electrophilic Aromatic Substitution (Major Pathway) side_product_1 6-Bromo-2-methyl-3,5-dinitroaniline sub->side_product_1 Minor Pathway poly_bromo Polybrominated Products sub->poly_bromo Over-bromination oxidation Oxidation Products sub->oxidation Oxidation br Br+

Caption: Reaction scheme for the bromination of 2-methyl-3,5-dinitroaniline.

Diagram: Workflow for Selective Bromination via Protection

Protection_Strategy start 2-Methyl-3,5-dinitroaniline step1 Step 1: Protection (e.g., Acetic Anhydride) start->step1 protected N-acetyl-2-methyl-3,5-dinitroaniline step1->protected step2 Step 2: Bromination (e.g., NBS) protected->step2 brominated_protected 4-Bromo-N-acetyl-2-methyl-3,5-dinitroaniline step2->brominated_protected step3 Step 3: Deprotection (Acid/Base Hydrolysis) brominated_protected->step3 final_product 4-Bromo-2-methyl-3,5-dinitroaniline step3->final_product

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reaction of 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of 1-Bromo-2-methyl-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this challenging yet crucial transformation. The unique electronic and steric properties of this substrate necessitate a carefully optimized catalytic system to achieve high yields and purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue when working with sterically hindered and electronically deactivated substrates like this compound. The two nitro groups strongly withdraw electron density, making the aryl bromide a good electrophile, but the ortho-methyl group introduces significant steric hindrance, which can impede the oxidative addition step of the catalytic cycle.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this substrate.

    • Solution: Employ a more active catalyst system. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent pre-catalysts when combined with bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the challenging oxidative addition step. Robust acenaphthoimidazolylidene palladium complexes have also shown high efficiency for sterically hindered substrates, achieving excellent yields with low catalyst loadings.[1]

  • Suboptimal Ligand Choice: The ligand is critical for catalyst performance.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or tBuXPhos. N-heterocyclic carbene (NHC) ligands are also excellent choices as their strong σ-donating properties and steric bulk can enhance catalytic activity.[2]

  • Inadequate Base Strength or Solubility: The base is crucial for the transmetalation step.

    • Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. Ensure the base is finely powdered and well-dispersed in the reaction mixture. In some cases, using a soluble organic base in combination with an inorganic base can be beneficial.

  • Low Reaction Temperature: The activation energy for the oxidative addition of this hindered substrate may be high.

    • Solution: Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or product at higher temperatures. Microwave irradiation can sometimes accelerate the reaction and improve yields.[3]

  • Catalyst Deactivation: Oxygen can oxidize the active Pd(0) species, rendering it inactive.

    • Solution: Ensure rigorous exclusion of oxygen. Degas all solvents and the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction.

Q2: I'm observing significant formation of byproducts, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these side reactions?

A2: Byproduct formation is often a sign of an inefficient catalytic cycle or suboptimal reaction conditions.

Minimizing Homocoupling:

The homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.

  • Solution:

    • Rigorous Degassing: As mentioned above, the complete removal of oxygen is critical.

    • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.

    • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.

Minimizing Debromination (Protodebromination):

This side reaction, where the bromine atom is replaced by a hydrogen, can occur if the catalytic cycle is slow, allowing for competing pathways.

  • Solution:

    • Increase Catalyst Efficiency: Employing a more active catalyst and ligand combination will accelerate the desired cross-coupling pathway, outcompeting the debromination reaction.

    • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Using anhydrous solvents and bases can be beneficial.

    • Choice of Base: Avoid using strong hydroxide bases if debromination is a significant issue.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Suzuki coupling of this compound.

Q1: What is a good starting catalyst loading for this reaction?

A1: For a challenging substrate like this compound, a higher initial catalyst loading is often necessary to achieve a reasonable reaction rate. A good starting point is 1-2 mol% of the palladium pre-catalyst and a 2-4 mol% loading of the phosphine ligand . Once the reaction is optimized and giving consistent yields, the catalyst loading can be gradually reduced to improve the cost-effectiveness of the process. For some highly active catalyst systems, loadings as low as 0.05 mol% have been reported for sterically hindered substrates.[1]

Q2: How do the nitro groups affect the reaction?

A2: The two electron-withdrawing nitro groups have a significant electronic effect on the aryl bromide. They increase the electrophilicity of the aromatic ring, which in principle should facilitate the oxidative addition step. However, the presence of these groups can also influence the stability of the organopalladium intermediates and potentially participate in side reactions. Recent studies have even shown that under certain conditions, the nitro group itself can be used as a leaving group in Suzuki-Miyaura couplings, highlighting its electronic influence on the aromatic system.[2]

Q3: Which palladium pre-catalyst and ligand combination is best for this substrate?

A3: There is no single "best" combination, and the optimal choice often requires screening. However, for sterically hindered and electron-deficient aryl bromides, catalyst systems based on bulky, electron-rich ligands have consistently shown superior performance.

Recommended Starting Systems:

  • Pd(OAc)₂ with SPhos or XPhos: This is a versatile and highly active system for many challenging Suzuki couplings.

  • Pd₂(dba)₃ with tBuXPhos: Another excellent choice for sterically demanding substrates.

  • [Pd(IPr)Cl₂]₂ (and other NHC-Pd complexes): N-heterocyclic carbene ligands offer strong σ-donation and steric bulk, making them highly effective.[2]

Q4: What is the optimal base and solvent for this reaction?

A4: The choice of base and solvent is critical for both solubility and reactivity.

  • Base: Strong, non-nucleophilic inorganic bases are generally preferred.

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice for challenging couplings.

    • Cs₂CO₃ (Cesium Carbonate): Highly effective, though more expensive. It can enhance the rate of transmetalation.

    • t-BuOK (Potassium tert-butoxide): A very strong base that can be effective, but care must be taken as it can promote side reactions with sensitive functional groups.

  • Solvent: Aprotic polar solvents are commonly used.

    • Dioxane: A common and effective solvent for Suzuki reactions.

    • Toluene: Another good option, particularly at higher temperatures.

    • THF (Tetrahydrofuran): Can be used, but its lower boiling point may limit the achievable reaction temperature.

    • Aqueous mixtures (e.g., Dioxane/water): Often used to solubilize the inorganic base. The water content should be carefully controlled to avoid promoting protodeboronation.

Data Presentation

The following table provides a general guideline for optimizing catalyst loading. The optimal loading for your specific reaction will depend on the boronic acid partner and other reaction conditions.

Catalyst Loading (mol% Pd)Ligand Loading (mol%)Expected OutcomeConsiderations
2.0 - 5.0 4.0 - 10.0High initial conversion rate. Good for initial screening and proof-of-concept experiments.Higher cost, potential for increased side reactions, and more palladium contamination in the final product.
0.5 - 1.5 1.0 - 3.0A good balance between reaction efficiency and cost for optimized reactions.May require longer reaction times or higher temperatures compared to higher loadings.
< 0.5 < 1.0Ideal for large-scale synthesis where cost and metal contamination are critical. Highly efficient catalysts.Requires a highly optimized and robust reaction protocol. May not be achievable for all substrates.

Experimental Protocols

The following is a general starting protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be considered a starting point and will likely require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium pre-catalyst, the ligand, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low or No Conversion check_catalyst Is the catalyst system active enough? start->check_catalyst check_ligand Is the ligand optimal? check_catalyst->check_ligand Yes solution_catalyst Use Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. check_catalyst->solution_catalyst No check_base Is the base strength and solubility adequate? check_ligand->check_base Yes solution_ligand Screen a panel of Buchwald-type ligands or NHC ligands. check_ligand->solution_ligand No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes solution_base Use K₃PO₄ or Cs₂CO₃. Ensure it is finely powdered and well-dispersed. check_base->solution_base No check_inert Is the inert atmosphere maintained? check_temp->check_inert Yes solution_temp Increase temperature incrementally. Consider microwave heating. check_temp->solution_temp No solution_inert Thoroughly degas solvents and reaction mixture. Maintain positive inert gas pressure. check_inert->solution_inert No

Caption: A decision tree for troubleshooting low reaction conversion.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-X(L₂) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_aryl_intermediate Ar-Pd(II)-Ar'(L₂) transmetalation->pd2_aryl_intermediate reductive_elimination Reductive Elimination pd2_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ (Boronic Acid/Ester) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

preventing de-bromination of 1-Bromo-2-methyl-3,5-dinitrobenzene under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing De-bromination Under Basic Conditions

Welcome to the technical support center for 1-Bromo-2-methyl-3,5-dinitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive intermediate. We will delve into the common challenge of unwanted de-bromination during reactions under basic conditions, providing in-depth mechanistic explanations, troubleshooting strategies, and validated protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to losing its bromine atom in basic media?

The structure of this compound is engineered for high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The two nitro groups (NO₂) are powerful electron-withdrawing groups, which polarize the aromatic ring and make the carbon atom attached to the bromine highly electrophilic (electron-poor).[1] When a nucleophile or a base is introduced, it readily attacks this electrophilic carbon.

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The nitro groups are crucial as they stabilize the negative charge of this intermediate, lowering the activation energy for the reaction.[1][2] Consequently, the bromide ion is easily expelled to restore the ring's aromaticity. This high reactivity, while desirable for planned substitutions, also makes the compound prone to undesired side reactions with bases or solvents.

Q2: I'm observing the formation of 1-methyl-3,5-dinitrobenzene in my reaction. What is causing this hydrodehalogenation, and how can I stop it?

The replacement of bromine with a hydrogen atom is a side reaction known as hydrodehalogenation. While SNAr is an ionic mechanism, hydrodehalogenation can proceed through a radical pathway, especially for aryl halides.[3][4] This is often promoted by bases, particularly in the presence of a hydrogen donor like an alcohol solvent.[3][4][5] Certain conditions can initiate this unwanted reaction:

  • Photochemical Initiation: Exposure to UV light (including ambient laboratory light) can trigger a radical chain reaction, leading to the cleavage of the C-Br bond.[3][4]

  • Trace Metal Contamination: Transition metals can catalyze reductive dehalogenation processes.

  • Strong Bases with Hydrogen Donors: A combination of a strong base and a solvent that can donate a hydrogen atom (like isopropanol) can facilitate the reduction.[5]

To prevent hydrodehalogenation:

  • Work in the Dark: Protect your reaction from light by wrapping the flask in aluminum foil.

  • Use an Inert Atmosphere: Purge the reaction vessel and blanket the reaction with an inert gas like nitrogen or argon to remove oxygen, which can participate in radical processes.

  • Solvent Choice: If possible, use aprotic solvents that are poor hydrogen donors.

  • Reagent Purity: Ensure high purity of reagents to avoid trace metal catalysts.

Q3: My desired reaction is with a soft nucleophile (e.g., a thiol), but I'm getting byproducts from my base (e.g., hydroxide or alkoxide). How do I improve selectivity?

This is a classic case of competing nucleophiles. Hydroxide (from water contamination or a hydroxide base) and alkoxides (if using an alcohol solvent or an alkoxide base) can also act as nucleophiles and displace the bromide. To favor your desired reaction, you must optimize conditions to enhance the relative reactivity of your intended nucleophile.

  • Use a Non-Nucleophilic Base: If the purpose of the base is simply to deprotonate your nucleophile (like a thiol or phenol), use a sterically hindered or non-nucleophilic base. However, for many SNAr reactions, a weaker carbonate base is sufficient.

  • Choose a Weaker, Softer Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often ideal. They are sufficiently basic to facilitate the reaction but are much less nucleophilic than hydroxides or alkoxides, reducing direct competition.

  • Strictly Anhydrous Conditions: Use anhydrous solvents and reagents to eliminate water, which can become a competing nucleophile (hydroxide) in basic media.

  • Solvent Selection: Dipolar aprotic solvents like DMF, DMSO, or acetonitrile are superior for SNAr reactions.[6][7][8] They effectively solvate the base's cation but leave the anionic nucleophile relatively "bare" and highly reactive, accelerating the desired substitution.[7]

Understanding the Mechanisms: SNAr vs. De-bromination

To effectively troubleshoot, it's crucial to visualize the competing reaction pathways.

Primary Pathway: Nucleophilic Aromatic Substitution (SNAr)

The desired pathway involves the attack of a nucleophile (Nu⁻) on the carbon bearing the bromine, formation of the stabilized Meisenheimer complex, and subsequent elimination of the bromide leaving group.

Caption: The two-step addition-elimination mechanism for SNAr reactions.

Side Reaction Pathway: Base-Promoted Hydrodehalogenation

This unwanted pathway often involves radical intermediates and results in the loss of the bromine atom, which is replaced by a hydrogen atom from a donor source (H-D).

Caption: A simplified radical pathway for hydrodehalogenation.

Troubleshooting Guide

Use this guide to diagnose and solve common issues related to de-bromination.

Observation Probable Cause(s) Recommended Solutions
Major byproduct is 1-methyl-3,5-dinitrobenzene. TLC/LC-MS shows loss of starting material and a new, less polar spot.1. Radical Hydrodehalogenation: Reaction is exposed to light. 2. Reductive Conditions: Presence of a hydrogen donor (e.g., alcohol solvent) with a strong base.[5] 3. Trace Metal Catalysis: Impurities in reagents or glassware.1. Wrap the reaction flask in aluminum foil. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Switch to a degassed, aprotic solvent (e.g., DMF, Acetonitrile). 4. Acid-wash glassware to remove metal residues.
Significant formation of hydroxylated or alkoxylated byproduct. 1. Wet Solvent/Reagents: Water acts as a nucleophile (OH⁻). 2. Alcohol Solvent: The solvent itself (ROH) or its conjugate base (RO⁻) is acting as a nucleophile. 3. Base is too Nucleophilic: Using NaOH, KOH, or NaOMe as the base.1. Use anhydrous solvents and dry reagents thoroughly. 2. Switch to a dipolar aprotic solvent (e.g., DMSO, DMF).[6][7] 3. Use a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or a hindered organic base.
Reaction is slow or does not go to completion; starting material remains. 1. Base is too Weak: The chosen base is not strong enough to deprotonate the nucleophile or facilitate the reaction. 2. Low Temperature: Reaction temperature is too low. 3. Poor Solvent: Protic solvents can solvate and deactivate the nucleophile.[6][7]1. Consider a slightly stronger base (e.g., switch from NaHCO₃ to K₂CO₃). 2. Gradually increase the reaction temperature and monitor by TLC. 3. Ensure a suitable dipolar aprotic solvent is being used.
Key Experimental Parameters and Their Impact

The success of your reaction hinges on a careful balance of several factors. The following diagram and table summarize the critical choices you need to make.

Caption: Key experimental factors and their influence on reaction outcome.

ParameterRecommended ChoiceRationale
Base K₂CO₃, Cs₂CO₃Sufficiently basic for many nucleophiles but are weakly nucleophilic, minimizing competition.
Solvent DMF, DMSO, Acetonitrile (Anhydrous)Dipolar aprotic solvents accelerate SNAr reactions by poorly solvating the anionic nucleophile, increasing its reactivity.[6][7][8]
Temperature 25°C to 80°C (Monitor)Start at room temperature and gently heat if necessary. Lower temperatures favor the desired product by minimizing side reactions.
Atmosphere Nitrogen or ArgonPrevents oxygen- and moisture-related side reactions, particularly radical-mediated hydrodehalogenation.
Light Exclude (Wrap flask in foil)Prevents photochemical initiation of radical de-bromination.[3][4]

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a robust starting point for reacting this compound with a primary or secondary amine while minimizing de-bromination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine nucleophile (1.1 mmol, 1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Two-neck round-bottom flask, condenser, magnetic stir bar

  • Nitrogen or Argon line with bubbler

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble the two-neck flask with a condenser and a magnetic stir bar. Flame-dry the glassware under vacuum or oven-dry it beforehand and allow it to cool under a stream of inert gas.

  • Inert Atmosphere: Establish and maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Charge the Flask: To the flask, add this compound and powdered anhydrous K₂CO₃.

  • Add Solvent and Nucleophile: Add the anhydrous DMF via syringe, followed by the amine nucleophile.

  • Reaction Conditions:

    • Wrap the flask with aluminum foil to exclude light.

    • Stir the mixture vigorously at room temperature (25°C) for 1 hour.

  • Monitor Progress: Take a small aliquot from the reaction, quench it with water, extract with ethyl acetate, and spot on a TLC plate to check for the consumption of the starting material.

  • Heating (If Necessary): If the reaction is sluggish, slowly heat the mixture to 50-60°C using an oil bath. Continue to monitor by TLC every 1-2 hours until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water (25 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired N-aryl product.

References

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) on 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with nucleophilic aromatic substitution (SNAr) reactions, specifically involving the substrate 1-Bromo-2-methyl-3,5-dinitrobenzene . Our goal is to provide in-depth, mechanistically-grounded solutions to common experimental failures.

Part 1: Foundational Principles & The Inherent Challenge of Your Substrate

Before troubleshooting, it is critical to understand the core mechanism of the SNAr reaction and why your chosen substrate, this compound, is particularly challenging.

The SNAr reaction is a two-step addition-elimination process. The first, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bearing the leaving group.[1] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] The reaction's success hinges on the stability of this intermediate.

Figure 1. The two-step Addition-Elimination mechanism of SNAr.

Strong electron-withdrawing groups (EWGs), such as nitro groups (–NO₂), are essential for activating the aromatic ring towards nucleophilic attack.[4] Crucially, these EWGs must be positioned ortho or para to the leaving group. This specific positioning allows the negative charge of the Meisenheimer complex to be delocalized via resonance onto the oxygen atoms of the nitro group, providing significant stabilization.[5]

Your substrate, this compound, presents two fundamental obstacles:

  • Incorrect EWG Positioning: Both nitro groups are meta to the bromine leaving group. This geometry prevents the lone pair of the anionic intermediate from delocalizing onto the nitro groups through resonance. The stabilization is limited to the weaker inductive effect, rendering the ring poorly activated for SNAr.[5]

  • Steric Hindrance: The methyl group is in the ortho position relative to the bromine. This creates significant steric bulk around the reaction center, physically impeding the approach of the incoming nucleophile and further slowing the rate of reaction.[6]

Figure 2. Resonance stabilization in para- vs. meta-nitro-substituted systems.
Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

Q1: My reaction shows no conversion, even after prolonged heating. My starting material is recovered unchanged. What is the primary cause?

A1: The primary cause is almost certainly the poor electronic activation of your substrate. As detailed above, the meta positioning of the two nitro groups relative to the bromine leaving group prevents the necessary resonance stabilization of the Meisenheimer intermediate.[5] The energy of this intermediate is therefore very high, creating a large activation barrier that the reaction cannot overcome under standard conditions. The secondary, contributing factor is the steric hindrance from the ortho-methyl group, which makes nucleophilic attack even more difficult.[6]

Q2: I am observing a very slow reaction with low yield, alongside decomposition. How can I improve the conversion rate?

A2: To overcome the high activation energy, you must employ more forcing reaction conditions. However, this risks thermal decomposition of your starting material or product. A systematic optimization is required.

  • Increase Temperature: This is the most direct way to provide the energy needed to overcome the activation barrier. Use a high-boiling point, polar aprotic solvent like DMSO, NMP, or sulfolane. Monitor the reaction closely by TLC or LC-MS for the appearance of product versus decomposition byproducts.

  • Use a Stronger Nucleophile: The reactivity of the nucleophile is critical. For instance, a thiophenoxide is a more potent nucleophile than a phenoxide. If using an amine, a less sterically hindered, more basic amine will be more reactive.

  • Solvent Choice is Key: Polar aprotic solvents are superior for SNAr reactions because they solvate the cation of the nucleophile's salt but poorly solvate the anion, leaving the nucleophile "bare" and more reactive. They are also effective at stabilizing the charged Meisenheimer complex.[7]

SolventBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethylformamide (DMF) 15337Good general-purpose solvent, but can decompose at high temperatures to produce dimethylamine.
Dimethyl sulfoxide (DMSO) 18947Excellent choice for difficult reactions due to its high polarity and boiling point. Hygroscopic.
N-Methyl-2-pyrrolidone (NMP) 20232Very stable at high temperatures, good for sluggish reactions requiring prolonged heating.
Acetonitrile (MeCN) 8238Lower boiling point, suitable only for more reactive substrates.
  • Consider a Different Leaving Group: While bromine is a competent leaving group in SNAr, fluorine is significantly better.[8][9] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial, rate-determining attack. If feasible, synthesizing the fluoro-analogue of your substrate could dramatically improve reactivity.

Q3: My nucleophile requires a base for deprotonation (e.g., a phenol or thiol). What is the best base to use, and how can I avoid side reactions?

A3: The choice of base is critical to ensure efficient deprotonation of your nucleophile without causing unwanted side reactions.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent choices. They are strong enough to deprotonate most phenols and thiols but are generally not basic enough to cause significant decomposition. Cesium carbonate is more soluble in organic solvents and the large, soft Cs⁺ cation can promote reactivity.

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base. It should be used to pre-form the nucleophile by deprotonating the precursor before adding the aryl halide. Adding the aryl halide to a mixture containing excess NaH can lead to side reactions.[10]

  • Bases to Avoid:

    • Hydroxides (NaOH, KOH): These introduce water, which can act as a competing nucleophile. They are also extremely strong bases that can promote elimination or hydrolysis side reactions.

    • Alkoxides (t-BuOK): These are strong bases but also potent nucleophiles, which will compete with your desired nucleophile, leading to a mixture of products.

Q4: My TLC shows multiple new spots, and the crude NMR is uninterpretable. What are the likely side products?

A4: A complex product mixture in a failed SNAr reaction often points to several possibilities:

  • Thermal Decomposition: At the high temperatures required for this substrate, the nitro groups can participate in decomposition pathways.

  • Reaction with the Nitro Group: Very strong nucleophiles or bases can sometimes attack the electron-deficient nitrogen of the nitro group, leading to complex rearrangements or reduction products.

  • Benzyne Mechanism: Although less common for highly nitrated systems, using an extremely strong base (like NaNH₂) could potentially lead to an elimination-addition (benzyne) mechanism, which would yield a mixture of isomers.[1]

  • Self-Condensation of Nucleophile: If your nucleophile has multiple reactive sites, it may react with itself under the reaction conditions.

Troubleshooting Workflow:

Troubleshooting_Workflow start Reaction Failure: No/Low Conversion of This compound check_activation Primary Issue: Poor Electronic Activation (Meta-Nitro Groups) start->check_activation check_sterics Secondary Issue: Steric Hindrance (Ortho-Methyl Group) check_activation->check_sterics and solutions Implement Forcing Conditions check_sterics->solutions To Overcome... alt_strat Consider Alternative Strategies check_sterics->alt_strat If forcing fails... sol_temp Increase Temperature (Use high-boiling solvent: DMSO, NMP) solutions->sol_temp sol_nucleophile Enhance Nucleophile (More basic? Less hindered?) solutions->sol_nucleophile sol_base Optimize Base (K₂CO₃, Cs₂CO₃) solutions->sol_base outcome Monitor by TLC/LC-MS Analyze for Product vs. Decomposition sol_temp->outcome sol_nucleophile->outcome sol_base->outcome alt_lg Change Leaving Group (Synthesize Fluoro-analogue) alt_strat->alt_lg alt_isomer Use a Different Isomer (e.g., 1-Bromo-2,4-dinitro-isomer) alt_strat->alt_isomer alt_cat Explore Catalysis (e.g., Transition Metal Catalysis) alt_strat->alt_cat alt_lg->outcome alt_isomer->outcome alt_cat->outcome

Figure 3. A logical workflow for troubleshooting the SNAr reaction.
Part 3: Recommended Experimental Protocol

This self-validating protocol is designed to systematically test the reactivity of your substrate under optimized, forcing conditions.

Objective: To determine if nucleophilic substitution on this compound is feasible with a model nucleophile (e.g., 4-methoxyphenol) under thermally-driven conditions.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vessel with condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and appropriate eluent system (e.g., 20% Ethyl Acetate in Hexanes)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (N₂ or Ar). This is crucial to prevent water from competing as a nucleophile.

  • Reagent Addition: To the flask, add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and Cesium Carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO via syringe to create a 0.2 M solution with respect to the aryl bromide.

  • Reaction Setup: Equip the flask with a reflux condenser under a positive pressure of inert gas.

  • Initial Monitoring: Take an initial TLC sample (t=0) to establish a baseline.

  • Heating and Monitoring:

    • Heat the reaction mixture to 120 °C using an oil bath.

    • Monitor the reaction progress every 2-4 hours by TLC. To do this, withdraw a small aliquot (~5 μL), dilute it with dichloromethane, filter through a small plug of silica to remove the carbonate base, and spot on a TLC plate.

    • If no reaction is observed after 12 hours, cautiously increase the temperature to 150 °C.

    • Continue monitoring for up to 48 hours. Note any new spots, especially those indicating decomposition (streaking, baseline material).

  • Workup (if reaction is successful):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude material by ¹H NMR and LC-MS to determine conversion and identify the product and any major byproducts.

References

Navigating Nucleophilic Aromatic Substitution: A Technical Guide to Alternative Solvents for 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 1-Bromo-2-methyl-3,5-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our focus is on the strategic selection of alternative and greener solvents for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry.

Introduction: The Reactivity of this compound

This compound is a highly activated aromatic compound, primed for nucleophilic aromatic substitution. The two electron-withdrawing nitro groups (-NO₂) at the meta positions relative to the methyl group, and ortho and para to the bromine atom, create a significant electron deficiency on the aromatic ring. This polarization of the carbon-bromine bond renders the ipso-carbon highly electrophilic and susceptible to attack by a diverse range of nucleophiles.[1][2] This inherent reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4]

The general mechanism for the SNAr reaction of this substrate proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during experimental work with this compound, with a focus on solvent selection and reaction optimization.

Solvent Selection and Solubility

Q1: My reaction in a traditional solvent like DMF or DMSO is sluggish or producing significant byproducts. What alternative solvents should I consider?

A1: While Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are common choices for SNAr reactions due to their high polarity and ability to solvate anions effectively, they present significant environmental, health, and safety concerns.[5] Fortunately, a range of greener alternatives can often provide excellent results.

The choice of an alternative solvent should be guided by the specific nucleophile, reaction temperature, and desired workup procedure. Here is a comparative overview of potential alternative solvents:

SolventClassBoiling Point (°C)Key AdvantagesPotential Disadvantages
Sulfolane Dipolar Aprotic285High thermal stability, good for high-temperature reactions.High boiling point can complicate product isolation.
Cyrene™ (Dihydrolevoglucosenone) Bio-based Dipolar Aprotic227Derived from renewable resources, biodegradable.Can be unstable in the presence of strong bases.[6]
N-Methyl-2-pyrrolidone (NMP) Dipolar Aprotic202Effective solvent for a wide range of nucleophiles.Reproductive toxicity concerns.
Dimethyl Carbonate (DMC) Carbonate90Low toxicity, biodegradable.Lower polarity may reduce reaction rates with some nucleophiles.
2-Methyltetrahydrofuran (2-MeTHF) Ether80Bio-based, lower toxicity than THF.Lower polarity than traditional dipolar aprotic solvents.[6]
t-Amyl Alcohol Protic102Can act as both solvent and a weak base scavenger.Can participate in the reaction as a nucleophile.[6]
Ionic Liquids (e.g., [bmim][BF₄]) Ionic Liquid>300High thermal stability, tunable properties, potential for recyclability.High cost, potential for complex workup.
Deep Eutectic Solvents (DES) DESVariableBiodegradable, low cost, often bio-based components.Can be viscous, workup may require specific procedures.[7]

Expert Insight: For many SNAr reactions with moderately reactive nucleophiles, a switch to sulfolane or NMP can be a straightforward substitution. For researchers prioritizing green chemistry, Cyrene™ and 2-MeTHF are excellent starting points, though preliminary screening for reactivity and stability is recommended.

Q2: I don't have solubility data for this compound in my chosen alternative solvent. How can I quickly assess its suitability?

Experimental Protocol: Rapid Solubility Assessment

Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in a range of candidate solvents.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., Sulfolane, Cyrene™, 2-MeTHF, DMC)

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Small magnetic stir bar (optional)

Procedure:

  • Preparation: Add a small, known amount of this compound (e.g., 10 mg) to each vial.

  • Solvent Addition: To each vial, add a measured volume of a candidate solvent (e.g., 0.5 mL).

  • Mixing: Cap the vials securely and vortex for 1-2 minutes. If a stir bar is used, allow it to stir for 5-10 minutes.

  • Observation: Visually inspect each vial for undissolved solid.

  • Incremental Addition: If the solid has dissolved, add another small, known amount of the substrate and repeat the mixing process. Continue this until a saturated solution is obtained (i.e., solid material remains undissolved).

  • Heating (Optional): If solubility is poor at room temperature, gently warm the vials to your intended reaction temperature and observe any changes in solubility.

Data Interpretation: This method provides a practical understanding of which solvents can achieve the necessary concentration for your reaction at a given temperature.

Troubleshooting Common Reaction Issues

Q3: My SNAr reaction is giving a low yield. What are the likely causes and how can I improve it?

A3: Low yields in SNAr reactions with dinitro-aromatic compounds can often be traced back to a few key factors. The following troubleshooting workflow can help identify and resolve the issue.

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Expert Insights:

  • Nucleophile Reactivity: Ensure your nucleophile is sufficiently deprotonated. If using a neutral nucleophile (e.g., an alcohol or amine), a non-nucleophilic base (e.g., potassium carbonate, DBU) is often necessary to generate the more reactive anionic nucleophile in situ.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition, especially with sensitive functional groups. Careful temperature screening is crucial.

  • Atmosphere: Some nucleophiles and intermediates can be sensitive to oxygen. Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.

Q4: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions with dinitro-aromatic compounds?

A4: Besides the desired SNAr product, several side reactions can occur with highly activated dinitro-aromatic compounds:

  • Meisenheimer Complex Formation: The characteristic deep color (often red or purple) that develops upon addition of the nucleophile is due to the formation of the Meisenheimer complex.[8] While this is a key intermediate, under certain conditions, it can be stable and difficult to convert to the final product.

  • Reduction of Nitro Groups: Some nucleophiles, particularly those with reducing properties, can reduce one or both of the nitro groups, leading to a complex mixture of products.

  • Reaction with the Methyl Group: While less common, strong bases could potentially deprotonate the benzylic protons of the methyl group, leading to undesired reactions.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the bromo group to a hydroxyl group can compete with the desired nucleophilic substitution.

Mitigation Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis.

  • Careful Choice of Base: Select a base that is strong enough to deprotonate the nucleophile but not so strong that it promotes other side reactions.

  • Temperature Control: As mentioned, lower temperatures can often suppress side reactions.

Workup and Purification

Q5: How can I effectively remove high-boiling point alternative solvents like Sulfolane or Cyrene™ during workup?

A5: Removing high-boiling point polar aprotic solvents is a common challenge. Standard rotary evaporation is often inefficient. Here are some proven techniques:

  • Aqueous Extraction: For solvents with some water solubility, repeated washing of an organic extract with water or brine can effectively partition the high-boiling solvent into the aqueous phase. A general rule of thumb for solvents like DMF or DMSO is to use five 10 mL portions of water for every 5 mL of the solvent.[9]

  • Steam Distillation: For compounds that are not steam-volatile, steam distillation can be an effective method for removing the solvent.

  • Azeotropic Removal: Co-evaporation with a lower-boiling solvent that forms an azeotrope with the high-boiling solvent (e.g., toluene) can facilitate its removal on a rotary evaporator.

  • Direct Precipitation/Crystallization: If the product is a solid, it may be possible to precipitate or crystallize it directly from the reaction mixture by adding an anti-solvent. This can be a very efficient purification method.[10]

Q6: Are there any specific safety precautions I should take when working with this compound?

A6: Yes, it is crucial to handle this compound and related dinitro-aromatic compounds with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid skin and eye contact. In case of contact, rinse thoroughly with water.[11] Dinitro-aromatic compounds can be skin irritants and may be harmful if swallowed or inhaled.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.[11]

Experimental Protocols: A Starting Point for Your Research

The following protocols are provided as a general guideline for performing SNAr reactions with this compound using both a conventional and an alternative solvent. Optimization of reaction time, temperature, and stoichiometry will likely be necessary for your specific nucleophile.

Protocol 1: SNAr with a Thiol Nucleophile in a Green Solvent (2-MeTHF)

Objective: To synthesize the corresponding thioether via SNAr using 2-Methyltetrahydrofuran as a greener alternative to traditional dipolar aprotic solvents.

Protocol_1 cluster_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Purification Setup_Steps 1. To a flame-dried round-bottom flask under N₂, add this compound (1.0 mmol) and a stir bar. 2. Add anhydrous 2-MeTHF (5 mL). 3. Add the thiol nucleophile (1.1 mmol). Reaction_Steps 4. Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 mmol). 5. Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC. Setup_Steps->Reaction_Steps Proceed when dissolved Workup_Steps 6. Cool the reaction to room temperature and filter to remove the base. 7. Concentrate the filtrate under reduced pressure. 8. Redissolve the residue in ethyl acetate and wash with water and brine. 9. Dry the organic layer over Na₂SO₄, filter, and concentrate. 10. Purify the crude product by column chromatography. Reaction_Steps->Workup_Steps Upon completion

Caption: Workflow for SNAr with a thiol in 2-MeTHF.

Protocol 2: SNAr with an Amine Nucleophile in a Conventional Solvent (DMSO)

Objective: To synthesize the corresponding N-aryl aniline derivative using Dimethyl Sulfoxide as the solvent.

Protocol_2 cluster_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Purification Setup_Steps 1. To a round-bottom flask, add this compound (1.0 mmol) and a stir bar. 2. Add anhydrous DMSO (5 mL). 3. Add the amine nucleophile (1.2 mmol). Reaction_Steps 4. Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 mmol). 5. Stir at room temperature or gently heat (e.g., 50 °C) and monitor by TLC. Setup_Steps->Reaction_Steps Workup_Steps 6. Pour the reaction mixture into ice-water to precipitate the product. 7. Filter the solid and wash thoroughly with water. 8. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). Reaction_Steps->Workup_Steps Upon completion

Caption: Workflow for SNAr with an amine in DMSO.

Concluding Remarks

The selection of an appropriate solvent is a critical parameter in the success of nucleophilic aromatic substitution reactions involving this compound. While traditional dipolar aprotic solvents are effective, the growing emphasis on green and sustainable chemistry necessitates the exploration of viable alternatives. This guide provides a framework for the rational selection of these greener solvents, along with practical troubleshooting and procedural advice to empower researchers in their synthetic endeavors. By understanding the interplay between substrate reactivity, nucleophile strength, and solvent properties, scientists can develop more efficient, safer, and environmentally benign synthetic routes.

References

managing exothermic reactions during the nitration to form 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the dinitration of 1-bromo-2-methylbenzene. The focus is on the proactive management and reactive troubleshooting of the highly exothermic reaction to ensure safety, selectivity, and high yield of the target compound, 1-Bromo-2-methyl-3,5-dinitrobenzene.

Section 1: Understanding the Inherent Thermal Hazards

The dinitration of an aromatic ring, particularly one with activating (methyl) and deactivating (bromo) groups, is a complex process with significant thermal risks. The reaction's exothermicity stems from the formation of strong C-N bonds and the protonation/dehydration of nitric acid by sulfuric acid to form the highly reactive nitronium ion (NO₂⁺).[1][2]

A failure to adequately dissipate the generated heat can lead to a thermal runaway , a dangerous situation where the reaction rate increases with temperature, creating a positive feedback loop that releases heat faster than the system can remove it.[3] This can result in a rapid spike in temperature and pressure, evolution of toxic nitrogen dioxide (NO₂) fumes, and potentially, equipment failure or explosion.[3][4]

Two key parameters, typically measured by reaction calorimetry, are critical for assessing this risk:

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mass if all cooling is lost (adiabatic conditions). A high ΔTad signifies a high potential for a runaway.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reaction could reach in a cooling failure scenario, accounting for the accumulation of unreacted reagents.[3] If the MTSR exceeds the decomposition temperature of the reaction mixture, a secondary, often more violent, decomposition can occur.

Contamination of the reaction mixture, particularly with other organic materials or certain metal salts, can significantly lower the onset temperature for decomposition, further increasing the risk.[5]

Section 2: Proactive Thermal Management Protocol

A robust experimental design is the primary defense against thermal hazards. The following protocol is designed to maintain isothermal conditions and minimize the accumulation of unreacted nitrating agent.

Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale
Substrate 1-Bromo-2-methylbenzeneStarting material.
Nitrating Agent Mixed Acid: Conc. H₂SO₄ and Conc. HNO₃ (2:1 to 3:1 molar ratio)Sulfuric acid serves as a catalyst, a dehydrating agent to generate the NO₂⁺ electrophile, and a heat sink to moderate the exotherm.[2][5]
Reaction Temperature 0°C to 10°CLower temperatures slow the reaction rate, allowing heat to be dissipated effectively and preventing over-nitration or side reactions.[6][7]
Addition Rate Slow, dropwise addition of mixed acidPrevents accumulation of the nitrating agent and ensures the rate of heat generation does not exceed the cooling system's capacity.[7]
Agitation Vigorous mechanical or magnetic stirringEnsures uniform temperature distribution, promotes efficient heat transfer to the cooling bath, and prevents localized "hot spots."[3][7]
Monitoring Continuous internal temperature monitoringEssential for early detection of any deviation from the set temperature.
Step-by-Step Experimental Workflow
  • Preparation of Nitrating Mixture:

    • In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling the flask in an ice-salt bath.[7] This pre-mixing is itself exothermic and must be done with care.

    • Allow the resulting mixed acid to cool to the reaction temperature (0-10°C) before use.

  • Reaction Setup:

    • Charge a jacketed reactor or a three-necked flask (equipped with a mechanical stirrer, thermometer, and addition funnel) with 1-bromo-2-methylbenzene.

    • If not using a jacketed reactor, place the flask in a large, efficient cooling bath (e.g., ice-salt or a cryocooler) capable of maintaining the target temperature.

    • Begin vigorous agitation.

  • Controlled Addition:

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred substrate solution.

    • Crucially, monitor the internal reaction temperature, not the bath temperature. The rate of addition should be immediately stopped if the internal temperature rises more than 2-3°C above the set point.

  • Reaction and Quenching:

    • After the addition is complete, allow the mixture to stir at the reaction temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

    • To quench the reaction, pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.[7][8] This dilutes the acids and dissipates the significant heat of dilution.

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// Edges prep -> setup; setup -> add; add -> monitor; monitor -> add [label="Adjust Addition Rate", style=dashed]; monitor -> hold; hold -> quench; quench -> workup; } }

Caption: Proactive experimental workflow for controlled nitration.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration process in a direct question-and-answer format.

Q1: My reaction temperature is rising uncontrollably, even after stopping the addition of the nitrating agent. What should I do?

A1: You are likely experiencing the onset of a thermal runaway.[3] This is a critical safety situation.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease adding the nitrating agent.[3]

    • Maximize Cooling: Ensure your cooling system is at maximum capacity. Add more ice/salt to the bath if applicable.

    • Maintain Agitation: Do NOT stop the stirrer unless it has failed. Agitation is vital for heat transfer.[7]

    • Prepare for Emergency Quench: If the temperature continues to rise, execute an emergency quench by dumping the reaction mixture into a pre-prepared, large-volume "drowning" tank containing cold water or ice.[3][4] Be aware that diluting sulfuric acid is exothermic, but drowning the reaction in a very large volume of water is a recognized emergency procedure.[3]

    • Alert Personnel: Inform your supervisor and nearby colleagues immediately. Evacuate the area if necessary.

Q2: I see brown-yellow fumes (NO₂) evolving from my reactor. What does this mean?

A2: The evolution of nitrogen dioxide gas is a serious warning sign. It indicates that a decomposition reaction is occurring, which is highly exothermic and a strong precursor to thermal runaway.[3] This is often caused by excessive temperature or localized hot spots. Do not approach without appropriate respiratory protection, as NO₂ is highly toxic.[3] Treat this situation with the same urgency as an uncontrolled temperature rise (see Q1).

Q3: The agitator in my reactor has failed mid-reaction. What is the correct procedure?

A3: Agitator failure is a severe process deviation that can quickly lead to a runaway reaction.[7] Without mixing, reactants can form layers, and heat transfer is severely compromised.

  • Immediate Actions:

    • STOP REAGENT ADDITION IMMEDIATELY.

    • DO NOT ATTEMPT TO RESTART THE AGITATOR. Restarting could suddenly mix accumulated, unreacted reagents, causing a violent, uncontrollable reaction.[7]

    • Initiate an Emergency Shutdown: The safest course of action is an immediate emergency quench by drowning the reaction mixture.[7]

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// Edges start -> stop_add; stop_add -> check_cool; check_cool -> inc_cool [label="No"]; inc_cool -> check_agitate; check_cool -> check_agitate [label="Yes"]; check_agitate -> still_rising [label="Yes"]; check_agitate -> inspect_agitate [label="No"]; still_rising -> quench [label="Yes"]; quench -> alert; still_rising -> monitor [label="No, Stabilized"]; }

Caption: Logical troubleshooting flow for a temperature excursion.

Q4: My reaction is complete, but the yield of this compound is low, and I have significant byproducts. What went wrong?

A4: Low yield and poor selectivity are typically related to temperature control and reaction conditions.

  • Potential Causes:

    • Over-Nitration: If the reaction temperature was too high, you may have formed trinitrated byproducts. It is crucial to keep the temperature low to control the extent of nitration.[6][9]

    • Oxidation: Elevated temperatures can cause the nitric acid to act as an oxidizing agent, destroying the starting material or product and leading to dark, tarry mixtures.[6]

    • Isomer Formation: While the methyl and bromo groups direct nitration, temperature can influence the distribution of isomers. Strict temperature control is key to achieving the desired regioselectivity.

    • Insufficiently Strong Nitrating Agent: If the reaction is very slow or incomplete, the concentration of sulfuric acid may be too low. However, increasing acid strength also increases the reaction's exothermicity and must be approached with caution.[6]

  • Corrective Actions for Future Experiments:

    • Perform the reaction at the lower end of the recommended temperature range (e.g., 0-5°C).

    • Ensure the rate of addition is very slow and controlled.

    • Verify the concentration and quality of your nitric and sulfuric acids.[6]

References

Technical Support Center: Characterization of Impurities in 1-Bromo-2-methyl-3,5-dinitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the characterization of impurities in the synthesis of 1-Bromo-2-methyl-3,5-dinitrobenzene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research and development.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary expected impurities in the synthesis of this compound?

The synthesis of this compound typically proceeds via the nitration of 2-bromotoluene. The primary impurities arise from incomplete nitration, over-nitration, or alternative nitration positions on the aromatic ring.

Common Impurities Include:

  • Mononitrated Intermediates: 1-Bromo-2-methyl-3-nitrobenzene and 1-Bromo-2-methyl-5-nitrobenzene are common impurities resulting from incomplete dinitration.[1][2]

  • Isomeric Dinitro Products: Due to the directing effects of the methyl and bromo substituents, other isomers such as 1-Bromo-2-methyl-3,4-dinitrobenzene or 1-Bromo-2-methyl-4,5-dinitrobenzene may form in smaller quantities.

  • Over-nitration Products: Although less common under controlled conditions, trinitrated species could potentially form.

  • Starting Material: Unreacted 2-bromotoluene may be present if the reaction does not go to completion.

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of various oxidation byproducts.

FAQ 2: What is the role of sulfuric acid in the nitration mixture, and how does its concentration affect impurity formation?

Concentrated sulfuric acid serves as a catalyst in this electrophilic aromatic substitution reaction.[3][4][5] Its primary role is to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3][4]

The concentration of sulfuric acid is critical:

  • Too Low: Insufficient acid concentration will result in a low concentration of the nitronium ion, leading to a sluggish or incomplete reaction and a higher proportion of mononitrated impurities.

  • Too High (e.g., using fuming sulfuric acid or oleum): While this increases the concentration of the nitronium ion and can drive the reaction to completion, it also significantly increases the reaction's exothermicity and the risk of over-nitration to form trinitrated byproducts.[6] It also enhances the oxidizing potential of the mixture, potentially leading to more oxidative side products.

FAQ 3: How can I effectively monitor the progress of the dinitration reaction to minimize impurities?

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction.

TLC Monitoring Protocol:

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Apply a small spot of your starting material (2-bromotoluene), a co-spot (starting material and reaction mixture), and a spot of the reaction mixture at regular intervals.

  • Develop the plate: Use a suitable solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio will need to be determined empirically, but a good starting point is 4:1 hexane:ethyl acetate.

  • Visualize: View the plate under UV light. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the dinitrated product indicates the reaction is progressing. The presence of intermediate spots between the starting material and the final product suggests the formation of mononitrated species.

Section 2: Troubleshooting Guide

Troubleshooting Issue 1: The final product is contaminated with significant amounts of mononitrated impurities.

Potential Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate concentration of the nitrating agent.

Solutions:

  • Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material and/or mononitrated intermediates are no longer visible.

  • Optimize Temperature: While nitration is exothermic and requires careful temperature control to prevent runaway reactions, a temperature that is too low can hinder the second nitration step, which is generally slower than the first.[7] A modest increase in temperature, while maintaining rigorous safety protocols, may be necessary.

  • Adjust Reagent Stoichiometry: Ensure that at least two equivalents of nitric acid are used per equivalent of 2-bromotoluene. A slight excess of nitric acid may be beneficial.

Troubleshooting Issue 2: The presence of unexpected isomeric impurities is confirmed by GC-MS.

Potential Cause: The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups on the starting 2-bromotoluene can lead to the formation of various dinitro isomers. While the 3,5-dinitro isomer is typically favored, other isomers can form.

Solutions:

  • Purification by Recrystallization: The desired this compound isomer may have different solubility properties compared to its isomers. Fractional crystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[8]

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is a reliable technique. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will typically allow for the separation of the different isomers.

Troubleshooting Issue 3: The NMR spectrum of the purified product shows broad or overlapping peaks, making structural confirmation difficult.

Potential Cause: This can be due to residual acidic impurities from the synthesis, the presence of closely related isomers, or poor sample preparation.

Solutions:

  • Thorough Work-up: Ensure the crude product is thoroughly washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove any residual acids before purification.[5]

  • High-Resolution NMR: If available, acquiring a spectrum on a higher field NMR instrument (e.g., 500 MHz or greater) can improve the resolution of closely spaced peaks.

  • Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for definitively assigning proton and carbon signals, especially in complex molecules with multiple isomers.[9]

Section 3: Analytical Methodologies for Impurity Characterization

A multi-technique approach is often necessary for the comprehensive characterization of impurities.[10][11]

Analytical Technique Application in Impurity Profiling Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main component and its impurities.High resolution, excellent for quantifying known impurities with a reference standard.[10]May not be suitable for highly volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile and semi-volatile impurities.Excellent for identifying isomeric impurities and byproducts based on their mass spectra and fragmentation patterns.[9][10]Not suitable for non-volatile or thermally unstable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities.Provides detailed structural information, including connectivity and stereochemistry.[9][11]Lower sensitivity compared to mass spectrometry; may require larger amounts of isolated impurity.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the impurities.Quick and non-destructive method to confirm the presence of key functional groups (e.g., nitro groups, aromatic C-H bonds).Provides limited information on the overall molecular structure.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

Disclaimer: This is a general procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals. Nitration reactions are highly exothermic and potentially hazardous; appropriate safety precautions must be taken.[7][12]

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.[7]

  • Nitration: Slowly add 2-bromotoluene to the chilled nitrating mixture dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[7] The crude product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Section 5: Visualizations

Diagram 1: Key Reaction Pathways in the Synthesis of this compound

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways 2-Bromotoluene 2-Bromotoluene Mononitrated Intermediates Mononitrated Intermediates 2-Bromotoluene->Mononitrated Intermediates + HNO3 / H2SO4 Isomeric Mononitrated Products Isomeric Mononitrated Products 2-Bromotoluene->Isomeric Mononitrated Products + HNO3 / H2SO4 (Alternative Positions) This compound This compound Mononitrated Intermediates->this compound + HNO3 / H2SO4 Isomeric Dinitro Products Isomeric Dinitro Products Mononitrated Intermediates->Isomeric Dinitro Products + HNO3 / H2SO4 (Alternative Positions) Trinitrated Byproducts Trinitrated Byproducts This compound->Trinitrated Byproducts + HNO3 / H2SO4 (Over-nitration) G Start High Impurity Levels Detected Identify Identify Impurity Type (HPLC, GC-MS, NMR) Start->Identify Incomplete Incomplete Reaction (Starting Material or Mononitro) Identify->Incomplete Isomeric Isomeric Impurities Identify->Isomeric Other Other Byproducts (Oxidation, etc.) Identify->Other IncreaseTime Increase Reaction Time or Temperature Incomplete->IncreaseTime Yes AdjustStoich Adjust Reagent Stoichiometry Incomplete->AdjustStoich Yes Recrystallize Fractional Recrystallization Isomeric->Recrystallize Yes ColumnChrom Column Chromatography Isomeric->ColumnChrom Yes Reassess Re-evaluate Reaction Conditions (e.g., lower temperature, different nitrating agent) Other->Reassess Yes IncreaseTime->Identify Re-analyze AdjustStoich->Identify Re-analyze Recrystallize->Identify Re-analyze ColumnChrom->Identify Re-analyze Reassess->Identify Re-analyze

References

Validation & Comparative

1H NMR analysis of 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the ¹H NMR Analysis of 1-Bromo-2-methyl-3,5-dinitrobenzene

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Highly Substituted Aromatics

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise structural elucidation of organic intermediates is not merely a procedural step but the bedrock of innovation and safety. This compound (CAS 18242-38-1) is one such intermediate, a highly functionalized aromatic ring whose specific substitution pattern dictates its reactivity and suitability for downstream applications.[1] The presence of two strongly electron-withdrawing nitro groups, a halogen, and a methyl group creates a unique electronic environment that demands a robust and multi-faceted analytical approach for unambiguous characterization.

This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural verification of this compound. We will explore the causality behind its spectral features, compare its diagnostic power with orthogonal analytical techniques, and present a holistic workflow for researchers requiring the highest degree of confidence in their molecular characterization.

Part 1: The ¹H NMR Spectrum - A Detailed Prediction and Interpretation

¹H NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. For this compound, the spectrum is deceptively simple yet information-rich.

Predicted Spectral Features

The molecular structure lacks symmetry, rendering the two aromatic protons chemically distinct. This leads to the following expected signals:

  • Aromatic Protons (H-4 and H-6): The two nitro groups (NO₂) are potent electron-withdrawing groups, exerting strong deshielding effects on the aromatic ring through both resonance and induction.[2] This effect drastically shifts the protons downfield. We predict two distinct signals in the δ 8.0-9.0 ppm range. These protons are positioned meta to each other, which will result in a small, resolvable coupling (splitting) pattern.

  • Methyl Protons (H-2'): The methyl (-CH₃) group is attached directly to the aromatic ring. Lacking any adjacent protons, its signal will appear as a singlet. Its chemical shift is anticipated to be around δ 2.5-2.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-4~8.5 - 8.8Doublet (d)1HJH4-H6 ≈ 2-3 Hz (meta)
H-6~8.3 - 8.6Doublet (d)1HJH4-H6 ≈ 2-3 Hz (meta)
Methyl Protons~2.6 - 2.8Singlet (s)3HN/A

Part 2: A Comparative Analysis with Orthogonal Techniques

Alternative Methodologies
  • ¹³C NMR Spectroscopy: This technique provides a count of the unique carbon environments in the molecule. For this compound, all seven carbon atoms are chemically inequivalent, which would result in seven distinct signals in the proton-decoupled ¹³C NMR spectrum.[3][4] This serves as a powerful confirmation of the substitution pattern.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, one of its most fundamental properties. For this molecule (C₇H₅BrN₂O₄), the expected molecular weight is approximately 261.03 g/mol .[5] A key diagnostic feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by very strong, characteristic absorption bands for the nitro groups.[6][7]

    • Asymmetric NO₂ Stretch: ~1530-1550 cm⁻¹

    • Symmetric NO₂ Stretch: ~1340-1360 cm⁻¹

    • Aromatic C-H Stretch: ~3000-3100 cm⁻¹

    • Aliphatic C-H Stretch (Methyl): ~2850-3000 cm⁻¹

    • C-Br Stretch: ~500-650 cm⁻¹ (in the fingerprint region)

Comparative Guide: Choosing the Right Tool

The selection of an analytical technique is guided by the specific question being asked. The following table compares the utility of each method for the characterization of this compound.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Precise proton environment, connectivity (through coupling), stoichiometry (through integration), and stereochemistry.Provides the most detailed structural information for confirming isomerism. High resolution and quantitative.Requires soluble sample. Can be complex for molecules with extensive signal overlap (less of an issue here).
¹³C NMR Spectroscopy Number of unique carbon environments, general chemical environment of carbons.Excellent for confirming symmetry and substitution patterns. Complements ¹H NMR data.Lower sensitivity than ¹H NMR (¹³C has a low natural abundance). Longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution MS), and fragmentation patterns for substructure identification.High sensitivity. The bromine isotopic pattern is a definitive marker. Essential for formula confirmation.Does not distinguish between isomers without fragmentation analysis (e.g., MS/MS).
IR Spectroscopy Presence of specific functional groups (e.g., -NO₂, C-H, C=C).Fast, non-destructive, and excellent for confirming the presence of key functional groups.Provides limited information on the overall molecular skeleton and cannot distinguish between isomers.

Part 3: Experimental Protocols and Workflow Visualization

Trustworthy data is born from meticulous experimental execution. The following protocols represent best practices for acquiring high-quality data for this compound.

Protocol 1: High-Field ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used to avoid large interfering signals from the solvent itself. DMSO-d₆ is an excellent choice for potentially less soluble aromatic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. A narrow, symmetrical TMS peak is indicative of good shimming.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a standard 90° pulse angle.

    • Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of the aromatic protons for accurate integration.

  • Data Acquisition:

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals and analyze the chemical shifts and coupling constants.

Visualizing the Analytical Workflow

A comprehensive characterization strategy relies on the integration of multiple analytical techniques. This workflow ensures that the identity and purity of the compound are confirmed beyond any reasonable doubt.

G cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis & Confirmation Sample Sample of This compound NMR_H ¹H NMR Sample->NMR_H NMR_C ¹³C NMR Sample->NMR_C MS Mass Spec Sample->MS IR IR Spec Sample->IR Analysis Correlate Data: - Proton Connectivity (¹H) - Carbon Skeleton (¹³C) - Molecular Formula (MS) - Functional Groups (IR) NMR_H->Analysis NMR_C->Analysis MS->Analysis IR->Analysis Conclusion Unambiguous Structural Confirmation Analysis->Conclusion

References

A Comparative Guide to the Reactivity of 1-Bromo-2-methyl-3,5-dinitrobenzene and 1-Chloro-2-methyl-3,5-dinitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials is a critical decision point that dictates reaction efficiency, yield, and overall cost-effectiveness. Among the vast arsenal of synthetic tools, Nucleophilic Aromatic Substitution (SNAr) reactions stand out for their utility in constructing complex aryl ethers, amines, and thioethers. This guide provides an in-depth comparison of the reactivity of two closely related activated aryl halides: 1-Bromo-2-methyl-3,5-dinitrobenzene and 1-Chloro-2-methyl-3,5-dinitrobenzene. We will delve into the mechanistic principles governing their reactivity, present supporting experimental data, and provide a robust protocol for their direct comparison.

The Underpinning Mechanism: Addition-Elimination in SNAr

The reactivity of both 1-bromo- and 1-chloro-2-methyl-3,5-dinitrobenzene is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common to aliphatic systems, the SNAr pathway is a two-step process uniquely suited to electron-deficient aromatic rings.[1][2]

The process is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group. This step is typically the rate-determining step of the reaction.[2][3] This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][4] The presence of strong electron-withdrawing groups (EWGs), such as the two nitro (NO₂) groups on the benzene ring, is crucial. These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy and facilitating the reaction.[5][6] For this stabilization to be most effective, the EWGs must be positioned ortho or para to the leaving group.[4][5] In the final, rapid step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.[1][5]

protocol_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis prep_reactants Equimolar mixture: - this compound - 1-Chloro-2-methyl-3,5-dinitrobenzene in Acetonitrile add_nucleophile Add Piperidine (0.5 eq) at 25°C prep_reactants->add_nucleophile stir Stir for 2 hours (Monitor by TLC/LC-MS) add_nucleophile->stir quench Quench with 1 M HCl stir->quench extract Extract with Dichloromethane quench->extract wash Wash organic layer (1 M HCl, Brine) extract->wash dry Dry over MgSO₄, filter, and concentrate wash->dry analysis Analyze crude product mixture by GC-MS or ¹H NMR dry->analysis

References

A Senior Scientist's Guide to Purity Assessment: Optimizing HPLC for 1-Bromo-2-methyl-3,5-dinitrobenzene Analysis and a Comparison with Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the question I most frequently encounter is not just how to run an analysis, but why a particular method is chosen over others. The pursuit of chemical purity is central to drug development and materials science, where even trace impurities can alter therapeutic efficacy or material properties. The synthesis of specialized intermediates like 1-Bromo-2-methyl-3,5-dinitrobenzene—a key building block in medicinal chemistry—demands a rigorous, validated method for purity assessment.[1] An impure batch could lead to failed downstream reactions or the introduction of potentially toxic by-products.

This guide provides an in-depth, field-proven perspective on leveraging High-Performance Liquid Chromatography (HPLC) for the definitive purity analysis of this compound. We will explore the causality behind methodological choices, present a comprehensive HPLC protocol, and objectively compare its performance against Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), supported by experimental data.

The Gold Standard: Purity Determination by Reversed-Phase HPLC

For non-volatile, thermally stable organic molecules like our target compound, HPLC is the premier analytical technique.[2][3] Its strength lies in its high resolving power and precise quantification, making it ideal for separating the main compound from structurally similar impurities that often arise during synthesis.[4][5]

The choice of a reversed-phase method is a deliberate one. This compound is a relatively non-polar molecule due to its aromatic ring and bromo-substituent. A reversed-phase setup, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is perfectly suited for this separation based on hydrophobicity.[6] More polar impurities will elute faster, while the main compound and other non-polar impurities will be retained longer, allowing for excellent separation.

Diagram: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep 1. Dissolve synthesized product in Acetonitrile (e.g., 1 mg/mL) StandardPrep 2. Prepare reference standard and potential impurity standards at known concentrations Filter 3. Filter all solutions through 0.45 µm syringe filter Injection 4. Inject sample/standards into HPLC system Filter->Injection To HPLC Separation 5. Separation on C18 column with gradient elution Injection->Separation Detection 6. UV Detection at 254 nm Separation->Detection Integration 7. Integrate peak areas in chromatogram Detection->Integration Raw Data Quantification 8. Calculate purity (Area % method) Integration->Quantification Report 9. Generate Report Quantification->Report

Caption: Workflow for HPLC purity assessment.

Detailed Experimental Protocol: HPLC Method

This protocol is designed as a self-validating system. The inclusion of system suitability checks ensures that the chromatographic system is performing adequately before sample analysis, a cornerstone of regulatory compliance and data trustworthiness.[4][7]

1. Instrumentation and Consumables:

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Reference Standard: Certified pure this compound.

  • Sample Preparation: 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B (linear ramp)

    • 20-25 min: 90% B (hold)

    • 25-26 min: 90% to 50% B (return to initial)

    • 26-30 min: 50% B (equilibration)

    • Rationale: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

    • Rationale: Nitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[9]

  • Injection Volume: 10 µL

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in ACN to a final concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials to remove particulates that could damage the column.

  • System Suitability Test (SST): Perform five replicate injections of the reference standard. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%. This validates the precision of the system.[2]

  • Analysis: Inject the sample solution.

  • Data Processing: Identify peaks in the sample chromatogram by comparing retention times with the reference standard. Calculate the purity using the area percent method:

    • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, it's crucial to understand the capabilities and limitations of other techniques. The choice of analytical method is always a balance between the required data quality and practical constraints like sample throughput and cost.[6]

Diagram: Target Compound and Potential Impurities

Chemical_Structures Target This compound (Target Compound) Impurity1 1-Bromo-2-methyl-3-nitrobenzene (Unreacted Precursor) Impurity2 5-Bromo-2-methyl-1,3-dinitrobenzene (Isomeric Impurity)

Caption: The target analyte and plausible process-related impurities.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase.[10] For a compound to be suitable for GC, it must be volatile and thermally stable.[11] this compound can be analyzed by GC, often with an Electron Capture Detector (ECD), which is highly sensitive to its halogen and nitro functional groups.[12]

  • Advantages over HPLC:

    • Higher Sensitivity (with ECD): Can often achieve lower detection limits for specific analytes like ours.

    • Faster Analysis Times: GC runs can sometimes be shorter than HPLC runs.

  • Disadvantages:

    • Thermal Instability: High temperatures in the injector port or column can cause degradation of some nitroaromatic compounds, leading to inaccurate quantification.[3]

    • Less Versatile: Not suitable for non-volatile or thermally labile impurities.[13]

Thin-Layer Chromatography (TLC)

TLC is a form of planar chromatography that is invaluable for rapid, qualitative analysis.[14] A spot of the sample is applied to a plate coated with a stationary phase (typically silica gel), which is then placed in a chamber with a solvent (mobile phase). Separation occurs as the solvent moves up the plate by capillary action.[15]

  • Advantages over HPLC:

    • Speed and Cost: Extremely fast and inexpensive, making it ideal for monitoring the progress of a chemical reaction in real-time.[16][17]

    • Simplicity: Requires minimal instrumentation and setup.

  • Disadvantages:

    • Qualitative Nature: Primarily a qualitative or semi-quantitative tool. It is difficult to obtain the precise quantitative data necessary for final product release.[18]

    • Lower Resolution: Co-eluting impurities are common, meaning distinct spots may not be visible for closely related compounds.

Comparative Data Analysis

To illustrate the practical differences, consider the following hypothetical data from the analysis of a single synthesized batch of this compound.

Table 1: Objective Comparison of Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[6]Partitioning between a gas mobile phase and a liquid/solid stationary phase.[10]Adsorption/partitioning on a planar stationary phase with a liquid mobile phase.[14]
Resolution Very HighHigh to Very HighLow to Moderate
Sensitivity High (ng range)Very High with specific detectors like ECD (pg range).[12]Moderate (µg range).[18]
Quantification Excellent, highly precise and accurate.[2]Excellent, but susceptible to thermal degradation errors.Semi-quantitative at best.
Analysis Time 15-40 minutes per sample.[8]5-30 minutes per sample.[6]<10 minutes per plate (multiple samples).
Cost High initial investment and solvent costs.[19]Moderate to high initial investment, lower gas costs.Very Low.
Best Use Case Final product purity testing, quality control, stability studies.Analysis of volatile impurities, residual solvents.Reaction monitoring, rapid screening.

Table 2: Hypothetical Purity Analysis of Synthesized Batch "BZM-042"

Compound IdentityHPLC (RT, min)HPLC (Area %)GC (RT, min)GC (Area %)TLC (Rf Value)
This compound 18.5 98.71% 15.2 98.65% 0.55
1-Bromo-2-methyl-3-nitrobenzene (Precursor)14.20.68%11.80.71%0.65
5-Bromo-2-methyl-1,3-dinitrobenzene (Isomer)17.90.45%15.00.52%0.55 (Overlapped)
Unknown Impurity12.10.16%Not DetectedNot DetectedNot Detected

RT = Retention Time; Rf = Retention Factor

This hypothetical data clearly demonstrates the superiority of HPLC for this specific application. While GC provides comparable quantitative data for the major components, it failed to detect a minor unknown impurity and showed slightly poorer resolution between the target compound and its isomer (RT difference of 0.2 min vs. 0.6 min in HPLC). Most critically, TLC failed to resolve the isomeric impurity from the main product, leading to an inaccurate assessment of purity. This overlap is a common pitfall of TLC and underscores why it is unsuitable for final purity verification.[16]

Conclusion and Expert Recommendation

For researchers, scientists, and drug development professionals, the choice of an analytical method must be guided by the need for accurate, reproducible, and defensible data. While GC and TLC have their places in the analytical workflow—primarily for volatile analysis and rapid reaction monitoring, respectively—High-Performance Liquid Chromatography stands as the authoritative method for the final purity assessment of synthesized this compound.

Its ability to resolve closely related isomers and non-volatile impurities, combined with its high precision and established validation protocols, ensures the scientific integrity required for advancing drug candidates and novel materials from the laboratory to commercial application.[4][20] Adopting a well-developed HPLC method is not merely a procedural step; it is a commitment to quality and a safeguard against the downstream consequences of impure chemical intermediates.

References

A Comparative Guide to the Spectral Analysis of 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed fingerprint of a molecule's architecture. This guide offers an in-depth comparison of theoretical and experimental spectral data for 1-Bromo-2-methyl-3,5-dinitrobenzene (CAS No. 18242-38-1), a polysubstituted aromatic compound. By examining the nuances between prediction and observation, we can gain a deeper understanding of substituent effects and enhance our ability to interpret complex spectra.

The Molecule at a Glance: Structure and Predicted Spectral Features

This compound possesses a unique arrangement of substituents on a benzene ring, leading to a distinct and predictable set of spectral characteristics. The molecule, with the formula C₇H₅BrN₂O₄ and a molecular weight of 261.03 g/mol , lacks any rotational symmetry, which simplifies certain aspects of spectral prediction.[1]

The key functional groups—a methyl group, a bromine atom, and two nitro groups—each impart specific electronic and vibrational properties that are detectable through various spectroscopic methods.

  • ¹H & ¹³C Nuclear Magnetic Resonance (NMR): The powerful electron-withdrawing nature of the two nitro groups is expected to significantly deshield the nearby aromatic protons, shifting their signals downfield. The methyl and bromo groups will also influence the electronic environment, albeit to a lesser extent.

  • Infrared (IR) Spectroscopy: The molecule is expected to exhibit strong, characteristic absorption bands corresponding to the nitro group (NO₂) stretches, in addition to vibrations from the aromatic ring and the methyl group.

  • Mass Spectrometry (MS): The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, should produce a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[2]

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Electronic Environment

Proton NMR provides sensitive information about the chemical environment of hydrogen atoms within a molecule.

Theoretical Prediction

Predicting the precise chemical shifts for polysubstituted benzenes can be accomplished using empirical additivity models, where the base value for benzene (δ ≈ 7.3 ppm) is adjusted based on substituent constants for each group at the ortho, meta, and para positions.[3]

For this compound, we have two aromatic protons at the C4 and C6 positions.

  • Proton at C4 (H4):

    • ortho to one -NO₂ group and the -Br group.

    • meta to the other -NO₂ group and the -CH₃ group.

  • Proton at C6 (H6):

    • ortho to one -NO₂ group and the -CH₃ group.

    • meta to the other -NO₂ group and the -Br group.

Given the strong deshielding effect of the nitro groups, both protons are expected to appear at a high chemical shift (downfield), likely in the δ 8.0-9.0 ppm range. Due to their different neighboring groups, they should appear as two distinct signals. They are meta to each other, so a small coupling constant (J ≈ 2-3 Hz) would be expected, resulting in two doublets. The methyl group, being attached to the aromatic ring, should appear as a singlet in the δ 2.0-3.0 ppm range.[4]

Experimental vs. Theoretical Comparison
Proton(s)Predicted Chemical Shift (δ ppm)Predicted MultiplicityExperimental Chemical Shift (δ ppm)Experimental Multiplicity
-CH₃~2.5Singlet (s)Data not available in searched sourcesN/A
Ar-H (H4, H6)~8.0 - 9.0Two doublets (d)Data not available in searched sourcesN/A

¹³C NMR Spectroscopy: A Carbon Skeleton Map

Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Theoretical Prediction

Due to the complete lack of symmetry in this compound, all seven carbon atoms are chemically non-equivalent. Therefore, the ¹³C NMR spectrum is predicted to show seven distinct signals .

  • Aromatic Carbons (6 signals): These typically resonate in the δ 110-160 ppm range.

    • The carbons directly attached to the electron-withdrawing nitro groups (C3, C5) and the bromine (C1) will be significantly deshielded.

    • The carbon bearing the methyl group (C2) will also be in this region.

    • The two carbons bearing protons (C4, C6) will be present as well.

  • Methyl Carbon (1 signal): The -CH₃ carbon signal is expected in the aliphatic region, typically δ 15-25 ppm.

Experimental vs. Theoretical Comparison
Carbon EnvironmentPredicted # of SignalsExperimental # of Signals
Aromatic (C-Br, C-CH₃, C-NO₂, C-H)6Data not available in searched sources
Aliphatic (-CH₃)1Data not available in searched sources
Total 7 N/A

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Theoretical Prediction

The structure of this compound suggests several key absorption bands. The most prominent and diagnostic of these are from the two nitro groups.

  • NO₂ Asymmetric Stretch: A very strong band is expected in the 1500-1570 cm⁻¹ region. Conjugation with the aromatic ring typically shifts this to a slightly lower wavenumber.[7]

  • NO₂ Symmetric Stretch: A second strong band should appear in the 1330-1390 cm⁻¹ region.[8]

  • Aromatic C=C Stretch: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region, which may sometimes overlap with the strong nitro absorption.

  • Aromatic C-H Stretch: Signals are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals from the methyl group are expected just below 3000 cm⁻¹.

  • C-Br Stretch: A weak to medium band in the fingerprint region, typically below 800 cm⁻¹.

Experimental vs. Theoretical Comparison
Vibrational ModePredicted Frequency Range (cm⁻¹)Observed Frequency (cm⁻¹)
Aromatic C-H Stretch~3050 - 3150Data not available in searched sources
Aliphatic C-H Stretch~2850 - 2980Data not available in searched sources
NO₂ Asymmetric Stretch ~1500 - 1570 N/A
Aromatic C=C Stretch~1450 - 1600Data not available in searched sources
NO₂ Symmetric Stretch ~1330 - 1390 N/A
C-Br Stretch< 800Data not available in searched sources

Analysis: While a specific spectrum for this compound was not found, the IR spectra of aromatic nitro compounds are well-characterized. For instance, m-nitrotoluene shows its NO₂ stretches at 1537 and 1358 cm⁻¹.[7] The presence of two strong, distinct bands in these regions is the most definitive IR evidence for the presence of the dinitro functionality on the benzene ring.[8][9] The simultaneous presence of C-H stretches both above and below 3000 cm⁻¹ would confirm the existence of both aromatic and aliphatic C-H bonds, respectively.

Mass Spectrometry: Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the molecular structure through the analysis of fragmentation patterns.

Theoretical Prediction

Based on the molecular formula C₇H₅BrN₂O₄, several key features are predicted in the mass spectrum.

  • Molecular Ion (M⁺): The most crucial prediction is the presence of a doublet for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in two peaks of nearly equal intensity at m/z values corresponding to [C₇H₅⁷⁹BrN₂O₄]⁺ and [C₇H₅⁸¹BrN₂O₄]⁺. The calculated masses are approximately 260 and 262 amu. This M/M+2 pattern is a definitive indicator of a monobrominated compound.[2][10]

  • Key Fragmentation Pathways:

    • Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro group (mass 46), leading to a fragment ion at m/z 214/216.

    • Loss of Br•: Cleavage of the C-Br bond would result in the loss of a bromine radical (mass 79 or 81), giving a fragment at m/z 181.

    • Loss of NO•: Loss of a nitric oxide radical (mass 30) is also a possible pathway.[11]

Experimental vs. Theoretical Comparison
IonPredicted m/zPredicted Abundance PatternObserved m/z
[M]⁺ 260/262 M/M+2 doublet, ~1:1 ratio Data not available in searched sources
[M - NO₂]⁺214/216M/M+2 doublet, ~1:1 ratioN/A
[M - Br]⁺181Single peakN/A

Analysis: The most powerful diagnostic feature in the mass spectrum of this compound is the M/M+2 isotopic signature for the molecular ion.[2] Observing this pattern at m/z 260/262 would provide very strong evidence for the compound's elemental composition. Subsequent fragments that also contain bromine (like the [M - NO₂]⁺ ion) would also exhibit this characteristic doublet, while fragments that have lost the bromine atom (like the [M - Br]⁺ ion) would appear as single peaks. This allows for a logical reconstruction of the fragmentation cascade.

Experimental Protocols: A Foundation for Reliable Data

Acquiring high-quality spectral data is contingent upon meticulous experimental procedure. The following outlines standard protocols for the techniques discussed.

General Sample Preparation

Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities.[12] Dry the sample thoroughly under vacuum to remove residual solvents.

Standard Spectroscopic Workflows

workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy (ATR) cluster_ms Mass Spectrometry (EI) nmr_prep 1. Dissolve ~5-10 mg in 0.6 mL CDCl₃ with TMS nmr_acq 2. Acquire ¹H and ¹³C spectra on a 400+ MHz spectrometer nmr_prep->nmr_acq nmr_proc 3. Process data (FT, phasing, baseline correction) nmr_acq->nmr_proc ir_prep 1. Place small amount of solid sample on ATR crystal ir_acq 2. Apply pressure and collect background and sample spectra ir_prep->ir_acq ir_proc 3. Generate absorbance spectrum ir_acq->ir_proc ms_prep 1. Introduce sample via direct insertion probe or GC inlet ms_acq 2. Ionize with 70 eV electron beam ms_prep->ms_acq ms_proc 3. Analyze ions with quadrupole or TOF analyzer ms_acq->ms_proc

Caption: Standard workflows for acquiring NMR, IR, and MS data.

Conclusion

This guide demonstrates the powerful synergy between theoretical prediction and experimental verification in the structural analysis of this compound. While direct experimental data for this specific isomer proved difficult to locate in publicly accessible databases, the principles of spectroscopy allow for robust and confident predictions.

For the researcher, the key takeaways are:

  • NMR: The number of signals is dictated by molecular symmetry, while chemical shifts are profoundly influenced by the electronic nature of substituents. The strong deshielding from nitro groups is a dominant and predictable effect.

  • IR: The presence of strong, characteristic bands for nitro groups provides an unmistakable signature for this functionality.

  • MS: The isotopic signature of bromine (M/M+2 pattern) is the most definitive piece of evidence for its presence and is invaluable for confirming the elemental composition from the mass spectrum.

Ultimately, a combination of these techniques is required for unambiguous structure confirmation. Theoretical predictions serve as an essential roadmap, guiding the interpretation of experimental data and allowing scientists to confirm that the observed spectral "fingerprint" matches that of the expected molecule.

References

A Comparative Guide to the Biological Activity of 1-Bromo-2-methyl-3,5-dinitrobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 1-Bromo-2-methyl-3,5-dinitrobenzene. While comprehensive biological data for the parent compound, this compound, is not extensively available in current literature, this guide will establish a comparative framework using closely related dinitrobromobenzene analogs. We will explore how structural modifications to this core scaffold influence antimicrobial and cytotoxic activities, offering insights into potential therapeutic applications.

Introduction: The Dinitrobenzene Scaffold in Medicinal Chemistry

The dinitrobenzene moiety is a well-known pharmacophore, a structural unit responsible for a molecule's biological activity. The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties of the benzene ring. This, in turn, can modulate the molecule's interaction with biological targets. The addition of a bromine atom and a methyl group, as in this compound, further diversifies the potential for biological interactions.

Nitroaromatic compounds, in general, are known for their broad-spectrum biological activities. Their mechanism of action often involves the reduction of the nitro group within target cells, leading to the formation of reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to and damage critical biomolecules such as DNA and proteins, ultimately leading to cell death.[1] This reactivity forms the basis for their use as antimicrobial and anticancer agents.

Comparative Analysis of Biological Activities

Due to the limited specific data on this compound, this section will compare the biological activities of various dinitrobenzene derivatives to elucidate structure-activity relationships (SAR).

Antimicrobial Activity

The dinitrobenzene scaffold has been incorporated into various molecular frameworks to develop potent antimicrobial agents. The electron-withdrawing nature of the nitro groups is often crucial for this activity.

A study on N-alkylphenyl-3,5-dinitrobenzamide (DNB) analogs demonstrated their potential as anti-tuberculosis (anti-TB) agents.[2][3] These compounds, which share the 3,5-dinitro substitution pattern with our parent compound, showed significant activity against Mycobacterium tuberculosis. This suggests that the 3,5-dinitrobenzene core can serve as a valuable starting point for the design of new anti-TB drugs.

Furthermore, research on flavonoid derivatives has shown that the incorporation of both bromine and nitro groups can lead to significant antimicrobial properties.[4] For instance, 6-bromo-8-nitroflavone derivatives have been synthesized and evaluated for their antimicrobial effects.[4] This highlights the synergistic potential of combining a dinitrobenzene-like moiety with other pharmacologically active scaffolds.

The general mechanism for the antimicrobial action of nitroaromatic compounds involves their reduction to toxic intermediates within the microbial cell, leading to DNA damage and cell death.[1]

Table 1: Comparative Antimicrobial Activity of Dinitrobenzene Derivatives

Compound/Derivative ClassTarget Organism(s)Reported Activity (e.g., MIC)Reference
N-alkylphenyl-3,5-dinitrobenzamide analogsMycobacterium tuberculosis (H37Rv)MICs in the nanomolar to sub-micromolar range for potent analogs.[2][3]
1-(2,4-dinitrophenyl)-...-4-bromo-2-pyrazolinesStaphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, Proteus mirabilisModerate to good antibacterial activity observed.[5]
Nitrated pyrrolomycins (with bromine)Staphylococcus aureus, Pseudomonas aeruginosaEnhanced antibacterial activity with nitro groups (e.g., 20 µM against S. aureus).[1]
6-bromo-8-nitroflavone derivativesPathogenic bacteriaPotent inhibitory activity against pathogenic bacteria.[4]

MIC: Minimum Inhibitory Concentration

Cytotoxic Activity

The cytotoxic potential of dinitrobenzene derivatives has been explored in the context of anticancer drug development. The mechanisms often mirror their antimicrobial action, involving bioreductive activation to generate reactive species that induce cellular damage in cancer cells.

Studies on nitro-substituted dehydroabietylamine analogs have shown that the introduction of a nitro group can significantly enhance cytotoxic activity against various human tumor cell lines, including HeLa (cervical cancer) and A549 (lung cancer).[6] The interaction of these compounds with DNA, potentially through intercalation, is suggested as a primary mechanism of their cytotoxic effect.[6]

Furthermore, derivatives of 1-fluoro-2,4-dinitrobenzene (DNFB) have been shown to induce degranulation in mast cells, a process involved in inflammatory and allergic responses.[7] This indicates that dinitrobenzene compounds can have specific interactions with cellular signaling pathways.

It is important to note that the cytotoxicity of nitroaromatic compounds is a double-edged sword. While it is a desirable trait for anticancer agents, it also raises concerns about potential toxicity to healthy cells.[8] Therefore, achieving selective cytotoxicity against cancer cells is a key challenge in the development of these compounds as therapeutic agents.

Table 2: Comparative Cytotoxic Activity of Dinitrobenzene Derivatives

Compound/Derivative ClassCell Line(s)Reported Activity (e.g., IC50)Reference
Nitro-substituted dehydroabietylamine analogsHeLa, A549Showed higher cytotoxic activity compared to non-nitrated analogs.[6]
1-Fluoro-2,4-dinitrobenzene (DNFB) derivativesRat peritoneal mast cellsInduced degranulation, indicating cellular activation.[7]
1,3-Disubstituted thiourea derivatives with dihalogenophenyl groupsSW480, SW620 (colon cancer), PC3 (prostate cancer), K-562 (leukemia)Highly cytotoxic with IC50 values ≤ 10 µM.[9]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used to evaluate the biological activities of dinitrobenzene derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow Diagram:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Plate_Setup Add compound dilutions and inoculum to 96-well plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Plate_Setup Incubation Incubate at optimal temperature and time (e.g., 37°C for 18-24h) Plate_Setup->Incubation Read_Results Visually inspect for turbidity or use a plate reader (OD600) Incubation->Read_Results Determine_MIC Identify the lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (inoculum only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Workflow Diagram:

Cytotoxicity_Assay cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate and allow to adhere (24h) Compound_Treatment Treat cells with serial dilutions of the test compound for a defined period (e.g., 48h) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution to each well and incubate (e.g., 3-4h at 37°C) Compound_Treatment->MTT_Addition Formazan_Solubilization Remove medium and add a solubilizing agent (e.g., DMSO, isopropanol) MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a microplate reader Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate cell viability and determine the IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Include vehicle-treated (control) and untreated cells. Incubate for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of dinitrobenzene derivatives is intricately linked to their chemical structure. Key structural features that influence activity include:

  • Position and Number of Nitro Groups: The electron-withdrawing effect of the nitro groups is critical. The 3,5-dinitro substitution pattern appears to be favorable for certain biological activities, such as anti-TB activity.[2][3]

  • Nature of Other Substituents: The presence of halogens, such as bromine, can enhance antimicrobial and cytotoxic effects.[1][4] The methyl group in the parent compound may influence lipophilicity and steric interactions with the target site.

  • Overall Molecular Framework: Incorporating the dinitrobenzene moiety into larger scaffolds, such as flavonoids or pyrazolines, can modulate activity and selectivity.[4][5]

Logical Relationship Diagram:

SAR_Logic cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Parent_Scaffold 1-Bromo-2-methyl- 3,5-dinitrobenzene Scaffold Nitro_Position Position of Nitro Groups (e.g., 2,4 vs. 3,5) Parent_Scaffold->Nitro_Position Halogen_Sub Presence/Type of Halogen (e.g., Br, Cl, F) Parent_Scaffold->Halogen_Sub Other_Sub Other Substituents (e.g., alkyl, aryl) Parent_Scaffold->Other_Sub Scaffold_Incorp Incorporation into Larger Scaffolds Parent_Scaffold->Scaffold_Incorp Electronic_Effects Electron-withdrawing/ donating Effects Nitro_Position->Electronic_Effects Lipophilicity Lipophilicity (LogP) Nitro_Position->Lipophilicity Steric_Factors Steric Hindrance Nitro_Position->Steric_Factors Halogen_Sub->Electronic_Effects Halogen_Sub->Lipophilicity Halogen_Sub->Steric_Factors Other_Sub->Electronic_Effects Other_Sub->Lipophilicity Other_Sub->Steric_Factors Scaffold_Incorp->Lipophilicity Scaffold_Incorp->Steric_Factors Antimicrobial Antimicrobial Activity Electronic_Effects->Antimicrobial Cytotoxicity Cytotoxicity Electronic_Effects->Cytotoxicity Selectivity Selectivity Electronic_Effects->Selectivity Lipophilicity->Antimicrobial Lipophilicity->Cytotoxicity Lipophilicity->Selectivity Steric_Factors->Antimicrobial Steric_Factors->Cytotoxicity Steric_Factors->Selectivity

Caption: Structure-Activity Relationship (SAR) logic for dinitrobenzene derivatives.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. By systematically varying the substituents on the benzene ring and exploring different scaffolds, it will be possible to develop a more comprehensive understanding of the SAR for this class of compounds. Such studies will be instrumental in identifying lead compounds with improved potency and selectivity for further development as novel therapeutic agents.

Conclusion

While direct biological data on this compound is scarce, a comparative analysis of its derivatives and related dinitrobenzene compounds reveals a promising potential for antimicrobial and cytotoxic activities. The dinitrobenzene scaffold, particularly when functionalized with halogens and incorporated into larger molecular frameworks, offers a versatile platform for the design of new therapeutic agents. The experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this important class of molecules.

References

Stability Under Scrutiny: A Comparative Analysis of 1-Bromo-2-methyl-3,5-dinitrobenzene Across pH Gradients

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides an in-depth technical analysis of the stability of 1-Bromo-2-methyl-3,5-dinitrobenzene under varying pH conditions. The insights and data presented herein are designed to inform formulation development, analytical method validation, and risk assessment strategies.

Introduction: The Significance of pH-Dependent Stability

This compound is a substituted nitroaromatic compound.[1][2][3] Its chemical structure, characterized by a benzene ring bearing a bromine atom, a methyl group, and two nitro groups, makes it susceptible to degradation under certain environmental conditions. Forced degradation studies, which intentionally stress a compound, are crucial for identifying potential degradation products and understanding its stability profile.[4][5][6] The pH of a solution is a critical factor that can significantly influence the rate and pathway of degradation for many organic molecules.[7][8][9] Therefore, a comprehensive understanding of how this compound behaves in acidic, neutral, and alkaline environments is essential for its practical application.

This guide details a systematic investigation into the hydrolytic stability of this compound across a range of pH values. By employing a stability-indicating analytical method, we can quantify the degradation kinetics and propose potential degradation pathways.

Experimental Design: A Framework for Assessing Stability

To rigorously evaluate the pH-dependent stability of this compound, a forced degradation study was designed. This involves subjecting the compound to various pH conditions at an elevated temperature to accelerate any potential degradation.

Materials and Methods
  • Test Compound: this compound (purity >95%)

  • Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), potassium phosphate monobasic, and potassium phosphate dibasic were of analytical grade. Acetonitrile (HPLC grade) and water (Milli-Q or equivalent) were used for sample preparation and analysis.

  • Equipment: Calibrated pH meter, analytical balance, volumetric flasks, temperature-controlled incubator, and a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Protocol for pH-Dependent Stability Study

A detailed, step-by-step methodology is crucial for reproducible results.

Step 1: Preparation of Buffer Solutions Buffer solutions of pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 10 (phosphate buffer adjusted with NaOH) were prepared. The pH of each buffer was verified using a calibrated pH meter.

Step 2: Sample Preparation A stock solution of this compound was prepared in acetonitrile. Aliquots of this stock solution were added to each of the buffer solutions to achieve a final concentration suitable for HPLC analysis, typically in the low µg/mL range.

Step 3: Incubation The sample solutions were incubated in a temperature-controlled environment, for instance, at 60°C, to accelerate degradation. Samples were withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

Step 4: Sample Analysis At each time point, the withdrawn samples were immediately cooled to room temperature and analyzed by a validated stability-indicating HPLC method. High-performance liquid chromatography (HPLC) is a widely used and reliable technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[10][11]

Rationale for Experimental Choices

The choice of pH values (2, 7, and 10) covers the acidic, neutral, and basic conditions typically encountered in pharmaceutical and chemical processes. The elevated temperature accelerates the degradation process, allowing for the observation of significant changes within a practical timeframe. Acetonitrile is a common solvent for nitroaromatic compounds and is miscible with the aqueous buffer solutions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (pH 2, 7, 10) prep_sample Prepare Sample Solutions prep_buffer->prep_sample incubate Incubate at 60°C prep_sample->incubate sampling Withdraw Samples at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the pH-dependent stability study.

Results and Discussion: Quantifying Degradation

The stability of this compound was monitored by measuring the decrease in its concentration over time using HPLC. The results are summarized in the table below.

pHTime (hours)Remaining this compound (%)
20100
2498.5
70100
2499.2
100100
2475.3
Interpretation of Results

The data clearly indicates that this compound is significantly less stable under alkaline conditions (pH 10) compared to acidic (pH 2) and neutral (pH 7) conditions. After 24 hours at 60°C, a substantial degradation of approximately 24.7% was observed at pH 10, while the compound remained relatively stable at pH 2 and pH 7, with minimal degradation.

Proposed Degradation Pathways

The increased degradation at higher pH suggests that the primary degradation pathway is likely hydrolysis, where the hydroxide ion acts as a nucleophile. Two potential sites for nucleophilic attack on the this compound molecule are the carbon atom attached to the bromine and the carbon atoms activated by the nitro groups.

Given the strong electron-withdrawing nature of the two nitro groups, nucleophilic aromatic substitution is a plausible mechanism. The hydroxide ion could attack the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of 2-methyl-3,5-dinitrophenol.

Degradation Mechanism Diagram

Caption: Proposed degradation of this compound.

Comparative Analysis and Broader Implications

The observed stability profile of this compound is consistent with the known chemistry of halogenated nitroaromatic compounds. The presence of multiple electron-withdrawing nitro groups activates the aromatic ring towards nucleophilic attack, a susceptibility that is enhanced in basic media due to the increased concentration of hydroxide ions.

For drug development professionals, these findings have several important implications:

  • Formulation Strategy: Formulations containing this compound should be buffered at a neutral or slightly acidic pH to ensure optimal stability. Alkaline excipients should be avoided.

  • Analytical Method Development: The stability-indicating method must be capable of resolving this compound from its potential degradation products, particularly 2-methyl-3,5-dinitrophenol.

  • Storage and Handling: To minimize degradation, the compound and its formulations should be stored in a pH-controlled environment, away from alkaline conditions.

Conclusion

This comprehensive guide has detailed the pH-dependent stability of this compound. The experimental data unequivocally demonstrates that the compound is susceptible to degradation under alkaline conditions, likely through a hydrolytic pathway leading to the formation of 2-methyl-3,5-dinitrophenol. These insights are critical for researchers and scientists working with this molecule, providing a solid foundation for informed decisions in formulation, analytical method development, and handling procedures to ensure the integrity and efficacy of the final product.

References

A Comparative Mechanistic Study of 1-Bromo-2-methyl-3,5-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the mechanistic studies of reactions involving 1-Bromo-2-methyl-3,5-dinitrobenzene. As a highly activated aromatic substrate, this compound is a valuable tool in synthetic chemistry. Its reactivity in nucleophilic aromatic substitution (SNAr) reactions is of particular interest. This document will explore the mechanistic nuances of its reactions, compare its performance with alternative substrates, and provide supporting experimental data and protocols to aid in research and development.

Introduction: The Unique Reactivity of this compound

This compound is an electron-deficient aromatic compound primed for nucleophilic attack. The presence of two nitro groups ortho and para to the bromine atom significantly withdraws electron density from the aromatic ring, making the carbon atom bonded to the bromine highly electrophilic. This activation is a cornerstone of its utility in forming new carbon-heteroatom and carbon-carbon bonds.

However, the distinguishing feature of this molecule is the methyl group at the C2 position, ortho to the site of substitution. This substituent introduces a steric factor that significantly influences the reaction kinetics and, potentially, the reaction mechanism itself, when compared to its unmethylated counterpart, 1-Bromo-3,5-dinitrobenzene. Understanding this "ortho effect" is critical for predicting reaction outcomes and designing synthetic strategies.

The SNAr Mechanism: A Tale of Two Steps

The primary mechanistic pathway for reactions of this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) reaction. This is generally accepted as a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine atom. This is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. The stability of the Meisenheimer complex is a key factor in the overall reaction rate. The electron-withdrawing nitro groups play a crucial role in delocalizing the negative charge, thereby stabilizing this intermediate.

Step 2: Elimination of the Leaving Group In the second, usually faster, step, the leaving group (in this case, the bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

SNAr_Mechanism Substrate This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu⁻ (Slow, Rate-Determining) Nucleophile Nu⁻ Product Substituted Product Intermediate->Product - Br⁻ (Fast) LeavingGroup Br⁻ Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Substrate Prepare stock solution of This compound in ethanol. Equilibrate Equilibrate both solutions to the desired temperature (e.g., 25°C). Prep_Substrate->Equilibrate Prep_Nucleophile Prepare stock solution of piperidine in ethanol (at least 10-fold excess). Prep_Nucleophile->Equilibrate Mix Mix the solutions in a cuvette and immediately place in a UV-Vis spectrophotometer. Equilibrate->Mix Monitor Monitor the increase in absorbance of the product at its λmax over time. Mix->Monitor Plot Plot absorbance vs. time. Monitor->Plot Fit Fit the data to a pseudo-first-order kinetic model to obtain k_obs. Plot->Fit Calculate Calculate the second-order rate constant (k) from k_obs and the concentration of the nucleophile. Fit->Calculate

A Comparative Guide to the Synthetic Strategies for 1-Bromo-2-methyl-3,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of highly functionalized aromatic compounds is a cornerstone of molecular design and discovery. 1-Bromo-2-methyl-3,5-dinitrobenzene is a key building block, offering a unique combination of reactive sites for further chemical transformations. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to support your research endeavors.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The key lies in the strategic introduction of three distinct substituents—a bromine atom, a methyl group, and two nitro groups—onto a benzene ring with high regioselectivity. The electronic and steric effects of these groups dictate the feasibility and outcome of each synthetic step. This guide will explore the two most logical synthetic pathways, evaluating their respective strengths and weaknesses based on established chemical principles and available experimental data.

Synthetic Route 1: Dinitration of 2-Bromotoluene

This approach commences with a commercially available starting material, 2-bromotoluene, and introduces the two nitro groups in a subsequent step.

Mechanistic Rationale

The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the bromine atom (-Br) is a deactivating, yet also ortho-, para-directing group. In 2-bromotoluene, the positions ortho and para to the methyl group are C3, C5, and C6. The positions ortho and para to the bromine are C3 and C6. The synergistic directing effects of both groups strongly favor electrophilic substitution at the C3 and C5 positions. Therefore, dinitration is expected to yield the desired this compound. However, the activating nature of the methyl group can lead to a highly exothermic reaction and the potential for over-nitration or side-product formation if conditions are not carefully controlled.

Dinitration of 2-Bromotoluene start 2-Bromotoluene reagents HNO₃ / H₂SO₄ start->reagents Dinitration product This compound reagents->product

Figure 1: Synthetic pathway for the dinitration of 2-bromotoluene.

Experimental Protocol (General Procedure)

This protocol is based on standard procedures for the dinitration of deactivated aromatic compounds and should be optimized for safety and yield.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-bromotoluene in a minimal amount of concentrated sulfuric acid.

  • Nitration: Cool the 2-bromotoluene solution to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 10 °C. The rate of addition should be carefully controlled to manage the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthetic Route 2: Bromination of 3,5-Dinitrotoluene

This alternative and arguably more selective route involves the bromination of 3,5-dinitrotoluene.

Mechanistic Rationale

In 3,5-dinitrotoluene, the two nitro groups (-NO₂) are strongly deactivating and meta-directing relative to their own positions. The methyl group (-CH₃) is activating and ortho-, para-directing. The positions meta to both nitro groups are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. The directing effects of all three substituents converge to strongly favor electrophilic substitution at the C2 position. This high degree of regiochemical control makes this route particularly attractive. A well-established method for the bromination of deactivated aromatic rings is the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid, which has been shown to be effective for the bromination of 1,3-dinitrobenzene with a high yield of 93.7%[1].

Bromination of 3,5-Dinitrotoluene start 3,5-Dinitrotoluene reagents NBS / H₂SO₄ start->reagents Bromination product This compound reagents->product

Figure 2: Synthetic pathway for the bromination of 3,5-dinitrotoluene.

Experimental Protocol (Adapted from a similar procedure)

This protocol is adapted from the successful bromination of 1,3-dinitrobenzene and is expected to provide a high yield of the desired product.[1]

  • Preparation of the Starting Material: 3,5-Dinitrotoluene can be synthesized by the nitration of toluene, though it is a minor isomer and requires separation.[2][3] It is also commercially available.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dinitrotoluene in concentrated sulfuric acid.

  • Bromination: Gently heat the solution to 80-90 °C. Add N-bromosuccinimide (NBS) portion-wise over a period of time, maintaining the temperature within the specified range. The reaction is typically complete within 30-60 minutes after the final addition of NBS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a large volume of ice water with stirring.

  • Isolation and Purification: A white or pale-yellow precipitate of this compound will form. Collect the solid by vacuum filtration, wash it extensively with water until the filtrate is neutral, and then dry the product. Further purification can be achieved by recrystallization from ethanol.

Comparison of Synthetic Routes

FeatureRoute 1: Dinitration of 2-BromotolueneRoute 2: Bromination of 3,5-Dinitrotoluene
Starting Material 2-Bromotoluene (readily available)3,5-Dinitrotoluene (less common isomer, may require synthesis and purification)[3]
Regioselectivity Good, but potential for isomeric impurities due to the activating methyl group.Excellent, due to the strong and concerted directing effects of the nitro and methyl groups.
Reaction Conditions Harsher conditions (fuming nitric acid) are likely required for dinitration, which can lead to safety concerns and side reactions.[4]Milder and more controlled conditions using NBS.[1]
Predicted Yield Likely to be moderate due to the potential for side products and the challenges of controlling the reaction.Expected to be high, based on analogous reactions with similar substrates.[1]
Overall Assessment A feasible but potentially less efficient and selective route.The preferred route due to its predicted high regioselectivity and yield.

Conclusion and Recommendations

Based on a thorough analysis of the underlying chemical principles and analogous experimental procedures, the bromination of 3,5-dinitrotoluene (Route 2) emerges as the superior synthetic strategy for the preparation of this compound. The high degree of regiochemical control afforded by the directing effects of the substituents is expected to lead to a cleaner reaction and a higher yield of the desired product. While the starting material, 3,5-dinitrotoluene, may be less readily available than 2-bromotoluene, the advantages in terms of selectivity and efficiency make this route the more robust and reliable choice for researchers and drug development professionals.

The dinitration of 2-bromotoluene (Route 1) remains a viable alternative, particularly if 2-bromotoluene is readily on hand. However, careful optimization of the reaction conditions would be necessary to minimize the formation of isomeric impurities and other side products.

References

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Retrosynthesis Analysis

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1-Bromo-2-methyl-3,5-dinitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.